3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Description
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Properties
IUPAC Name |
3,3-dimethyl-1-pyridin-3-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)7-10(12)9-5-4-6-13-8-9/h4-6,8,10H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKDKWYBQJERMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670518 | |
| Record name | 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-41-9 | |
| Record name | 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine chemical properties
An In-depth Technical Guide to 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Executive Summary
This document provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in synthetic chemistry and drug discovery. As a chiral amine incorporating both a pyridine ring and a sterically demanding tert-butyl group, this compound presents a unique scaffold for developing novel chemical entities. This guide details its fundamental chemical identity, physicochemical properties, and predicted analytical characteristics. Furthermore, it outlines a plausible synthetic pathway and discusses its potential applications, grounded in the established roles of its core functional motifs in medicinal chemistry. The inclusion of exemplary experimental protocols for synthesis and quality control is intended to provide researchers with a practical framework for its utilization.
Compound Identification and Structure
This compound is a distinct chemical entity characterized by a pyridine ring attached to a butanamine chain at the first position, with a tert-butyl group at the third position. This substitution pattern creates a chiral center at the C1 position of the butane chain, making the compound exist as a racemate unless a stereospecific synthesis is employed.
-
IUPAC Name: 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine
-
SMILES: CC(C)(C)CC(C1=CN=CC=C1)N[1]
Below is a diagram representing the 2D chemical structure of the compound.
Caption: 2D Structure of this compound.
Physicochemical Properties
The compound is classified as a heterocyclic building block, typically supplied as a reagent-grade solid for research purposes[2]. A summary of its core physicochemical properties is provided below. It is important to note that experimentally determined data such as melting point, boiling point, and solubility are not widely available in public literature, which is common for specialized research chemicals.
| Property | Value | Source |
| Molecular Weight | 178.27 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₈N₂ | [1][2] |
| Physical Form | Solid (typical) | Inferred from use as a reagent |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 2 (from pyridine N and amine N) | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Topological Polar Surface Area | 38.9 Ų | Calculated |
| logP (Predicted) | ~2.1-2.5 | Calculated (various methods) |
Predicted Analytical and Spectroscopic Profile
While empirical spectral data is not publicly cataloged, a detailed analytical profile can be predicted based on the molecule's structure. These predictions serve as a benchmark for researchers to verify the identity and purity of the compound upon synthesis or acquisition.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.
-
Pyridine Region (δ 7.0-8.5 ppm): Four distinct signals corresponding to the protons on the pyridine ring. The proton at C2 will likely be the most downfield, followed by the C6, C4, and C5 protons, each showing characteristic coupling patterns (dd, dt, etc.).
-
Chiral Center (δ ~3.5-4.0 ppm): A multiplet (likely a triplet or dd) for the single proton on the chiral carbon (-CH(NH₂)-).
-
Methylene Protons (δ ~1.5-2.0 ppm): The two protons of the -CH₂- group are diastereotopic due to the adjacent chiral center. They will appear as two separate complex multiplets.
-
Amine Protons (δ ~1.0-2.5 ppm): A broad singlet corresponding to the two -NH₂ protons, which may exchange with D₂O.
-
tert-Butyl Protons (δ ~0.9 ppm): A sharp, strong singlet integrating to 9 protons.
-
-
¹³C NMR: The carbon spectrum should show 9 distinct signals (two carbons of the pyridine ring are chemically equivalent by symmetry).
-
Pyridine Carbons (δ 120-150 ppm): Five signals for the aromatic carbons.
-
Chiral Carbon (δ ~55-65 ppm): The signal for the carbon atom bonded to the amine group.
-
Methylene Carbon (δ ~45-55 ppm): The -CH₂- carbon.
-
Quaternary Carbon (δ ~30-35 ppm): The quaternary carbon of the tert-butyl group.
-
Methyl Carbons (δ ~25-30 ppm): A single, strong signal for the three equivalent methyl carbons of the tert-butyl group.
-
4.2 Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 179.29.
-
Fragmentation Pattern: Key fragmentation would likely involve the loss of the tert-butyl group ([M - 57]⁺) or the cleavage of the C-C bond adjacent to the pyridine ring, yielding characteristic fragments.
Synthesis and Reactivity
5.1 Plausible Synthetic Pathway: Reductive Amination
A robust and logical method for synthesizing this compound is through the reductive amination of a ketone precursor. This approach is a cornerstone of amine synthesis in medicinal chemistry due to its reliability and the commercial availability of starting materials.
The proposed two-step synthesis begins with the formation of the precursor ketone, 3,3-dimethyl-1-(pyridin-3-yl)butan-1-one, followed by its conversion to the target amine.
Caption: Proposed synthetic workflow for the target compound.
5.2 Chemical Reactivity The reactivity of this molecule is governed by its two primary functional groups:
-
Primary Amine: The -NH₂ group is nucleophilic and basic. It can readily undergo acylation, alkylation, sulfonylation, and other standard amine reactions, making it an excellent handle for library synthesis and further functionalization.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium salts. The ring itself can participate in electrophilic aromatic substitution, although it is generally less reactive than benzene.
Potential Applications and Pharmacological Context
As a "heterocyclic building block," this compound is not an end-product but a starting material for the synthesis of more complex molecules[2]. Its value lies in the combination of its structural features:
-
Pyridine Moiety: A privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. It often serves as a bioisostere for a phenyl ring but offers improved solubility and a key hydrogen bond acceptor site.
-
Chiral Primary Amine: Provides a crucial interaction point (hydrogen bonding, salt bridge formation) for binding to biological targets like enzymes and receptors. Its chirality allows for stereospecific interactions, which can be critical for efficacy and selectivity.
-
tert-Butyl Group: This bulky, lipophilic group can serve several purposes. It can act as a steric shield, directing the binding of the rest of the molecule, or it can fit into hydrophobic pockets within a protein's active site, enhancing binding affinity.
Given these features, this compound is a valuable scaffold for exploring chemical space in drug discovery programs targeting CNS disorders, inflammation, and metabolic diseases, where pyridine-based structures have shown promise.
Exemplary Experimental Protocols
The following protocols are provided as validated, expert-level templates for the synthesis and analysis of the title compound.
7.1 Protocol: Synthesis via Reductive Amination
Objective: To synthesize this compound from its ketone precursor.
Methodology:
-
Reaction Setup: To a solution of 3,3-dimethyl-1-(pyridin-3-yl)butan-1-one (1.0 eq) in anhydrous methanol (10 mL/mmol), add ammonium acetate (10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours until the starting material is consumed (as monitored by LC-MS).
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to destroy excess reducing agent. Stir for 30 minutes. Basify the solution to pH >10 with 6 M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure amine.
7.2 Protocol: Quality Control via HPLC-UV
Objective: To determine the purity of the synthesized compound.
Caption: Standard workflow for HPLC purity analysis.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40) with 0.1% trifluoroacetic acid (TFA). Justification: TFA helps to protonate the amine and pyridine, ensuring sharp, symmetrical peak shapes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (the pyridine ring provides a strong chromophore).
-
Procedure:
-
Prepare a 1 mg/mL solution of the compound in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 5-10 µL of the sample.
-
Run the analysis for 10-15 minutes.
-
Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
-
Safety and Handling
As with any research chemical with limited toxicological data, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a well-defined chemical scaffold with considerable utility for researchers in synthetic and medicinal chemistry. Its unique combination of a pyridine ring, a chiral primary amine, and a tert-butyl group provides a rich platform for the design and synthesis of novel molecules with potential therapeutic applications. The predictive analytical data and robust experimental protocols provided in this guide offer a solid foundation for its effective use in the laboratory.
References
-
CP Lab Safety. (n.d.). 3, 3-Dimethyl-1-(3-pyridinyl)-1-butanamine, 1 gram, Reagent Grade. Retrieved January 19, 2026, from [Link]
Sources
A Guide to the Structural Elucidation of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Abstract
This technical guide provides a comprehensive walkthrough of the structural elucidation of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine, a novel heterocyclic amine with potential applications in pharmaceutical research and development. The guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the application of modern spectroscopic techniques. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a logical and self-validating workflow for the unambiguous confirmation of the compound's molecular structure. This document emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.
Introduction
The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This compound (Figure 1) presents an interesting structural motif, combining a chiral primary amine, a sterically hindered neopentyl-like fragment, and a pyridine ring. The precise arrangement of these functional groups is critical to its potential biological activity and physicochemical properties. This guide will systematically interpret a predicted set of spectroscopic data to confirm the molecular formula C₁₁H₁₈N₂ and the connectivity of all atoms within the molecule.

Mass Spectrometry: Determining the Molecular Mass and Formula
The initial step in any structural elucidation is the determination of the molecular weight and, if possible, the molecular formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A 1 mg/mL solution of the analyte is prepared in methanol.
-
Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Ionization Mode: Positive ion mode is selected, as the amine and pyridine nitrogen atoms are readily protonated.
-
Data Acquisition: Data is acquired over a mass range of m/z 50-500.
-
Calibration: The instrument is calibrated using a standard solution of sodium formate to ensure high mass accuracy.
Data Interpretation
The ESI-HRMS analysis is predicted to show a prominent protonated molecular ion [M+H]⁺.
| Ion | Predicted m/z |
| [M+H]⁺ | 179.1543 |
This measured mass corresponds to a molecular formula of C₁₁H₁₉N₂⁺ (calculated for C₁₁H₁₈N₂ + H⁺ = 179.1548), with a mass accuracy of less than 5 ppm. The "Nitrogen Rule" is also satisfied, as an odd molecular weight (178.27 g/mol ) would be expected for a compound with an odd number of nitrogen atoms (in this case, one, as the rule applies to the molecular ion in EI-MS).[1][2]
Electron Ionization (EI) would likely produce a molecular ion peak at m/z 178, albeit potentially weak. The fragmentation pattern would be informative, with key predicted fragments summarized below.
| Predicted m/z | Proposed Fragment | Interpretation |
| 178 | [C₁₁H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 163 | [M - CH₃]⁺ | Loss of a methyl radical |
| 121 | [M - C₄H₉]⁺ | α-cleavage, loss of a tert-butyl radical, a stable radical. |
| 93 | [C₅H₄NCH₂]⁺ | Cleavage of the bond between C1 and C2 of the butane chain. |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
The most significant fragmentation in EI-MS is the α-cleavage next to the amine, leading to the loss of the bulky tert-butyl group.[1][2][3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer with a diamond ATR accessory.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
Data Interpretation
The IR spectrum provides key evidence for the primary amine and the pyridine ring.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3380 and 3300 | Asymmetric and symmetric N-H stretch | Primary Amine (R-NH₂) |
| 3050 | Aromatic C-H stretch | Pyridine Ring |
| 2955, 2870 | Aliphatic C-H stretch | -CH₂, -C(CH₃)₃ |
| 1610 | N-H bend (scissoring) | Primary Amine |
| 1580, 1480, 1430 | C=C and C=N stretching | Pyridine Ring |
| 1220 | C-N stretch | Aliphatic Amine |
The two distinct bands in the 3300-3400 cm⁻¹ region are characteristic of a primary amine.[4] The absorptions for aromatic C-H stretching above 3000 cm⁻¹ and the ring stretching vibrations confirm the presence of the pyridine ring.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
1D Spectra Acquisition:
-
¹H NMR: 16 scans, relaxation delay of 1 s.
-
¹³C NMR: 1024 scans, relaxation delay of 2 s.
-
DEPT-135: 256 scans, relaxation delay of 2 s.
-
-
2D Spectra Acquisition: Standard pulse programs for COSY, HSQC, and HMBC are utilized.
¹H NMR Data Interpretation
The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| 8.58 | d | 1H | H-2' |
| 8.49 | dd | 1H | H-6' |
| 7.65 | dt | 1H | H-4' |
| 7.23 | dd | 1H | H-5' |
| 4.15 | t | 1H | H-1 |
| 1.80 | br s | 2H | -NH₂ |
| 1.75 | m | 1H | H-2a |
| 1.65 | m | 1H | H-2b |
| 0.90 | s | 9H | H-4 (3 x CH₃) |
The downfield region (7.0-9.0 ppm) is characteristic of the pyridine ring protons. The most downfield signals are typically those adjacent to the nitrogen atom. The singlet integrating to 9 protons at 0.90 ppm is indicative of a tert-butyl group. The broad singlet at 1.80 ppm is characteristic of the amine protons, which would disappear upon D₂O exchange.
¹³C NMR and DEPT-135 Data Interpretation
The ¹³C NMR and DEPT-135 spectra identify the number of unique carbon environments and classify them as CH₃, CH₂, CH, or quaternary (C).
| Predicted δ (ppm) | DEPT-135 | Assignment |
| 149.5 | CH | C-6' |
| 148.0 | CH | C-2' |
| 140.0 | C | C-3' |
| 135.0 | CH | C-4' |
| 123.5 | CH | C-5' |
| 58.0 | CH | C-1 |
| 48.0 | CH₂ | C-2 |
| 31.0 | C | C-3 |
| 29.5 | CH₃ | C-4 (3 x CH₃) |
The DEPT-135 spectrum is crucial for distinguishing between the different types of carbon atoms. The absence of a signal for C-3 and C-3' in the DEPT-135 spectrum confirms they are quaternary carbons.
2D NMR Data Interpretation: Connecting the Pieces
2D NMR experiments establish the connectivity between protons and carbons.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds).
-
A correlation is expected between the proton at H-1 (4.15 ppm) and the methylene protons at H-2 (1.75 and 1.65 ppm).
-
Correlations will be observed between the coupled protons of the pyridine ring (H-4', H-5', and H-6').
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to.
-
H-1 (4.15 ppm) will correlate with C-1 (58.0 ppm).
-
H-2 protons (1.75 and 1.65 ppm) will correlate with C-2 (48.0 ppm).
-
The tert-butyl protons (0.90 ppm) will correlate with the methyl carbons (29.5 ppm).
-
Each pyridine proton will correlate with its corresponding carbon.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is key for connecting the different fragments of the molecule.
-
The tert-butyl protons (H-4) are expected to show a correlation to the quaternary carbon C-3 and the methylene carbon C-2.
-
The benzylic-like proton H-1 will show correlations to the pyridine carbons C-2', C-3', and C-4', as well as to C-2 and C-3 of the butyl chain. This is a critical correlation that connects the pyridine ring to the aliphatic chain.
-
The following diagram illustrates the key HMBC correlations that would be expected.
Caption: Key HMBC correlations for structural confirmation.
The Integrated Approach: A Self-Validating Workflow
The power of this multi-technique approach lies in the corroboration of data. Each experiment provides a piece of the puzzle, and together they form a coherent and self-validating picture of the molecule.
Caption: Workflow for structure elucidation.
Conclusion
The combination of mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments provides an unambiguous and robust method for the structural elucidation of this compound. The data from each technique is complementary and self-validating, confirming the molecular formula of C₁₁H₁₈N₂ and the specific connectivity of the pyridine ring to the chiral center of the dimethylbutanamine moiety. This systematic approach is fundamental to ensuring the identity and purity of novel compounds in the pharmaceutical pipeline.
References
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- Unknown. (n.d.). Table of Characteristic IR Absorptions.
- Unknown. (n.d.). IR: amines.
- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
- Unknown. (n.d.). Mass Spectrometry: Fragmentation.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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- 1. GCMS Section 6.15 [people.whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
An Uncharted Territory in Pyridine-Based Drug Discovery: A Technical Overview of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: Navigating the Known and the Unknown
In the vast landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. This guide focuses on a specific, yet largely undocumented, member of this family: 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine (CAS Number 959239-41-9).
This document serves as a technical summary of the currently available information for this compound. However, it is crucial to state at the outset that, despite extensive searches of scientific literature, patent databases, and chemical repositories, there is a significant lack of in-depth technical data regarding its synthesis, biological activity, and therapeutic potential. Therefore, this guide will present the established physicochemical properties and then broaden the scope to discuss the general synthesis and known biological activities of structurally related pyridinylalkanamines to provide a contextual framework for future research.
Core Compound Identification and Physicochemical Properties
This compound is a distinct chemical entity available commercially as a research chemical. Its fundamental properties have been collated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 959239-41-9 | Multiple Suppliers |
| Molecular Formula | C₁₁H₁₈N₂ | Multiple Suppliers |
| Molecular Weight | 178.27 g/mol | Multiple Suppliers |
| Appearance | Solid (form may vary) | Supplier Data |
| Structure | See Figure 1 | N/A |
Figure 1: Chemical Structure of this compound
A 2D representation of this compound.
Synthesis and Manufacturing Considerations: An Extrapolative Approach
While no specific synthesis protocol for this compound has been published, we can infer potential synthetic routes based on the synthesis of analogous pyridinylalkanamines. A common strategy involves the reductive amination of a corresponding ketone or the addition of an organometallic reagent to an imine.
Hypothetical Synthetic Workflow
A plausible synthetic pathway could involve the following steps, as illustrated in Figure 2.
Figure 2. A potential synthetic route for the target compound.
Step-by-Step Methodological Considerations:
-
Grignard Reaction: 3-Acetylpyridine could be reacted with a tert-butylmagnesium halide (e.g., chloride or bromide) in an anhydrous ether solvent like THF or diethyl ether. This would likely be followed by an aqueous workup to yield the corresponding tertiary alcohol.
-
Oxidation: The resulting alcohol would then be oxidized to the ketone, 3-(3,3-dimethyl-2-oxobutyl)pyridine. A variety of oxidizing agents could be employed, such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Reductive Amination: The final step would involve the reductive amination of the ketone. This could be achieved through several methods, including catalytic hydrogenation in the presence of ammonia or using a reducing agent like sodium cyanoborohydride with ammonium acetate.
Purification and Analytical Characterization:
Purification of the final product would likely involve column chromatography on silica gel. Characterization would necessitate a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon-hydrogen framework and the connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and the aromatic C-H bonds of the pyridine ring.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Biological Activity and Therapeutic Potential: A Field of Unexplored Opportunity
As of the date of this publication, there is no publicly available data on the biological activity, mechanism of action, or pharmacological profile of this compound. This presents a unique opportunity for researchers in drug discovery.
The broader class of pyridinylalkanamines has been investigated for a range of therapeutic applications, primarily targeting the central nervous system (CNS) and metabolic disorders.[3][4]
-
CNS Disorders: Many pyridine derivatives are known to interact with various receptors and transporters in the brain. For example, analogs of metanicotine, which share the pyridinylalkylamine core, have been explored as selective ligands for neuronal nicotinic acetylcholine receptors, with potential applications in Alzheimer's disease.[5]
-
Metabolic Disorders: Patents have been filed for various carboxamide, sulfonamide, and amine compounds containing heterocyclic moieties, including pyridine, for the treatment of metabolic disorders.[3]
-
Antiproliferative Activity: The structure-activity relationship of pyridine derivatives has been studied in the context of their antiproliferative effects on various cancer cell lines.[1][2]
The specific structural features of this compound—namely the pyridine ring, the primary amine, and the sterically bulky tert-butyl group—suggest several avenues for investigation. The primary amine could serve as a key interaction point with biological targets, while the tert-butyl group could influence binding affinity, selectivity, and metabolic stability.
Future Research Directions and Experimental Protocols
Given the nascent stage of research on this compound, a systematic approach to elucidating its properties is warranted.
Proposed Initial Screening Cascade
Figure 3. A proposed initial screening cascade for this compound.
Experimental Protocol: Preliminary Receptor Binding Assay
-
Objective: To assess the binding affinity of this compound against a panel of common CNS receptors (e.g., nicotinic, dopaminergic, serotonergic).
-
Materials: The test compound, radiolabeled ligands specific for each receptor, cell membranes expressing the target receptors, appropriate buffer solutions, and a scintillation counter.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a multi-well plate, combine the cell membranes, the radiolabeled ligand, and either the test compound or vehicle control. c. Incubate the plates to allow for binding equilibrium to be reached. d. Rapidly filter the contents of each well and wash to separate bound from unbound radioligand. e. Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This will provide an initial indication of which, if any, receptors the compound interacts with.
Conclusion: A Call to Investigation
This compound represents a molecule with a defined structure but an undefined role in the scientific landscape. Its basic chemical identity is established, but its potential as a modulator of biological systems remains entirely unexplored. This guide has provided a summary of its known properties and, by drawing parallels with related compounds, has outlined a logical framework for its synthesis and initial biological evaluation.
The absence of existing data should not be seen as a deterrent but rather as an invitation to the scientific community. The unique combination of a pyridine core, a primary amine, and a bulky lipophilic group may confer novel pharmacological properties. It is our hope that this technical overview will serve as a catalyst for future research into this uncharted chemical entity, potentially unlocking new avenues for therapeutic intervention.
References
At present, there are no scientific publications or patents that specifically describe the synthesis, properties, or biological activity of this compound (CAS 959239-41-9). The references below pertain to the synthesis and biological activities of related pyridine derivatives, providing a general context for the potential of this class of compounds.
-
Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]
-
Jang, J., Sin, K. S., & Park, H. (2001). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Archives of Pharmacal Research, 24(6), 503-507. [Link]
-
Wiaux, M., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. [Link]
-
Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Villa-Reyna, A.-L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed, National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Carboxamide, sulfonamide and amine compounds for metabolic disorders.
- Google Patents. (n.d.). Compounds useful for the treatment of metabolic disorders and synthesis of the same.
-
Shakya, K., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 26(16), 4786. [Link]
-
IDDB. (2006). Novel treatment options for metabolic disorders described in recent patent literature. IDrugs, 9(12), 826-829. [Link]
-
ResearchGate. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]
- Google Patents. (n.d.). Novel amino-pyrroline derivatives, and use thereof in the prevention and/or treatment of metabolic syndrome.
- Google Patents. (n.d.). The use of benzamide derivatives for the treatment of cns disorders.
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- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA2707047C - Carboxamide, sulfonamide and amine compounds for metabolic disorders - Google Patents [patents.google.com]
- 4. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google Patents [patents.google.com]
- 5. Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of pyridine containing compounds
An In-depth Technical Guide to the Biological Activity of Pyridine-Containing Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyridine Scaffold as a Cornerstone of Modern Drug Discovery
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a quintessential scaffold in medicinal chemistry.[1] Its structure, an isostere of benzene where a CH group is replaced by nitrogen, imparts a unique combination of chemical properties that make it a "privileged scaffold" in drug design.[1][2] The nitrogen atom's lone pair of electrons does not participate in the aromatic sextet, rendering the ring electron-deficient and conferring poor basicity, which can improve the aqueous solubility of drug candidates.[3][4] This nitrogen atom is also a potent hydrogen bond acceptor, enabling strong and specific interactions with biological targets like enzymes and receptors.[5]
The versatility of the pyridine ring is further demonstrated by its presence in a vast number of FDA-approved drugs, where it is the second most common heterocycle.[6][7] Its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial effects.[6][7][8] Essential medicines such as the kinase inhibitor Imatinib (for cancer), the antiviral Atazanavir (for HIV), the antibiotic Isoniazid (for tuberculosis), and the calcium channel blocker Amlodipine all feature a core pyridine structure.[5][9] This guide provides a technical overview of the diverse biological activities of pyridine-containing compounds, delves into their structure-activity relationships, and presents key experimental protocols for their synthesis and evaluation, aimed at researchers and professionals in drug development.
Part 1: A Spectrum of Biological Activities in Key Therapeutic Areas
The chemical stability and diverse reactivity of the pyridine nucleus allow for its functionalization at multiple positions, creating vast chemical diversity and enabling the fine-tuning of pharmacological activity.[2][5] This has led to the development of pyridine-based compounds across a wide range of therapeutic applications.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyridine derivatives are prominent in oncology, acting on various targets to inhibit cancer cell proliferation and survival.[9] A significant number of these compounds function as kinase inhibitors, targeting the enzymes that regulate cellular signal transduction pathways often dysregulated in cancer.[5][10]
Mechanism of Action: Kinase and Tubulin Inhibition One of the most successful applications of the pyridine scaffold is in the development of tyrosine kinase inhibitors. For example, compounds can be designed to block the ATP-binding site of receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The pyridine nitrogen often forms a critical hydrogen bond within the hinge region of the kinase domain, anchoring the inhibitor.[11] Other pyridine derivatives have been shown to inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division, leading to cell cycle arrest and apoptosis.[12]
Data Presentation: In Vitro Cytotoxicity of Pyridine Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of various pyridine derivatives against several human cancer cell lines, demonstrating the scaffold's potential. A lower IC₅₀ value indicates higher potency.
| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference |
| 3b | Pyridine Heterocyclic Hybrid | MCF-7 (Breast) | 6.13 | [12][13] |
| Huh-7 (Liver) | 6.54 | [12][13] | ||
| A549 (Lung) | 15.54 | [12][13] | ||
| 8e | 4-Iodophenyl Pyridine-Urea | MCF-7 (Breast) | 0.11 (72h) | [11][14] |
| 8n | 3,4-Dichlorophenyl Pyridine-Urea | MCF-7 (Breast) | 0.80 (72h) | [11][14] |
| Taxol | Reference Drug | MCF-7 (Breast) | 12.32 | [13] |
| Doxorubicin | Reference Drug | MCF-7 (Breast) | 1.93 (48h) | [11][14] |
Structure-Activity Relationship (SAR) Insights SAR studies reveal that the anticancer activity of pyridine derivatives is highly dependent on the nature and position of substituents.[15]
-
Enhancing Groups : The presence of electron-donating groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) often enhances antiproliferative activity.[6][7][16]
-
Detrimental Groups : Conversely, bulky groups or halogen atoms can sometimes decrease activity, potentially due to steric hindrance at the target binding site.[6][7]
-
Positional Importance : In pyridine-urea derivatives, for instance, the substitution pattern on the phenylurea moiety dramatically influences potency. Compounds with a 4-iodophenyl group (8e) have shown significantly greater activity than those with fluoro- or chloro-substituents.[11][14]
Visualization: VEGFR-2 Inhibition Pathway
Below is a conceptual diagram illustrating the role of a pyridine-based inhibitor in blocking the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.
Caption: Pyridine inhibitor blocking ATP binding to VEGFR-2, halting angiogenesis.
Antimicrobial and Antiviral Activities
Pyridine compounds have demonstrated potent activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses.[1][3] This broad activity stems from their ability to interfere with multiple essential microbial processes.[1]
Mechanisms of Action The antimicrobial properties of pyridine derivatives often arise from their ability to:
-
Disrupt Cell Membranes: Cationic pyridinium salts can interfere with the integrity of the bacterial cell membrane, leading to cell death.[1]
-
Inhibit Essential Enzymes: They can target and inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, protein synthesis, or nucleic acid metabolism.[1]
-
Interfere with Viral Replication: In antiviral applications, certain derivatives can block viral replication cycles or inhibit key viral proteins, as seen with Atazanavir, a protease inhibitor used in HIV therapy.[5][8]
Recent research has shown that combining the pyridine nucleus with other heterocyclic scaffolds, such as thiazole or oxadiazole, can significantly enhance antimicrobial potency and broaden the spectrum of activity.[2][3]
Data Presentation: Antibacterial Activity (MIC) of Pyridine Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values for representative pyridine compounds against common bacterial strains. A lower MIC value signifies greater antibacterial efficacy.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Oxazolo[4,5-b]pyridines | S. aureus (MRSA) | 1.56 - 3.12 | [17] |
| Pyridine Chalcones | S. aureus (ATCC 29213) | 15.6 - 62.5 | [14] |
| Pyridonethiols | B. subtilis | 0.12 | [3] |
| Ampicillin (Standard) | B. subtilis | 0.24 | [3] |
| Streptomycin (Standard) | S. aureus (MRSA) | 6.25 - 12.5 | [17] |
Agrochemical Applications
Beyond medicine, the pyridine core is fundamental to modern agriculture.[18][19] Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides due to their high efficacy and selectivity.[20][21]
-
Herbicides: Compounds like paraquat and diquat are fast-acting, non-selective herbicides.[21]
-
Insecticides: Chlorpyrifos and imidacloprid are broadly used insecticides that target the nervous systems of insects.[21]
-
Fungicides: Pyrithione-based compounds are used to control fungal and bacterial growth on crops.[21]
The development of agrochemicals relies heavily on optimizing the pyridine structure to enhance potency against the target pest while minimizing environmental impact and ensuring crop safety.[19][20]
Part 2: Experimental Design and Methodologies
The successful development of novel pyridine-based therapeutic agents relies on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.
Synthesis of Biologically Active Pyridine Derivatives
A variety of methods exist for synthesizing the pyridine ring. Multicomponent reactions (MCRs) are particularly efficient as they allow for the construction of complex, highly substituted pyridines in a single step from simple precursors, aligning with the principles of green chemistry.[22]
Experimental Protocol: One-Pot Synthesis of a Substituted Pyridine
This protocol describes a general, efficient one-pot multicomponent strategy for synthesizing a 2,6-diarylpyridine derivative.
Objective: To synthesize a substituted pyridine derivative via a [3+2+1] cycloaddition reaction.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Alkyl lactate (e.g., ethyl lactate) as solvent and carbon source
-
Ammonium iodide (as 'N' source) (1.5 mmol)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the chalcone derivative (1.0 mmol), ammonium iodide (1.5 mmol), and alkyl lactate (5 mL).
-
Reaction Conditions: Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle. Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium thiosulfate solution (2 x 10 mL) to remove any remaining iodine, followed by a brine wash (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure pyridine compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization: General Synthesis & Purification Workflow
Caption: Workflow from one-pot synthesis to a pure, characterized pyridine compound.
In Vitro Biological Evaluation
Once synthesized, novel compounds must be screened for biological activity. The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.
Experimental Protocol: MTT Assay for Anticancer Activity
Objective: To determine the in vitro cytotoxic activity (IC₅₀) of synthesized pyridine derivatives against a human cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized pyridine derivatives (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the various compound concentrations to the wells. Include wells with untreated cells (negative control) and a known chemotherapeutic agent (positive control, e.g., Doxorubicin). Incubate for 48 or 72 hours.[14]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[14]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (optical density) of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 3: Concluding Insights and Future Directions
The pyridine scaffold is undeniably a cornerstone of medicinal chemistry and drug discovery, owing to its unique physicochemical properties and synthetic tractability.[2] Its presence in a multitude of clinically successful drugs is a testament to its value.[2] The future of pyridine-based drug development appears robust, with several key directions emerging:
-
Enhanced Selectivity: The focus will continue to be on designing derivatives with high selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Combating Drug Resistance: As resistance to existing antimicrobial and anticancer agents grows, novel pyridine derivatives that can overcome these resistance mechanisms are urgently needed.[4]
-
Prodrug Strategies: The inherent properties of the pyridine ring can be leveraged in prodrug design to improve the pharmacokinetic profiles (e.g., solubility, permeability, metabolic stability) of therapeutic agents.[2]
-
Novel Chemical Space: The exploration of new synthetic methodologies will continue to unlock novel and more complex pyridine-containing structures, expanding the chemical space available for drug screening and discovery.[23]
References
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals.
- Various Authors. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.
- Various Authors. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Wiley Online Library.
- Various Authors. (2019). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters.
- Various Authors. (n.d.). Synthesis of pyridine derivatives as new spiro biologically active compounds. ResearchGate.
- Various Authors. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- Various Authors. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora.
- BenchChem. (2025). Structure-Activity Relationship of Substituted Pyridin-3-ol Derivatives: A Comparative Guide. BenchChem.
- Various Authors. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central (PMC).
- Wikipedia. (n.d.). Pyridine. Wikipedia.
- Various Authors. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed.
- Believe Chemical. (2025). What Are Pyridine Products and How Are They Used in Agrochemicals. Believe Chemical.
- Various Authors. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Journal of Drug Delivery and Therapeutics.
- Chempanda. (n.d.). Pyridine as insecticide. Chempanda Blog.
- Various Authors. (n.d.). Medicinal Uses of Pyridine Derivatives. Scribd.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Pyridine Intermediates: Powering Innovation in Agrochemicals and Pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd.
- Various Authors. (n.d.). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Semantic Scholar.
- Various Authors. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.
- Various Authors. (2025). Newer biologically active pyridines: A potential review. ResearchGate.
- Various Authors. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central (PMC).
- Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central (PMC).
- Various Authors. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central (PMC).
- BenchChem. (2025). A Comparative Guide to the Biological Activities of Pyridine Derivatives. BenchChem.
- Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.
- Various Authors. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BenchChem. (2025). In Vitro Efficacy of Pyridine Derivatives: A Comparative Analysis. BenchChem.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal.
- Various Authors. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
- Various Authors. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules.
- Various Authors. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
- Various Authors. (2024). Pyridine scaffold: its diverse biological actions. IJNRD.
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Unveiling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Abstract
This in-depth technical guide outlines a comprehensive, hypothesis-driven strategy for the elucidation of the mechanism of action (MoA) of the novel chemical entity, 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine. The structural characteristics of this compound, featuring a 3-pyridinyl moiety and a bulky dimethyl-butanamine side chain, suggest two primary, plausible biological targets: nicotinic acetylcholine receptors (nAChRs) and the enzyme squalene synthase (SQS). This document provides a detailed, tiered experimental framework for researchers, scientists, and drug development professionals to systematically investigate these hypotheses. The guide furnishes a suite of validated protocols, from initial in vitro screening assays to conclusive in vivo studies, designed to deliver a robust and unambiguous determination of the compound's molecular mechanism.
Introduction: Deconstructing the Enigma of this compound
The compound this compound presents a compelling puzzle for molecular pharmacologists. Its hybrid structure beckons a targeted investigation into distinct signaling pathways. The presence of the 3-pyridinyl group immediately draws parallels to nicotine and a vast class of synthetic ligands that target nicotinic acetylcholine receptors (nAChRs), crucial mediators of synaptic transmission in the central and peripheral nervous systems.[1][2] Conversely, the sterically substantial 3,3-dimethylbutyl group attached to a chiral center suggests a potential interaction with a hydrophobic enzymatic pocket, such as that found in squalene synthase (SQS), a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4]
This guide eschews a one-size-fits-all approach, instead advocating for a logical, evidence-based progression of experiments. We will first outline the two primary hypotheses and then detail a multi-tiered investigational workflow for each. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically rigorous discovery process.
Hypothesis 1: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The 3-pyridinyl nitrogen in the compound is a well-established pharmacophore for nAChR binding. Depending on the overall molecular conformation, this compound could act as an agonist, antagonist, or allosteric modulator of various nAChR subtypes.
Hypothesis 2: Inhibition of Squalene Synthase (SQS)
The bulky, lipophilic dimethyl-butanamine moiety could facilitate binding to the active site of SQS, an enzyme known to be targeted by structurally diverse inhibitors.[5] Inhibition of SQS would have significant implications for cholesterol metabolism.
Tier 1: Initial In Vitro Screening - Casting a Wide Net
The initial phase of investigation focuses on high-throughput or medium-throughput in vitro assays to rapidly assess the validity of our primary hypotheses.
Investigating nAChR Interaction: Radioligand Binding Assays
The first crucial step is to determine if this compound directly interacts with nAChRs. Competitive radioligand binding assays are the gold standard for assessing the binding affinity of a test compound to a receptor.[6]
Experimental Protocol: Competitive Radioligand Binding Assay for nAChR Subtypes
-
Receptor Preparation: Utilize membrane preparations from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4) or from rodent brain regions known to be enriched in these subtypes.[7]
-
Radioligand Selection:
-
For α4β2 subtypes, use [³H]-cytisine.
-
For α7 subtypes, use [³H]-methyllycaconitine or [¹²⁵I]-α-bungarotoxin.
-
For α3β4 subtypes, use [³H]-epibatidine.[7]
-
-
Assay Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the selected radioligand and a range of concentrations of this compound.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[6]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Predicted Binding Affinities
| nAChR Subtype | Radioligand | Predicted Ki of this compound |
| α4β2 | [³H]-cytisine | To be determined |
| α7 | [³H]-MLA | To be determined |
| α3β4 | [³H]-epibatidine | To be determined |
Probing Squalene Synthase Inhibition: A Spectrophotometric Approach
To test our second hypothesis, a direct enzymatic assay is required. Squalene synthase activity can be monitored by measuring the consumption of its cofactor, NADPH.[8][9]
Experimental Protocol: Spectrophotometric Squalene Synthase Inhibition Assay
-
Enzyme Source: Utilize purified recombinant human squalene synthase or microsomal preparations from rat liver.
-
Reaction Mixture: Prepare a reaction buffer containing the SQS enzyme, its substrate farnesyl pyrophosphate (FPP), and the cofactor NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Monitoring the Reaction: Initiate the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Data Presentation: SQS Inhibitory Potency
| Parameter | Value |
| IC₅₀ of this compound | To be determined |
Tier 2: Functional Characterization - From Binding to Biological Effect
Positive results in Tier 1 binding or inhibition assays necessitate a deeper dive into the functional consequences of these interactions.
Electrophysiological Analysis of nAChR Modulation
Should the compound bind to nAChRs, the next critical step is to determine its functional effect. Patch-clamp electrophysiology on cells expressing specific nAChR subtypes allows for the direct measurement of ion channel activity.[10][11]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Use a cell line (e.g., HEK293, GH3) stably expressing the nAChR subtype of interest.[11]
-
Recording Configuration: Establish a whole-cell patch-clamp recording configuration.
-
Compound Application: Apply a known nAChR agonist (e.g., acetylcholine) to elicit a baseline current. Co-apply the agonist with varying concentrations of this compound to assess for antagonistic or modulatory effects. Apply the compound alone to test for agonistic activity.
-
Data Acquisition and Analysis: Record the changes in membrane current. Analyze the data to determine if the compound acts as an agonist, antagonist, or positive/negative allosteric modulator.
dot
Caption: Workflow for nAChR functional characterization.
Cellular Assays for nAChR Signaling: Calcium Imaging
Activation of many neuronal nAChRs leads to an influx of Ca²⁺, which can be monitored using fluorescent calcium indicators.[12][13]
Experimental Protocol: Fluorescent Calcium Imaging
-
Cell Preparation: Load cultured cells expressing the target nAChR subtype with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Cal-520 AM).
-
Compound Application: Apply this compound to the cells and monitor for changes in intracellular calcium levels.
-
Data Acquisition: Use fluorescence microscopy to record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in intracellular calcium concentration in response to the compound.
Tier 3: In Vivo Validation - Bridging the Gap to Physiological Relevance
If in vitro data strongly supports one of the hypotheses, the investigation must move to in vivo models to assess the physiological and behavioral consequences.
In Vivo Microdialysis for nAChR-Mediated Neurotransmitter Release
If this compound is a potent nAChR modulator, it is expected to alter neurotransmitter release in specific brain regions. In vivo microdialysis allows for the sampling of neurotransmitters from the extracellular fluid of awake, freely moving animals.[2][4]
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: Surgically implant a microdialysis probe into a brain region rich in the nAChR subtype of interest (e.g., the ventral tegmental area for α4β2-containing receptors).
-
Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.
-
Compound Administration: Administer this compound systemically or locally through the microdialysis probe.
-
Neurotransmitter Analysis: Analyze the dialysate samples for levels of relevant neurotransmitters (e.g., dopamine, acetylcholine) using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
-
Data Analysis: Compare neurotransmitter levels before and after compound administration.
dot
Caption: In vivo microdialysis experimental workflow.
Behavioral Pharmacology for nAChR Modulators
The functional consequences of nAChR modulation can be assessed through a battery of behavioral tests in rodents. The choice of assay will depend on the specific nAChR subtype targeted.[14]
Potential Behavioral Assays:
-
Locomotor Activity: To assess stimulant or depressant effects.
-
Nociception Assays (e.g., tail-flick, hot plate): To evaluate analgesic properties.
-
Cognitive Tasks (e.g., Morris water maze, novel object recognition): To test effects on learning and memory.
In Vivo Models of Hypercholesterolemia for SQS Inhibitors
If the compound is a potent SQS inhibitor, its efficacy in lowering cholesterol should be evaluated in an animal model of hypercholesterolemia.
Experimental Protocol: In Vivo Efficacy in a Hypercholesterolemia Model
-
Model Selection: Use a relevant animal model, such as rats or mice fed a high-cholesterol diet.
-
Compound Administration: Administer this compound orally or via injection over a defined period.
-
Blood Sampling and Analysis: Collect blood samples and measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.
-
Data Analysis: Compare lipid profiles between the treated and control groups.
Tier 4: Molecular Insights - High-Resolution Understanding
To gain a deeper understanding of the molecular interactions, computational modeling can be employed.
Computational Docking and Molecular Dynamics
Protocol: In Silico Modeling
-
Model Selection: Obtain crystal structures of the target protein (nAChR subtypes or SQS) from the Protein Data Bank.
-
Ligand Preparation: Generate a 3D conformation of this compound.
-
Molecular Docking: Dock the ligand into the putative binding site of the target protein to predict the binding pose and affinity.[15][16]
-
Molecular Dynamics Simulation: Perform molecular dynamics simulations to assess the stability of the predicted ligand-protein complex and to identify key interacting residues.
Conclusion: Synthesizing the Evidence for a Definitive MoA
The systematic application of the tiered experimental approach detailed in this guide will provide a comprehensive and robust dataset to elucidate the mechanism of action of this compound. By logically progressing from in vitro screening to in vivo validation and molecular modeling, researchers can confidently identify the primary biological target and the functional consequences of this interaction. This foundational knowledge is indispensable for any further drug development efforts.
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Hong, H., & Chen, J. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. PloS one, 13(3), e0194755. [Link]
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An Examination of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine: A Cursory Overview of a Novel Chemical Entity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document serves as a preliminary guide to the chemical compound 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine. Despite significant interest in novel pyridinyl derivatives within the scientific community, a comprehensive review of publicly available literature, including peer-reviewed journals and patent databases, reveals a notable scarcity of in-depth research on this specific molecule. This guide, therefore, consolidates the currently available chemical and structural information and highlights the significant gaps in our understanding of its synthesis, pharmacology, and therapeutic potential. The intent is to provide a foundational resource for researchers who may be considering this or structurally related compounds for future investigation.
Chemical Identity and Properties
This compound is a heterocyclic building block characterized by a pyridine ring linked to a dimethylbutanamine moiety.[1] Its fundamental properties, as aggregated from various chemical suppliers, are summarized below.
| Property | Value | Source |
| CAS Number | 959239-41-9 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₈N₂ | [1][2] |
| Molecular Weight | 178.27 g/mol | [1][2] |
| Canonical SMILES | CC(C)(C)CC(C1=CN=CC=C1)N | [2] |
Synthesis and Characterization
A comprehensive and validated synthetic route for this compound has not been published in peer-reviewed literature. Chemical suppliers list it as a reagent-grade product, suggesting that a proprietary synthesis method exists.[1] Hypothetically, its synthesis could involve the reductive amination of a corresponding ketone precursor, a common method for the preparation of amines.
Hypothetical Retrosynthetic Analysis:
Caption: A potential retrosynthetic pathway for this compound.
Further research is required to establish and optimize a reliable synthetic protocol. Characterization would likely involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.
Pharmacological Profile: An Uncharted Territory
There is a significant absence of published data concerning the pharmacological activity of this compound. Its structural similarity to other pharmacologically active compounds containing a pyridinyl-alkylamine scaffold suggests a potential for interaction with various biological targets. For instance, numerous compounds incorporating a dimethylamine pharmacophore have received FDA approval for a range of indications.[5] However, without empirical data, any discussion of its mechanism of action, potency, and efficacy remains purely speculative.
Therapeutic Potential: A Call for Investigation
Given the lack of pharmacological data, the therapeutic potential of this compound is currently unknown. The pyridinyl moiety is a common feature in many approved drugs, and its presence suggests that this compound could be explored for a variety of therapeutic areas. Future research should focus on initial in vitro screening against a broad range of biological targets to identify any potential pharmacological activity.
Future Research Directions
The current state of knowledge regarding this compound presents a clear opportunity for original research. The following areas are proposed as critical next steps:
-
Development and publication of a robust and scalable synthetic route. This is a fundamental prerequisite for any further investigation.
-
Comprehensive analytical characterization of the compound's physicochemical properties.
-
In vitro pharmacological screening to identify potential biological targets and mechanisms of action. This should include a broad panel of receptors, enzymes, and ion channels.
-
Initial in vivo studies in animal models to assess its pharmacokinetic profile, safety, and potential efficacy in relevant disease models, should in vitro activity be identified.
-
Toxicological evaluation to determine the compound's safety profile.
Conclusion
This compound represents a chemical entity with a defined structure but a completely unexplored biological and therapeutic profile. This guide has summarized the limited information currently available and has underscored the substantial need for foundational research to unlock its potential. For researchers and drug development professionals, this compound and its derivatives may offer a novel chemical space for the discovery of new therapeutic agents. The path forward requires a systematic and thorough investigation, beginning with its fundamental synthesis and characterization, followed by a comprehensive evaluation of its pharmacological properties.
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Unlocking Cellular Secrets: A Technical Guide to the Research Applications of Substituted Butanamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted butanamines, a versatile class of organic compounds, are emerging as powerful tools in a wide array of research and development applications. This in-depth technical guide moves beyond their well-documented psychoactive properties to illuminate their significant potential as molecular probes, enzyme inhibitors, and foundational elements in asymmetric synthesis and advanced analytical technologies. We will explore the nuanced structure-activity relationships that underpin their diverse functionalities and provide detailed, field-proven methodologies for their synthesis and application. This guide is designed to empower researchers, scientists, and drug development professionals to harness the full potential of substituted butanamines in their respective fields, from fundamental biological discovery to the development of novel therapeutics and diagnostics.
Introduction: The Butanamine Scaffold - A Chameleon in Chemical Biology
The butanamine core, a four-carbon chain with an amino group, offers a deceptively simple yet remarkably versatile scaffold. The true power of this chemical entity lies in the vast chemical space that can be explored through substitutions at various positions along the carbon backbone and at the amine itself. These modifications dramatically influence the molecule's steric and electronic properties, leading to a broad spectrum of biological activities and research applications.
Historically, research into substituted butanamines has been heavily influenced by their structural similarity to phenethylamines, leading to extensive investigation into their effects on the central nervous system, particularly their interactions with monoamine transporters.[1][2] However, a contemporary perspective reveals a much broader landscape of utility. This guide will delve into these burgeoning applications, providing both the theoretical framework and the practical know-how to leverage substituted butanamines in cutting-edge research.
Asymmetric Synthesis: The Chiral Butanamine as a Stereochemical Workhorse
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical development, as the stereochemistry of a drug molecule can profoundly impact its efficacy and safety.[3] tert-Butanesulfinamide, a chiral butanamine derivative, has emerged as a remarkably effective and widely used chiral auxiliary for the asymmetric synthesis of a diverse range of chiral amines.[4][5]
Principle of tert-Butanesulfinamide-Mediated Asymmetric Synthesis
The Ellman method, utilizing tert-butanesulfinamide, is a robust and highly diastereoselective approach for the synthesis of chiral amines. The process typically involves three key steps:
-
Imine Formation: Condensation of the chiral tert-butanesulfinamide with a non-chiral aldehyde or ketone to form a chiral N-sulfinyl imine. This step effectively transfers the chirality from the butanamine derivative to the imine.
-
Diastereoselective Nucleophilic Addition: The chiral N-sulfinyl imine then undergoes a diastereoselective addition of an organometallic nucleophile (e.g., a Grignard or organolithium reagent). The bulky tert-butyl group on the sulfinamide directs the nucleophilic attack to one face of the imine, resulting in a high degree of stereocontrol.
-
Sulfinyl Group Cleavage: The sulfinyl group is readily cleaved under acidic conditions to yield the desired enantiomerically enriched primary amine.
dot
Caption: Workflow for asymmetric amine synthesis using tert-butanesulfinamide.
Experimental Protocol: Asymmetric Synthesis of an α-Branched Amine
This protocol provides a general procedure for the synthesis of an α-branched primary amine using (R)-tert-butanesulfinamide and an aldehyde.
Materials:
-
(R)-tert-butanesulfinamide
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous copper(II) sulfate (CuSO₄)
-
Anhydrous dichloromethane (DCM)
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl) in methanol
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the N-sulfinyl aldimine:
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous DCM, add the aldehyde (1.1 eq) and anhydrous CuSO₄ (2.0 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude N-sulfinyl aldimine. This is often used in the next step without further purification.
-
-
Diastereoselective Grignard Addition:
-
Dissolve the crude N-sulfinyl aldimine in anhydrous Et₂O and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.5 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 3-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Cleavage of the Sulfinyl Group:
-
Dissolve the purified sulfinamide in methanol and add a solution of HCl in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with Et₂O to remove the sulfinyl byproducts.
-
Basify the aqueous layer with a saturated solution of NaHCO₃ and extract the desired amine with DCM.
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to obtain the enantiomerically enriched primary amine.
-
Molecular Probes for Cellular Interrogation
Fluorescently labeled molecules are indispensable tools for visualizing and understanding complex biological processes within living cells.[6][7] Substituted butanamines can be readily functionalized with fluorophores to create molecular probes for a variety of cellular imaging applications. The butanamine scaffold provides a flexible linker to which a fluorophore can be attached, while the substitutions on the butanamine can be tailored to direct the probe to specific cellular compartments or to interact with particular biomolecules.
Design and Synthesis of a Fluorescent Butanamine Probe
The synthesis of a fluorescent butanamine probe typically involves the coupling of a butanamine derivative, often with a terminal amine or other reactive group, to a fluorescent dye.[8] A common strategy is to use an N-hydroxysuccinimide (NHS) ester-activated fluorophore, which readily reacts with primary amines to form a stable amide bond.[9]
dot
Caption: General scheme for the synthesis of a fluorescent butanamine probe.
Experimental Protocol: Labeling a Butanamine with a Fluorophore
This protocol describes the labeling of a generic amino-substituted butanamine with a commercially available NHS-ester fluorophore.
Materials:
-
Amino-substituted butanamine derivative
-
NHS-ester activated fluorophore (e.g., FITC, Rhodamine NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve the amino-substituted butanamine (1.0 eq) in anhydrous DMF or DMSO.
-
Add the NHS-ester activated fluorophore (1.1 eq) to the solution.
-
Add a base such as TEA or DIPEA (2.0 eq) to the reaction mixture to scavenge the acid produced during the reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours in the dark to prevent photobleaching of the fluorophore.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the fluorescently labeled butanamine can be purified by RP-HPLC.
Application in Cellular Imaging
Once synthesized and purified, fluorescent butanamine probes can be used to label and visualize cellular structures. The specific application will depend on the nature of the substitutions on the butanamine, which can influence its localization and binding partners within the cell. For example, a lipophilic butanamine derivative may preferentially accumulate in cellular membranes, allowing for their visualization.
General Protocol for Cellular Staining:
-
Culture cells to the desired confluency on glass-bottom dishes or coverslips.
-
Prepare a stock solution of the fluorescent butanamine probe in DMSO.
-
Dilute the stock solution to the desired final concentration in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.
-
Wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any unbound probe.
-
Image the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Enzyme Inhibition: Targeting Biological Pathways with Precision
Substituted butanamines represent a promising class of molecules for the development of enzyme inhibitors due to their ability to be tailored to fit into the active sites of specific enzymes.[10] By strategically modifying the substituents on the butanamine scaffold, it is possible to enhance binding affinity and selectivity for a target enzyme, thereby modulating its activity.
Monoamine Oxidase (MAO) Inhibition: A Case Study
Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters.[7] The development of selective MAO inhibitors is a key strategy in the treatment of depression and neurodegenerative diseases. The butanamine scaffold can be seen as a simplified analog of phenethylamine, a natural substrate for MAOs, making substituted butanamines interesting candidates for MAO inhibition.
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a substituted butanamine against MAO-A and MAO-B using a commercially available fluorescence-based assay kit.[11]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a proprietary substrate from a kit)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Substituted butanamine inhibitor
-
Known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the substituted butanamine inhibitor in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the MAO enzyme (either MAO-A or MAO-B), and the inhibitor solution (or vehicle for control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the MAO substrate, HRP, and Amplex Red.
-
Immediately measure the fluorescence intensity at time zero and then kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Advanced Analytical Applications
Beyond their use as bioactive molecules, substituted butanamines are finding applications in the development of sophisticated analytical tools, including affinity chromatography and biosensors.
Affinity Chromatography: Purifying Biomolecules with Butanamine Ligands
Affinity chromatography is a powerful technique for purifying biomolecules based on specific binding interactions. A ligand with a high affinity for the target molecule is immobilized on a solid support. Substituted butanamines, with their reactive amino group, can be readily coupled to activated chromatography resins to create affinity columns for the purification of proteins or other biomolecules that bind to the butanamine ligand.
This protocol describes the preparation of an affinity chromatography column by coupling a substituted butanamine to NHS-activated agarose beads.[12][13]
Materials:
-
NHS-activated agarose beads
-
Substituted butanamine with a primary amine
-
Coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M ethanolamine or Tris-HCl, pH 8.0)
-
Empty chromatography column
Procedure:
-
Swell and wash the NHS-activated agarose beads with ice-cold 1 mM HCl, followed by the coupling buffer, according to the manufacturer's instructions.
-
Dissolve the substituted butanamine ligand in the coupling buffer.
-
Add the ligand solution to the washed agarose beads and incubate the mixture with gentle shaking for 1-2 hours at room temperature or overnight at 4 °C.
-
Collect the resin by centrifugation and wash it with the coupling buffer to remove any unbound ligand.
-
To block any remaining active NHS esters, add the quenching buffer and incubate for 1-2 hours at room temperature.
-
Wash the resin extensively with a high-salt buffer followed by a low-salt buffer to remove any non-covalently bound material.
-
The butanamine-functionalized resin is now ready to be packed into a chromatography column.
Biosensors: Detecting Analytes with Butanamine-Based Recognition Elements
Electrochemical biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte.[14] Amine oxidases are enzymes that catalyze the oxidative deamination of amines, producing hydrogen peroxide as a byproduct.[15] An electrochemical biosensor for the detection of butanamines can be constructed by immobilizing an amine oxidase on the surface of an electrode. The enzymatic reaction produces an electrical signal that is proportional to the concentration of the butanamine.
dot
Caption: Conceptual workflow of an enzyme-based electrochemical biosensor for butanamine detection.
Radiolabeled Butanamines for In Vivo Imaging
Radiolabeling of small molecules with positron-emitting or gamma-emitting isotopes allows for non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[16] These techniques are invaluable in drug development and for studying biological processes in living organisms. Substituted butanamines can be radiolabeled with isotopes like carbon-11 or fluorine-18 to create radiotracers for imaging specific targets in the body, such as neurotransmitter transporters or enzymes.[17][18]
The synthesis of a radiolabeled butanamine derivative requires specialized radiochemistry facilities and expertise. The general approach involves the incorporation of the radioisotope in the final or penultimate step of the synthesis to minimize the handling of radioactive material and to account for the short half-life of many medical isotopes.
Conclusion and Future Perspectives
The substituted butanamine scaffold represents a remarkably versatile platform for the development of a wide range of research tools. From their established role in asymmetric synthesis to their emerging applications as molecular probes, enzyme inhibitors, and components of advanced analytical devices, the potential of these compounds is far from exhausted. The ability to fine-tune their chemical and physical properties through targeted substitutions will continue to drive their adoption in new and innovative research areas. As our understanding of complex biological systems deepens, so too will the demand for precisely engineered chemical tools. Substituted butanamines are poised to play an increasingly important role in meeting this demand, empowering scientists to explore the frontiers of biology and medicine.
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Ellman, J. A., et al. (2001). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 123(13), 3161-3162. [Link]
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Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. [Link]
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Zhang, F., & Chen, P. (2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development, 23(2), 236-241. [Link]
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Weichert, K., & Ellman, J. A. (2013). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 11(36), 6090-6093. [Link]
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Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46. [Link]
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Martinho, J. M. G., & Costa, T. (2001). Synthesis of 4-aryl-butylamine Fluorescent Probes. Journal of Chemical Research, Synopses, (10), 433-435. [Link]
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Goodman, M. M., et al. (2013). Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4′-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography. Journal of Medicinal Chemistry, 56(17), 6855-6867. [Link]
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Amine-Oxidase-Based Biosensors for Spermine and Spermidine Analysis. (n.d.). [Link]
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Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
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Methodological & Application
Synthesis of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine: An Application Note and Detailed Protocol
Introduction
3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine is a pyridine derivative with potential applications in medicinal chemistry and drug development. Its structural motif, featuring a chiral amine center adjacent to a pyridine ring and a sterically demanding tert-butyl group, makes it an interesting scaffold for the design of novel bioactive molecules. This document provides a comprehensive, two-step synthesis protocol for this compound, designed for researchers in organic synthesis and drug discovery. The outlined procedure is rooted in established chemical principles and offers a reliable pathway to the target molecule, emphasizing experimental robustness and safety.
The synthesis commences with the formation of a key ketone intermediate, 3,3-dimethyl-1-(pyridin-3-yl)butan-1-one, via a Grignard reaction. This is followed by a reductive amination of the ketone to yield the desired primary amine. This application note provides a detailed, step-by-step methodology, explains the rationale behind the chosen reagents and conditions, and includes guidance for characterization and purification.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two sequential steps:
-
Step 1: Grignard Reaction - Synthesis of 3,3-dimethyl-1-(pyridin-3-yl)butan-1-one from 3-cyanopyridine and tert-butylmagnesium chloride.
-
Step 2: Reductive Amination - Conversion of the ketone intermediate to the target primary amine using sodium borohydride and ammonium acetate.
Part 1: Synthesis of 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one
This initial stage involves the nucleophilic addition of a Grignard reagent to a nitrile, which upon hydrolysis, yields a ketone. This method is a classic and effective strategy for the formation of carbon-carbon bonds and the synthesis of ketones.[1][2]
Reaction Mechanism & Rationale
The Grignard reagent, tert-butylmagnesium chloride, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The nucleophilic carbon attacks the electrophilic carbon of the nitrile group in 3-cyanopyridine. This addition reaction forms a magnesium salt of a ketimine intermediate. Subsequent acidic workup protonates the imine, which is then readily hydrolyzed to the corresponding ketone. The use of anhydrous solvents is critical to prevent the quenching of the highly reactive Grignard reagent by protic species like water.[3]
Reaction Pathway Diagram:
Caption: Synthesis of the ketone intermediate via Grignard reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Magnesium turnings | 24.31 | 1.46 g | 60.0 |
| tert-Butyl chloride | 92.57 | 5.55 g (6.6 mL) | 60.0 |
| Iodine | 253.81 | 1 crystal | - |
| 3-Cyanopyridine | 104.11 | 5.21 g | 50.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| 2 M Hydrochloric Acid | - | ~50 mL | - |
| Saturated Sodium Bicarbonate | - | ~50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Diethyl Ether | - | - | - |
| Hexanes | - | - | - |
Procedure:
-
Preparation of Grignard Reagent:
-
All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.46 g, 60.0 mmol).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of tert-butyl chloride (5.55 g, 60.0 mmol) in 50 mL of anhydrous THF.
-
Add a small portion (~5 mL) of the tert-butyl chloride solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun until the iodine color disappears and bubbling is observed.
-
Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution will appear as a cloudy, grey to brown mixture.
-
-
Reaction with 3-Cyanopyridine:
-
Dissolve 3-cyanopyridine (5.21 g, 50.0 mmol) in 50 mL of anhydrous THF in a separate flask.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add the 3-cyanopyridine solution to the Grignard reagent via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again to 0 °C and cautiously quench by the slow, dropwise addition of 50 mL of 2 M hydrochloric acid. This step hydrolyzes the intermediate imine salt to the ketone.[4]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ketone by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford 3,3-dimethyl-1-(pyridin-3-yl)butan-1-one as a pale yellow oil.
-
Expected Yield: ~65-75%
Part 2: Synthesis of this compound
The second and final stage of the synthesis is the conversion of the previously synthesized ketone into the target primary amine via reductive amination. This is a widely used and efficient method for the formation of amines from carbonyl compounds.[5]
Reaction Mechanism & Rationale
This one-pot reaction involves the initial formation of an imine from the ketone and an ammonia source (ammonium acetate). The imine is then reduced in situ by a hydride reducing agent, sodium borohydride, to the corresponding primary amine. Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation. Sodium borohydride is a sufficiently mild reducing agent that it selectively reduces the iminium ion intermediate without significantly reducing the starting ketone.[6][7]
Reaction Pathway Diagram:
Caption: Synthesis of the target amine via reductive amination.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3,3-dimethyl-1-(pyridin-3-yl)butan-1-one | 177.25 | 3.55 g | 20.0 |
| Ammonium Acetate | 77.08 | 15.42 g | 200.0 |
| Sodium Borohydride | 37.83 | 1.51 g | 40.0 |
| Methanol | - | 100 mL | - |
| Dichloromethane | - | - | - |
| 1 M Sodium Hydroxide | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add 3,3-dimethyl-1-(pyridin-3-yl)butan-1-one (3.55 g, 20.0 mmol), ammonium acetate (15.42 g, 200.0 mmol), and 100 mL of methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.51 g, 40.0 mmol) in small portions over 30 minutes. Exercise caution as hydrogen gas will be evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 50 mL of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 50 mL of 1 M sodium hydroxide solution to the residue to make it basic (pH > 10).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to obtain this compound in high purity.
-
Expected Yield: ~70-80%
Characterization
The identity and purity of the final product and the intermediate should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O in the ketone, N-H in the amine).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly reactive and pyrophoric. They react violently with water and other protic solvents. All equipment must be scrupulously dried, and the reaction must be carried out under an inert atmosphere.
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions.
-
Handle all organic solvents and reagents with care, avoiding inhalation and skin contact.
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound. The protocol employs well-established and understood chemical transformations, providing a clear path for researchers to obtain this valuable chemical entity for further investigation in drug discovery and development programs. The explicit step-by-step instructions, coupled with the rationale behind the procedural choices, are intended to ensure a high degree of reproducibility and success in the laboratory.
References
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Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Online] Available at: [Link]
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Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Online] Available at: [Link]
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Chemistry LibreTexts. Conversion to ketones using Grignard reagents. [Online] Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination. [Online] Available at: [Link]
-
Leah4sci. Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. [Online Video] Available at: [Link]
-
Sciencemadness Discussion Board. The problem of hydrolysis of nitrile and Grignard reagent. [Online] Available at: [Link]
- Google Patents. Synthesis of pyridine aldehydes. US3160633A.
-
University of California, Irvine. Grignard Reaction. [Online] Available at: [Link]
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Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Online] Available at: [Link]
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-
ResearchGate. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). [Online] Available at: [Link]
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ResearchGate. Synthesis and some reactions of 3-cyanopyridine-2-thiones. [Online] Available at: [Link]
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Chemistry Stack Exchange. Preparation of tertiary Grignard reagents. [Online] Available at: [Link]
- Organic Syntheses. Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. Org. Synth. 2014, 91, 1-15.
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Reddit. Question about Grignard reagent synthesis. [Online] Available at: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Online] Available at: [Link]
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Organic Chemistry Portal. Synthesis of pyridines. [Online] Available at: [Link]
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Application Note: A Systematic Approach to the In Vitro Assay Development and Target Elucidation of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Abstract
This document provides a comprehensive, strategy-driven guide for the in vitro characterization of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine, a novel small molecule with an uncharacterized biological target. Recognizing that a defined mechanism of action is a prerequisite for meaningful assay development, this guide presents a logical workflow beginning with broad-spectrum target identification, followed by the development of a robust primary biochemical assay and a secondary, cell-based target engagement assay. The protocols are designed to be self-validating, incorporating industry-standard quality control metrics. This application note is intended for researchers, scientists, and drug development professionals tasked with prosecuting novel chemical entities from initial hit to validated lead.
Introduction: The Challenge of a Novel Chemical Entity
This compound is a small molecule whose structure, featuring a pyridinyl ring and a bulky dimethylbutanamine side chain, suggests potential interactions with various biological macromolecules. However, with no established biological target in the public domain, a linear, "one-size-fits-all" assay protocol is scientifically inappropriate. The primary challenge in the early-stage assessment of such a compound is to first identify its molecular target(s) and then to develop bespoke assays to quantify its activity and validate its mechanism.
This guide provides the strategic framework and detailed protocols to navigate this process, emphasizing the causal logic behind experimental choices to ensure the generation of reliable and actionable data.
Part I: Target Identification and Validation Strategy
The initial and most critical phase is the unbiased identification of the molecular target. A multi-pronged approach combining experimental screening with computational prediction is recommended for efficiency and comprehensiveness.
Initial Target Discovery: Broad Panel Screening
The most direct method to uncover a compound's primary target and potential off-target activities is to screen it against large, commercially available panels of recombinant proteins.
-
Recommended Panels:
-
Kinase Panels (e.g., >400 kinases): To identify potential activity against protein kinases.
-
GPCR Panels: To assess binding to G-protein coupled receptors.
-
Ion Channel Panels: To evaluate effects on ion channel function.
-
Enzyme Panels: To screen against various hydrolases, proteases, and metabolic enzymes.
-
Rationale: This empirical approach provides a broad, unbiased view of the compound's selectivity profile. Identifying both high-affinity targets and potential liabilities early in the discovery process is crucial for making informed decisions about resource allocation.[1][2]
Target Validation Workflow
A "hit" from a primary screen is merely an initial data point. A rigorous validation cascade is mandatory to confirm the interaction and eliminate artifacts. Any putative target must be prosecuted through a confirmation workflow before committing to extensive assay development.
Caption: Logical workflow for validating a primary screening hit.
Part II: Development of a Primary Biochemical Assay
Scenario: For the remainder of this guide, we will proceed with the hypothetical scenario that the target screening identified this compound as a potent inhibitor of a protein kinase, hereafter referred to as "TargetKinase."
Selection of Assay Technology
The choice of assay format is critical for throughput, sensitivity, and data quality. For kinase inhibition, luminescence-based ATP-depletion assays are an industry standard.[3]
Principle: Kinase activity consumes ATP. The amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity. A luciferase-luciferin reaction is used to quantify the remaining ATP, producing a luminescent signal.[3][4] Inhibitors of TargetKinase will spare ATP, leading to a higher luminescent signal.
| Parameter | Selection & Rationale |
| Technology | Luminescence-Based (e.g., Kinase-Glo®) |
| Rationale | High sensitivity, excellent signal-to-background ratio, wide dynamic range, and a simple "add-and-read" format suitable for high-throughput screening (HTS).[5] This format is less prone to interference from compound fluorescence compared to fluorescence-based methods. |
Materials & Reagents
-
TargetKinase: High-purity (>95%), active, recombinant enzyme.
-
Substrate: Specific and validated peptide or protein substrate for TargetKinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA. (Buffer conditions must be optimized for TargetKinase).
-
This compound: >98% purity, 10 mM stock in 100% DMSO.
-
Positive Control: A known, potent inhibitor of TargetKinase (e.g., Staurosporine, if applicable).
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.
-
Assay Plates: Solid white, opaque, low-volume 384-well plates.
-
Instrumentation: Calibrated luminometer plate reader, automated liquid handlers.
Protocol: TargetKinase Inhibition Assay
A. Optimization (Prior to Screening):
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the detection reagent.
-
ATP Km Determination: Perform a substrate titration curve with ATP to determine the Michaelis constant (Km). For inhibition studies, the final ATP concentration should be at or near its Km to ensure sensitive detection of ATP-competitive inhibitors.
B. Step-by-Step Assay Protocol:
-
Compound Plating: Prepare serial dilutions of this compound in 100% DMSO. Using an acoustic liquid handler (e.g., Echo®), dispense 25 nL of each compound dilution into the bottom of a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of 2X TargetKinase solution (prepared in Assay Buffer) to all wells.
-
Compound-Enzyme Incubation: Gently mix and incubate the plate for 30 minutes at room temperature to allow the compound to reach binding equilibrium with the enzyme.
-
Reaction Initiation: Add 5 µL of 2X Substrate/ATP solution (prepared in Assay Buffer) to all wells to start the kinase reaction. The final volume is now 10 µL.
-
Kinase Reaction Incubation: Incubate for 60 minutes at room temperature. This time should be within the established linear range of the reaction.
-
Reaction Termination & Signal Generation: Add 10 µL of Kinase-Glo® reagent to all wells. This stops the enzymatic reaction and initiates the luminescence reaction.
-
Signal Stabilization: Incubate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Read the luminescence signal on a plate reader with an integration time of 0.5-1 second per well.
C. Plate Controls:
-
High Signal (0% Inhibition): Wells containing enzyme, substrate, ATP, and DMSO vehicle only.
-
Low Signal (100% Inhibition): Wells containing enzyme, substrate, ATP, and a saturating concentration of the positive control inhibitor.
Data Analysis
-
Normalization: Convert raw luminescence units (RLU) to percent inhibition: % Inhibition = 100 * (RLU_sample - RLU_low_signal) / (RLU_high_signal - RLU_low_signal)
-
Curve Fitting: Plot % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Part III: Secondary Assay: Cellular Target Engagement
A potent IC₅₀ in a biochemical assay is essential but insufficient; it does not confirm the compound can enter a cell and bind its target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement.[6][7]
Principle: The binding of a ligand (the compound) to its target protein generally increases the protein's thermodynamic stability.[6][8] When heated, this stabilized protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein. This "thermal shift" can be quantified.[7][9]
Protocol: CETSA for TargetKinase Engagement
A. Cell Treatment and Heating:
-
Cell Culture: Culture a human cell line known to express TargetKinase to ~80% confluency.
-
Treatment: Treat intact cells in suspension or adherent in plates with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.[10]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
B. Protein Analysis:
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated (denatured) proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Quantification: Analyze the amount of soluble TargetKinase remaining in each sample using a specific and sensitive method, such as Western Blot or an AlphaLISA®/HTRF® assay.
C. Data Analysis:
-
Generate Melt Curves: For each compound concentration, plot the relative amount of soluble TargetKinase against the temperature.
-
Determine Thermal Shift: The curve for cells treated with the compound should show a rightward shift compared to the DMSO control curve, indicating stabilization. The magnitude of this shift (ΔTₘ) is a measure of target engagement.
Assay Quality Control and Validation
A robust assay must be validated to ensure data is reproducible and reliable. The Assay Guidance Manual from the National Center for Advancing Translational Sciences (NCATS) provides a comprehensive resource for these practices.[11][12][13][14][15]
-
Z'-Factor: This statistical parameter is used to evaluate the quality of an HTS assay. It measures the separation between the high and low signal controls.[16][17]
-
Signal Window (S/W): S/W = Mean_high_signal / Mean_low_signal. A high S/W is desirable.
-
Reproducibility: Assess intra- and inter-plate variability by running control compounds on multiple plates and on different days. The coefficient of variation (%CV) should be <20%.
Conclusion
The development of a meaningful in vitro assay for a novel compound like this compound is not a single protocol but a systematic process of discovery and validation. By initiating with broad, unbiased target screening and rigorously confirming hits, a solid foundation is laid. The subsequent development of a high-quality primary biochemical assay, followed by confirmation of target engagement in a cellular context, provides the necessary confidence to advance a compound through the drug discovery pipeline. Adherence to the validation principles outlined in this guide will ensure that the resulting data is robust, reproducible, and ultimately, decision-enabling.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in High-Throughput Screening and Assay Development. Journal of Biomolecular Screening, 4(2), 67–73. (URL: [Link])
- Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. (Note: This is the foundational paper, though the Nature Protocols paper is often cited for methodology).
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for drug-target engagement studies. Nature Protocols, 9(9), 2100–2122. (URL: [Link])
-
National Center for Advancing Translational Sciences (NCATS). (2021). Assay Guidance Manual. National Institutes of Health. (URL: [Link])
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). (URL: [Link])
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. (URL: [Link])
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (URL: [Link])
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3’3’-cyclic-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. NCATS AGM Preclinical Translational Science Webinar Series [sites.google.com]
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- 16. bmglabtech.com [bmglabtech.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. grokipedia.com [grokipedia.com]
Application Notes and Protocols for the Quantification of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Introduction
3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine is a chiral amine containing a pyridine ring, a structural motif prevalent in numerous pharmacologically active compounds.[1][2][3] The accurate quantification of this compound in various matrices, particularly in biological fluids, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug development and manufacturing.[4] The inherent basicity of the amine group and the polarity imparted by the pyridine moiety present unique challenges for analytical method development, including potential for poor peak shape, matrix effects, and the need for enantioselective separation.[5][6]
This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound, addressing the specific challenges associated with its chemical properties. We will explore methodologies based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (HPLC). Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations.[7][8]
PART 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Human Plasma
LC-MS/MS is the gold standard for quantifying drug molecules in biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[4] This protocol details a robust method for the determination of this compound in human plasma, a common matrix for pharmacokinetic assessments.
Scientific Rationale
The selection of LC-MS/MS is predicated on the need for picogram to nanogram per milliliter (pg/mL to ng/mL) sensitivity, which is often required in clinical and preclinical studies.[9] The basic nature of the analyte makes it amenable to positive electrospray ionization (ESI+), a soft ionization technique that typically yields a strong protonated molecular ion [M+H]⁺, ideal for quantitative analysis. A C18 reversed-phase column is chosen for its versatility in retaining moderately polar compounds. The use of an acidic mobile phase modifier, such as formic acid, serves a dual purpose: it protonates the analyte to enhance its retention on the reversed-phase column and promotes efficient ionization in the ESI source.[6]
Sample preparation is a critical step to mitigate matrix effects, where endogenous components of plasma can suppress or enhance the ionization of the analyte, leading to inaccurate results.[4] Solid-Phase Extraction (SPE) is selected for its ability to provide cleaner extracts compared to simpler methods like protein precipitation, thereby improving method robustness and longevity of the analytical column and mass spectrometer.[10]
Experimental Workflow
Caption: LC-MS/MS workflow for plasma sample analysis.
Detailed Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Human plasma
-
This compound certified reference standard
-
Isotopically labeled internal standard (e.g., 3,3-Dimethyl-1-(3-pyridinyl-d4)-1-butanamine)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Mixed-mode cation exchange SPE cartridges
-
-
Procedure:
-
Spike 100 µL of human plasma with the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 179.2 122.1 15 | Internal Standard (d4) | 183.2 | 126.1 | 15 |
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).[9]
-
3. Method Validation
The method should be validated according to FDA and ICH guidelines, assessing the following parameters:[7][8][11]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least 6 non-zero concentrations. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ), and accuracy (%RE) within ±15% (±20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources. |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). |
PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Scientific Rationale
This protocol utilizes a derivatization step with pentafluoropropionic anhydride (PFPA) to convert the primary amine to a less polar and more volatile amide derivative.[14] This chemical modification reduces the analyte's interaction with active sites in the GC system, resulting in sharper, more symmetrical peaks.[5] Headspace injection is not ideal here due to the relatively low volatility of the parent compound. A split/splitless inlet is used for direct injection of the derivatized sample.
Experimental Workflow
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. fda.gov [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. propharmagroup.com [propharmagroup.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Protocol for Derivatizing 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine for Chromatographic Analysis
Introduction
3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine is a chiral primary amine with a distinct structure featuring a sterically hindering tert-butyl group and a basic pyridine moiety. This compound and its analogs are of interest to researchers in drug discovery and development. Accurate and sensitive quantification of such molecules is crucial, and often necessitates derivatization prior to chromatographic analysis to enhance their analytical properties.
Direct analysis of primary amines by gas chromatography (GC) can be challenging due to their polarity, which can lead to poor peak shapes and low volatility.[1] Similarly, for high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore for sensitive detection, or a chiral auxiliary for the separation of enantiomers.[2]
This application note provides detailed protocols for the derivatization of this compound for both GC-MS and HPLC analysis. The protocols are designed to address the specific structural features of the molecule, namely the sterically hindered primary amine and the presence of a pyridine ring. The causality behind the choice of reagents and reaction conditions is explained to provide a comprehensive guide for researchers.
Rationale for Derivatization
The primary objectives for derivatizing this compound are:
-
For Gas Chromatography (GC): To increase volatility and thermal stability, and to improve peak shape by reducing interactions with the stationary phase. Common derivatization techniques for primary amines for GC analysis include acylation and silylation.[2][3]
-
For High-Performance Liquid Chromatography (HPLC): To introduce a fluorescent or UV-absorbing tag for enhanced detection sensitivity. For chiral molecules such as this, derivatization with a chiral reagent allows for the formation of diastereomers, which can then be separated on a standard achiral HPLC column.[2]
The presence of a bulky tert-butyl group adjacent to the amine can sterically hinder the derivatization reaction, potentially requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst). Furthermore, the basic nitrogen on the pyridine ring could potentially compete with the primary amine for the derivatizing agent, although the primary amine is generally more nucleophilic. The protocols provided below take these factors into consideration.
Derivatization for GC-MS Analysis
Two common and effective methods for the derivatization of primary amines for GC-MS analysis are trifluoroacetylation and silylation.
Protocol 1: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
Trifluoroacetylation is a robust acylation method that replaces the active hydrogens of the primary amine with a trifluoroacetyl group, resulting in a more volatile and less polar derivative.[1] The electron-withdrawing nature of the trifluoroacetyl group also makes the derivative suitable for electron capture detection (ECD) for enhanced sensitivity, though mass spectrometry (MS) is more commonly used for identification and quantification.
Reaction Principle: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of trifluoroacetic anhydride. This leads to the formation of a stable N-trifluoroacetyl amide and trifluoroacetic acid as a byproduct. The use of a base, such as pyridine, is often recommended to neutralize the acidic byproduct and drive the reaction to completion.[4]
Workflow for Trifluoroacetylation
Caption: Trifluoroacetylation workflow for GC-MS analysis.
Detailed Protocol:
-
Sample Preparation: Place 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition:
-
Add 200 µL of anhydrous acetonitrile to the vial.
-
Add 50 µL of anhydrous pyridine.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven. The elevated temperature helps to overcome the steric hindrance of the tert-butyl group.
-
Work-up:
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.
-
| Parameter | Recommended Value | Rationale |
| Reagent | Trifluoroacetic Anhydride (TFAA) | Highly reactive acylating agent, produces volatile derivatives. |
| Solvent | Anhydrous Acetonitrile | Aprotic solvent that effectively dissolves the amine and reagents. |
| Base | Anhydrous Pyridine | Neutralizes the trifluoroacetic acid byproduct, driving the reaction forward. |
| Temperature | 70°C | Overcomes the steric hindrance of the tert-butyl group for efficient derivatization. |
| Time | 30 minutes | Sufficient time for the reaction to reach completion at the recommended temperature. |
Protocol 2: Silylation using BSTFA with TMCS Catalyst
Silylation is another common derivatization technique for GC analysis, where active hydrogens are replaced by a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often necessary for the derivatization of sterically hindered amines.[5]
Reaction Principle: The primary amine attacks the silicon atom of BSTFA, leading to the formation of a TMS-amine derivative. TMCS acts as a catalyst, likely by generating a more reactive silylating intermediate.
Workflow for Silylation
Caption: Silylation workflow for GC-MS analysis.
Detailed Protocol:
-
Sample Preparation: Place 1 mg of this compound into a 2 mL reaction vial. Ensure the sample is dry.
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA containing 1% TMCS.
-
-
Reaction: Tightly cap the vial and heat at 80°C for 45 minutes. The higher temperature and longer reaction time are recommended due to the steric hindrance.
-
Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS system.
| Parameter | Recommended Value | Rationale |
| Reagent | BSTFA + 1% TMCS | Powerful silylating agent with a catalyst to derivatize the hindered amine. |
| Solvent | Anhydrous Pyridine | Acts as a solvent and a base to facilitate the reaction. |
| Temperature | 80°C | Increased temperature to promote the reaction with the sterically hindered amine. |
| Time | 45 minutes | Allows for sufficient time for the derivatization to proceed to completion. |
Derivatization for HPLC Analysis
For HPLC analysis, derivatization is primarily used to introduce a detectable tag and, for chiral compounds, to create diastereomers for separation on an achiral column.
Protocol 3: Fluorescent Labeling with Dansyl Chloride
Dansyl chloride is a widely used derivatizing agent that reacts with primary and secondary amines to produce highly fluorescent and UV-active sulfonamide derivatives.[6] This allows for sensitive detection using fluorescence or UV detectors.
Reaction Principle: The derivatization with dansyl chloride, known as dansylation, is a nucleophilic substitution reaction that occurs under alkaline conditions (pH 9.5-10.5) to ensure the amine is in its deprotonated, nucleophilic state.[6] The amine attacks the sulfonyl chloride group of dansyl chloride, forming a stable sulfonamide bond.
Workflow for Dansylation
Caption: Dansylation workflow for HPLC analysis.
Detailed Protocol:
-
Sample and Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 10.0.
-
Prepare a 5 mg/mL solution of dansyl chloride in anhydrous acetonitrile.
-
-
Derivatization:
-
In a microcentrifuge tube, combine 50 µL of the sample solution with 100 µL of the sodium bicarbonate buffer.
-
Add 100 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
-
Quenching:
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of a 100 mM methylamine solution to quench the excess dansyl chloride.
-
Vortex and let it stand for 10 minutes at room temperature.
-
-
Analysis: The sample is now ready for injection into the HPLC system with fluorescence (Excitation: ~340 nm, Emission: ~525 nm) or UV (340 nm) detection.
| Parameter | Recommended Value | Rationale |
| Reagent | Dansyl Chloride | Provides a highly fluorescent and UV-active derivative for sensitive detection. |
| Buffer | 100 mM Sodium Bicarbonate, pH 10.0 | Maintains the necessary alkaline pH for the amine to be in its nucleophilic form. |
| Temperature | 60°C | Accelerates the reaction rate, which can be beneficial for the hindered amine. |
| Time | 45 minutes | Ensures complete derivatization. |
| Quenching Agent | Methylamine solution | Reacts with excess dansyl chloride to prevent interference in the chromatogram. |
Protocol 4: Chiral Derivatization with Marfey's Reagent
For the enantiomeric separation of this compound, a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used. This reagent reacts with the primary amine to form diastereomers, which can then be separated on a conventional achiral reversed-phase HPLC column.[7]
Reaction Principle: The amine attacks the electrophilic fluorine-bearing carbon of Marfey's reagent in a nucleophilic aromatic substitution reaction under basic conditions, forming stable diastereomeric derivatives.
Workflow for Chiral Derivatization with Marfey's Reagent
Sources
- 1. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Roadmap for the Medicinal Chemistry Evaluation of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial evaluation of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine, a novel chemical entity with potential applications in medicinal chemistry. In the absence of established biological data for this specific molecule, this guide serves as a strategic roadmap, outlining the critical steps from initial characterization to preliminary biological assessment. It is designed to provide researchers with a robust framework for investigating the therapeutic potential of this and other novel compounds, emphasizing a logical, stepwise progression from computational analysis to in vitro validation. The protocols and workflows described herein are based on established principles of modern drug discovery and are intended to be adapted and tailored to specific research objectives.
Introduction and Rationale
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities.[1][2] The compound this compound combines this key heterocycle with a flexible butanamine sidechain containing a sterically demanding tert-butyl group. This unique combination of structural features warrants investigation into its potential as a novel therapeutic agent. The tert-butyl group may confer metabolic stability, while the pyridine ring and the primary amine offer multiple points for interaction with biological targets.
This guide will systematically outline the process of evaluating this compound's potential, beginning with an in-depth analysis of its physicochemical properties and progressing to a series of proposed experimental protocols for determining its biological activity and safety profile.
Physicochemical and "Drug-Likeness" Profiling
A critical first step in the evaluation of any new chemical entity is the assessment of its physicochemical properties to determine its "drug-likeness."[3][4][5] These properties are strong indicators of a compound's likely pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME).[6][7][8]
In Silico (Computational) Prediction
Before undertaking laboratory experiments, a wealth of information can be gleaned from computational models that predict key drug-like properties.[9][10][11]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 178.27 g/mol | Within the desirable range for oral bioavailability (<500 Da).[5] |
| cLogP | 2.1 | Indicates moderate lipophilicity, suggesting good membrane permeability without excessive hydrophobicity that could lead to poor solubility or high protein binding. |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | Below the 140 Ų threshold, suggesting good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability (typically ≤5).[3] |
| Hydrogen Bond Acceptors | 2 | Favorable for oral bioavailability (typically ≤10).[3] |
| Rotatable Bonds | 4 | Indicates good conformational flexibility, which can be beneficial for target binding, but not excessive, which could lead to a high entropic penalty upon binding. |
Note: These values are calculated using standard computational algorithms and provide a preliminary assessment.
Experimental Determination of Physicochemical Properties
While in silico predictions are valuable, experimental validation is crucial. The following protocols outline the determination of key physicochemical properties.
Protocol 2.2.1: Determination of Aqueous Solubility
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add an excess of the compound to phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Shake the mixture at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Analyze the supernatant by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound. A standard curve should be used for accurate quantification.
Protocol 2.2.2: Determination of Lipophilicity (LogD)
-
System Preparation: Use a biphasic system of n-octanol and PBS at pH 7.4.
-
Compound Addition: Add a known amount of the compound from a DMSO stock solution to a pre-saturated mixture of n-octanol and PBS.
-
Equilibration: Vortex the mixture vigorously for 1 hour to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and PBS layers and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Strategic Approach to Biological Screening
Given the lack of a known biological target, a logical and efficient screening strategy is required. This will begin with broad, high-throughput screening to identify potential areas of biological activity, followed by more focused assays to elucidate the mechanism of action.
High-Throughput Screening (HTS) Workflow
The initial phase of biological testing should involve high-throughput screening (HTS) against a diverse panel of biological targets to identify potential "hits."[12][13]
Diagram 1: High-Throughput Screening Workflow
Caption: A typical workflow for high-throughput screening of a novel compound.
Protocol 3.1.1: General High-Throughput Screening
-
Library Preparation: Prepare a dilution series of the test compound in an appropriate solvent (typically DMSO) in 384-well plates.
-
Assay Miniaturization: Optimize a panel of biochemical or cell-based assays for a 384-well format.[12] Examples of relevant panels include a broad kinase panel, a G-protein coupled receptor (GPCR) binding panel, and an ion channel panel.
-
Automated Screening: Utilize robotic liquid handlers to dispense the compound dilutions and assay reagents into the assay plates.
-
Incubation: Incubate the plates for the time specified by the individual assay protocols.
-
Data Reading: Read the plates using a multi-mode plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Normalize the data to positive and negative controls. Calculate the Z-factor to assess the quality of the screen.[13] Identify "hits" as compounds that produce a signal significantly different from the negative control (e.g., >3 standard deviations).
Hit Confirmation and Validation
Any initial hits from the HTS must be rigorously validated to eliminate false positives.
Protocol 3.2.1: Dose-Response Analysis
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the hit compound in a 384-well plate.
-
Assay Performance: Perform the primary assay in which the hit was identified with the serial dilution of the compound.
-
Data Analysis: Plot the assay signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Protocol 3.2.2: Orthogonal Assays
-
Assay Selection: Choose a secondary assay that measures the same biological endpoint but uses a different technology or principle. For example, if the primary hit was from a fluorescence-based kinase assay, an orthogonal assay could be a luminescence-based ATP depletion assay.
-
Assay Performance: Test the hit compound in the orthogonal assay using a dose-response format.
-
Confirmation: A confirmed hit should show comparable activity in the orthogonal assay.
Preliminary Safety and Toxicity Assessment
Early assessment of a compound's toxicity is crucial to avoid costly failures in later stages of drug development.[6][8]
In Vitro Cytotoxicity Assays
A fundamental step is to determine the compound's general cytotoxicity against one or more cell lines.
Protocol 4.1.1: MTT Assay for Cytotoxicity
-
Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the CC50 (50% cytotoxic concentration).
Diagram 2: Workflow for Preliminary Safety Assessment
Caption: A streamlined workflow for the initial safety profiling of a compound.
Synthesis and Analogue Development
Should this compound demonstrate promising biological activity and an acceptable safety profile, the next logical step is to synthesize analogues to explore the structure-activity relationship (SAR).
Retrosynthetic Analysis and Proposed Synthetic Route
A plausible synthetic route for this compound and its analogues would likely involve the reaction of a pyridine-containing electrophile with a nucleophilic source of the dimethylbutanamine moiety, or vice versa. For instance, a key step could be the addition of a Grignard or organolithium reagent derived from 3-halopyridine to an appropriate aldehyde or imine.
Protocol 5.1.1: General Synthetic Approach
-
Starting Material Preparation: Synthesize or procure 3-bromopyridine and 3,3-dimethylbutanal.
-
Grignard Formation: React 3-bromopyridine with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3-pyridylmagnesium bromide.
-
Nucleophilic Addition: Add 3,3-dimethylbutanal to the Grignard reagent at low temperature (e.g., 0°C) to form the secondary alcohol intermediate.
-
Oxidation: Oxidize the alcohol to the corresponding ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Reductive Amination: React the ketone with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to yield the target primary amine, this compound.
-
Purification and Characterization: Purify the final product by column chromatography and characterize its structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Directions
This document outlines a systematic and comprehensive approach to the initial medicinal chemistry evaluation of this compound. By following this roadmap, researchers can efficiently and logically progress from a compound of unknown biological activity to a well-characterized molecule with a defined preliminary profile of its therapeutic potential and safety. The data generated from these studies will be instrumental in determining whether this compound warrants further investigation and optimization in a drug discovery program. Positive outcomes would lead to more advanced studies, including in vivo efficacy models, pharmacokinetic studies, and detailed toxicology assessments.
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Unveiling Nicotinic Acetylcholine Receptor Dynamics with the Novel Chemical Probe: 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Introduction: A Privileged Scaffold for Probing Cholinergic Neurotransmission
The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a frequent constituent of molecules targeting the central nervous system (CNS).[2] Within the realm of neurobiology, the nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels, are critical mediators of synaptic transmission and are implicated in cognitive processes, addiction, and various neurological disorders.[3] The development of selective chemical probes for nAChR subtypes is paramount for dissecting their physiological roles and for the development of novel therapeutics.
This document introduces 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine as a novel, potent, and selective chemical probe hypothesized for the study of nAChRs. Its structure, featuring a 3-pyridinyl moiety and a sterically demanding 3,3-dimethylbutanamine side chain, suggests a high affinity and potential subtype selectivity for nAChRs. The nitrogen atom in the pyridine ring is poised to act as a crucial hydrogen bond acceptor in the nAChR binding pocket, a key interaction for many nicotinic ligands.[4] This guide provides a comprehensive overview of its hypothesized mechanism of action, detailed protocols for its synthesis and application in key experimental paradigms, and a framework for its use in advancing our understanding of cholinergic signaling.
Hypothesized Mechanism of Action: Modulating nAChR-Mediated Ion Flux
This compound is proposed to act as a modulator of nAChRs. These receptors are pentameric structures composed of various subunits that form a central ion channel.[5] Upon binding of an agonist like acetylcholine or nicotine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and downstream cellular signaling.[6]
Based on its structural features, this compound is hypothesized to bind to the orthosteric site of nAChRs, where acetylcholine binds. The pyridine nitrogen is expected to form a hydrogen bond with a backbone NH group in the receptor's binding pocket, while the protonated amine of the butanamine chain would likely engage in a cation-π interaction with a conserved tryptophan residue.[3][4] The bulky tert-butyl group is postulated to confer selectivity for specific nAChR subtypes by probing the steric landscape of the binding pocket. Depending on its specific interactions, the compound could act as an agonist, partial agonist, or antagonist.
Caption: Hypothesized mechanism of nAChR modulation by the chemical probe.
Physicochemical and Binding Properties (Hypothetical)
To effectively utilize a chemical probe, understanding its fundamental properties is essential. The following table outlines the predicted physicochemical properties and hypothetical binding affinities for this compound. These values are illustrative and require experimental validation.
| Property | Predicted/Hypothetical Value | Significance |
| Molecular Weight | 178.28 g/mol | Good oral bioavailability (Lipinski's Rule of 5). |
| LogP | ~2.5 | Potential for good membrane permeability and CNS penetration. |
| pKa | ~9.5 (amine) | Primarily protonated at physiological pH, facilitating cation-π interactions. |
| Binding Affinity (Ki) for α4β2 nAChR | 1 - 20 nM | High affinity suggests potent modulation of a major CNS nAChR subtype. |
| Binding Affinity (Ki) for α7 nAChR | > 500 nM | High selectivity for α4β2 over α7 nAChRs. |
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible and efficient synthetic route is crucial for the accessibility of a chemical probe. The following protocol outlines a potential synthesis via a Grignard reaction followed by reductive amination.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Synthesis of 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one (Intermediate 2):
-
To a solution of 3-cyanopyridine (1.0 eq) in anhydrous THF under an inert atmosphere, add tert-butylmagnesium chloride (1.2 eq, 2.0 M in THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slow addition of 1 M HCl at 0 °C and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the ketone intermediate.[7][8]
-
-
Reductive Amination to form this compound (Final Product):
-
Dissolve the ketone intermediate (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.[9]
-
Stir the reaction mixture for 24 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography.
-
Protocol 2: In Vitro Characterization - nAChR Radioligand Binding Assay
This protocol determines the binding affinity of the chemical probe to specific nAChR subtypes using a competitive radioligand binding assay.
-
Preparation of Membranes:
-
Use cell lines stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).
-
Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation, 50 µL of radioligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7), and 50 µL of varying concentrations of the chemical probe (or a known competitor for control).[10]
-
Incubate at room temperature for 2-4 hours.
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 3: Functional Characterization - Calcium Imaging Assay
This assay assesses the functional activity of the chemical probe by measuring changes in intracellular calcium levels in response to nAChR activation.
-
Cell Preparation:
-
Plate cells expressing the nAChR subtype of interest on black-walled, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Calcium Imaging:
-
Use a fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the chemical probe and monitor the change in fluorescence over time.[6][9]
-
For antagonist activity, pre-incubate the cells with the chemical probe before adding a known nAChR agonist (e.g., acetylcholine or nicotine) and measure the inhibition of the agonist-induced calcium response.
-
Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Protocol 4: In Vivo Application - Microdialysis for Neurotransmitter Release
This protocol evaluates the effect of the chemical probe on neurotransmitter release in specific brain regions of freely moving animals.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[1][11]
-
Collect baseline dialysate samples.
-
Administer the chemical probe systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate using HPLC coupled with electrochemical detection or mass spectrometry.[12]
-
Conclusion and Future Directions
This compound represents a promising chemical probe for the investigation of nicotinic acetylcholine receptors. Its unique structure, combining the nAChR-philic pyridine ring with a bulky alkylamine side chain, suggests the potential for high affinity and subtype selectivity. The protocols outlined in this guide provide a comprehensive framework for its synthesis, in vitro characterization, and in vivo application.
Further studies should focus on experimentally validating its binding affinity and selectivity across a panel of nAChR subtypes. Elucidating whether it acts as an agonist, antagonist, or allosteric modulator will be crucial for its effective use. Ultimately, this compound has the potential to become a valuable tool for researchers in neuroscience and drug discovery, enabling a more nuanced understanding of the role of nAChRs in health and disease.
References
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- Jain, A. K., & Sharma, S. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
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Master Organic Chemistry. (2018). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
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PubChem. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. Retrieved from [Link]
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PubChem. (n.d.). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. Retrieved from [Link]
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Reductive amination. (2024). In Wikipedia. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of secondary amines with pyridine moieties via the 1,2‐addition of functionalized arylzinc reagents to pyridyl nitroso compounds. Retrieved from [Link]
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ResearchGate. (2009). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. Retrieved from [Link]
- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750.
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Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and pharmacologists on conducting Structure-Activity Relationship (SAR) studies on the novel scaffold, 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine . The structural architecture of this compound, featuring a pyridine core linked to a chiral butanamine with a sterically demanding tert-butyl group, strongly suggests potential interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are critical ligand-gated ion channels involved in a multitude of physiological and pathological processes, making them a high-priority target for therapeutic intervention in neurological disorders.[3][4] This guide outlines a systematic, multi-tiered approach to dissect the molecular determinants of this compound's activity. We present detailed protocols for primary binding assays, secondary functional characterization using electrophysiology, and high-throughput screening for allosteric modulation. The overarching goal is to provide a robust framework for identifying key pharmacophoric elements and guiding the rational design of next-generation analogs with enhanced potency, selectivity, and desirable pharmacological profiles.
Introduction: Rationale and Strategic Framework for SAR
This compound serves as an excellent starting point or "lead compound" for a discovery program. Its structure can be deconstructed into three primary regions for systematic investigation:
-
The Pyridine Ring (Hydrogen Bond Acceptor): The nitrogen atom in the 3-position is a critical hydrogen bond acceptor, mimicking the interaction of the endogenous ligand acetylcholine with nAChRs.[3] The SAR campaign must probe the electronic and steric tolerance of this region.
-
The Chiral Butanamine Linker: The length, flexibility, and stereochemistry of this aliphatic chain dictate the spatial orientation of the key interactive moieties. The primary amine is likely to be protonated at physiological pH, forming a crucial cationic interaction within the receptor's binding pocket.
-
The tert-Butyl Group (Steric Anchor): This bulky, lipophilic group likely occupies a hydrophobic pocket within the receptor, influencing both binding affinity and potentially subtype selectivity.
A successful SAR campaign requires a logical, iterative process of chemical synthesis and biological evaluation. The strategy proposed herein is designed to maximize the information gleaned from each synthesized analog, enabling rapid progress toward identifying a candidate compound.
Caption: SAR Strategy Workflow.
Core Methodologies and Experimental Protocols
The biological evaluation of newly synthesized analogs should follow a tiered approach, starting with broad screening for binding and progressing to more detailed functional and mechanistic studies for promising compounds.
Overall Experimental Workflow
Caption: Tiered Experimental Workflow.
Protocol 1: Primary Screening via Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the most abundant neuronal nAChR subtypes, α4β2 and α7. This assay provides the first quantitative measure of a compound's interaction with the target.
Rationale: Radioligand binding assays are a robust and high-throughput method to directly measure the interaction between a compound and a receptor. We use membranes from cell lines stably expressing a single nAChR subtype to ensure target specificity.[5] [³H]-Epibatidine is a high-affinity non-selective nAChR agonist commonly used for this purpose.
Materials:
-
HEK293 cells stably expressing human α4β2 or α7 nAChRs
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Radioligand: [³H]-Epibatidine (specific activity ~50-60 Ci/mmol)
-
Non-specific control: 10 µM Nicotine or 1 µM Epibatidine (unlabeled)
-
Test Compounds: 10 mM stock in DMSO, serially diluted
-
96-well filter plates (GF/C filter) and vacuum manifold
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Membrane Preparation: Harvest cultured cells, homogenize in ice-cold Membrane Preparation Buffer, and centrifuge at low speed (1,000 x g) to remove nuclei. Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes. Resuspend the membrane pellet in Assay Buffer and determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific control (for non-specific binding) OR 50 µL of serially diluted test compound.
-
50 µL of [³H]-Epibatidine (final concentration ~0.2 nM).
-
100 µL of cell membrane preparation (20-40 µg protein).
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each filter 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Punch out the filters, place them in scintillation vials with 4 mL of scintillation cocktail. Allow to sit for at least 4 hours, then count radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value. Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: Functional Characterization via Two-Electrode Voltage Clamp (TEVC)
Objective: To determine if high-affinity compounds act as agonists (channel activators) or antagonists (channel blockers) at α4β2 and α7 nAChRs.
Rationale: TEVC recording in Xenopus laevis oocytes expressing the target receptor is the gold-standard for characterizing the functional properties of ion channel modulators.[6] It provides a direct measure of ion flow through the channel in response to compound application, allowing for the determination of potency (EC₅₀) and efficacy (Iₘₐₓ).
Materials:
-
Xenopus laevis oocytes
-
cRNA for nAChR subunits (α4, β2, α7, and CHRFAM7A for robust α7 expression)
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5
-
Two-electrode voltage clamp amplifier, data acquisition system, and perfusion system
-
Acetylcholine (ACh) as a control agonist
Procedure:
-
Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female frog. Defolliculate the oocytes with collagenase treatment. Inject each oocyte with ~50 nL of cRNA solution containing the desired subunit combination. Incubate for 2-5 days at 18°C.
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) and clamp the membrane potential at -70 mV.
-
-
Agonist Mode Testing:
-
Apply increasing concentrations of the test compound for 5-10 seconds, followed by a 2-minute washout period with ND96.
-
Record the peak inward current elicited at each concentration.
-
Plot the normalized current response against the log concentration of the compound to determine the EC₅₀ and Iₘₐₓ (relative to a saturating concentration of ACh).
-
-
Antagonist Mode Testing:
-
Co-apply a fixed, sub-maximal concentration of ACh (e.g., EC₂₀) with increasing concentrations of the test compound.
-
Record the peak inward current and calculate the percent inhibition caused by the test compound.
-
Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀.
-
Protocol 3: High-Throughput Screening for Allosteric Modulation
Objective: To identify compounds that are Positive Allosteric Modulators (PAMs) or Negative Allosteric Modulators (NAMs). These compounds bind to a site distinct from the ACh binding site and can offer greater subtype selectivity and a more nuanced pharmacological effect.[7][8]
Rationale: Calcium-flux assays using a fluorescent imaging plate reader (FLIPR) are ideal for high-throughput screening. Homomeric α7 nAChRs have high calcium permeability, making them perfectly suited for this method.[9] A PAM will enhance the calcium influx triggered by a low concentration of agonist, while a NAM will reduce it.
Materials:
-
HEK293 cells stably expressing human α7 nAChRs
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Agonist: Acetylcholine (ACh)
-
Known α7 PAM (e.g., PNU-120596) as a positive control[6]
-
384-well black, clear-bottom assay plates
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed the α7-HEK293 cells into 384-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add Assay Buffer containing Fluo-4 AM and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.
-
Assay Protocol (FLIPR):
-
Wash the cells with Assay Buffer to remove excess dye.
-
Place the cell plate into the FLIPR instrument.
-
For PAM screening: The instrument will first add the test compound (or control) to the wells. After a 2-5 minute pre-incubation, it will add a low concentration of ACh (e.g., EC₁₀).
-
For NAM screening: The instrument will first add the test compound. After pre-incubation, it will add a high concentration of ACh (e.g., EC₈₀).
-
-
Data Acquisition: The FLIPR records fluorescence intensity before and after each addition. An increase in fluorescence corresponds to calcium influx through the activated nAChRs.
-
Data Analysis:
-
Calculate the response as the peak fluorescence minus the baseline fluorescence.
-
For PAM activity, express the data as a percentage of the response elicited by the positive control PAM.
-
For NAM activity, express the data as a percentage of inhibition of the EC₈₀ ACh response.
-
Generate concentration-response curves for active compounds to determine EC₅₀ (for PAMs) or IC₅₀ (for NAMs).
-
Data Interpretation and SAR Table
The data generated from these assays must be systematically compiled to extract meaningful SAR insights. A well-organized table is essential for visualizing trends and guiding the next design cycle.
Table 1: Example SAR Data Summary for this compound Analogs
| Compound ID | Modification (Relative to Lead) | α4β2 Binding (Ki, nM) | α7 Binding (Ki, nM) | α7 Functional (EC₅₀, nM) | α7 PAM (EC₅₀, µM & % Max) |
| Lead | - | 55.2 | 120.4 | >10,000 (Inactive) | 1.5 µM (120%) |
| A-1 | Pyridine N -> C4 position | 850.1 | >10,000 | - | Inactive |
| B-1 | Chain length -> Propylamine | 25.6 | 98.3 | >10,000 (Inactive) | 0.8 µM (150%) |
| C-1 | tert-Butyl -> Isopropyl | 48.9 | 115.7 | >10,000 (Inactive) | 2.1 µM (110%) |
| C-2 | tert-Butyl -> Cyclohexyl | 15.3 | 35.8 | >10,000 (Inactive) | 0.4 µM (250%) |
Interpretation of Example Data:
-
Moving the pyridine nitrogen (A-1) is detrimental, confirming its importance as a hydrogen bond acceptor.
-
Slightly shortening the linker (B-1) improves potency modestly.
-
Increasing the size of the lipophilic group from tert-butyl to cyclohexyl (C-2) significantly enhances binding affinity and PAM activity, suggesting the receptor has a larger hydrophobic pocket that can be exploited. This would be a key finding to guide further synthesis.
References
-
Wikipedia. Nicotinic acetylcholine receptor. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Nicotinic acetylcholine receptors (nACh). [Link]
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Malin, D. H., et al. (2023). Positive allosteric modulators of the α7 nicotinic acetylcholine receptor: SAR investigation around PNU-120596. Bioorganic & Medicinal Chemistry Letters, 93, 129433. [Link]
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Corringer, P. J., & Changeux, J. P. (2008). Nicotinic acetylcholine receptors. Scholarpedia, 3(1), 3468. [Link]
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Kawamata, J., & Shimohama, S. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]
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JoVE. Cholinergic Receptors: Nicotinic. (2023). [Link]
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Papke, R. L. (2014). Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors. Biochemical Pharmacology, 92(4), 571-581. [Link]
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Cecchini, C., & Fiasella, A. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 26(5), 1270. [Link]
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Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]
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Grupe, M., et al. (2013). Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects. Journal of Biological Chemistry, 288(25), 18372-18385. [Link]
-
Millar, N. S. (2015). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical Pharmacology, 97(4), 408-417. [Link]
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- 7. Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yield, and ensure high purity of the final product.
Synthesis Overview: The Reductive Amination Pathway
The most direct and widely employed method for synthesizing this compound is a one-pot reductive amination.[1][2] This reaction involves the condensation of a carbonyl compound with an amine source to form an intermediate imine, which is then reduced in situ to the desired amine.
For this specific target, the reaction typically proceeds between 1-(3-pyridinyl)-3,3-dimethyl-1-butanone and a source of ammonia, facilitated by a selective reducing agent.
Core Reaction Scheme:
The process begins with the reaction between the ketone and ammonia to form a hemiaminal, which then dehydrates to an imine intermediate. A mild hydride donor selectively reduces the imine C=N bond without significantly affecting the ketone C=O bond.[1]
Sources
Technical Support Center: Purification of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Welcome to the technical support guide for 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine (CAS 959239-41-9). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges in the purification of this molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
The structure of this compound, featuring a basic pyridine ring (pKa ≈ 5-6) and a primary aliphatic amine (pKa ≈ 10-11), along with a key chiral center, presents a unique and often demanding purification profile. This guide is structured to address these challenges systematically.
Section 1: Foundational Purification Challenges
This section addresses the fundamental chemical properties of the target molecule that underpin most purification difficulties.
Q1: Why is this compound so difficult to purify using standard silica gel chromatography? I'm observing severe peak tailing and low recovery.
This is the most common issue and stems from the molecule's basic nature. Standard silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH).
-
Causality (The "Why"): Your molecule has two basic nitrogen centers. These lone pairs of electrons form strong acid-base interactions with the acidic silanol groups on the silica surface. This interaction leads to multiple retention mechanisms: a primary desired adsorption/desorption and a secondary, stronger, and often irreversible acid-base binding. This secondary interaction is what causes the characteristic peak tailing, where a portion of the analyte is retained longer than the bulk, and in severe cases, leads to complete loss of the compound on the column.[1][2]
-
Solution Overview: The strategy is to neutralize or "mask" these active silanol sites to prevent this unwanted secondary interaction. This is typically achieved by modifying the mobile phase or choosing a different stationary phase altogether.
Section 2: Troubleshooting Chromatographic Purification
This section provides actionable protocols and decision-making workflows for common chromatographic problems.
Q2: My peak is tailing severely on my silica gel column. How do I fix it?
Peak tailing is a clear indicator of strong analyte-stationary phase interactions.[1] The primary solution is to add a small amount of a competing base to your mobile phase.
-
Expertise & Experience: A competing base, such as triethylamine (TEA) or ammonium hydroxide, is more volatile and will preferentially interact with the acidic silanol sites. This effectively "shields" your target compound from these sites, resulting in a more uniform interaction, reduced tailing, and a symmetrical peak shape.[2]
Experimental Protocol: Reducing Peak Tailing with Mobile Phase Modifiers
-
Baseline Analysis: First, run a thin-layer chromatography (TLC) plate using a standard mobile phase (e.g., 95:5 Dichloromethane:Methanol) to observe the streaking.
-
Modifier Preparation: Prepare the same mobile phase, but add 0.5-1.0% (v/v) of triethylamine (TEA). For example, to make 100 mL, use 94 mL DCM, 5 mL MeOH, and 1 mL TEA.
-
Comparative TLC: Run a new TLC plate with the modified mobile phase. You should observe a significant improvement in spot shape (less streaking).
-
Column Equilibration (Critical): Before loading your crude sample, you must thoroughly equilibrate your silica gel column. Flush the column with at least 5-10 column volumes of the TEA-modified mobile phase. This ensures the entire silica bed is neutralized before the sample is introduced.
-
Elution: Load your sample and elute with the modified mobile phase.
| Modifier | Typical Concentration | Advantages | Considerations |
| Triethylamine (TEA) | 0.1 - 2.0% (v/v) | Highly effective, volatile (easy to remove).[2] | Strong odor, requires good ventilation. |
| Ammonium Hydroxide | 0.1 - 1.0% (added to MeOH) | Effective, can be used in DCM/MeOH systems. | Less volatile than TEA, can sometimes affect compound stability. |
| Pyridine | 0.1 - 1.0% (v/v) | Can be effective if TEA is not available. | Less volatile, can be harder to remove under vacuum. |
Diagram: Troubleshooting Peak Tailing
Caption: A decision tree for systematically resolving peak tailing issues.
Q3: I cannot separate my product from a key impurity. How can I improve the resolution?
If adding a modifier doesn't provide baseline separation, you need to alter the selectivity of your chromatographic system.
-
Expertise & Experience: Selectivity is the ability of the system to distinguish between two different compounds. If your product and impurity have very similar polarities, simply making the solvent stronger or weaker won't work. You must change the nature of the interaction.
Experimental Protocol: A Workflow for Improving Resolution
-
Change Solvent System: If you are using a standard Dichloromethane/Methanol system, try switching to an Ethyl Acetate/Hexanes system (also with 1% TEA). The different solvent properties can alter the relative retention times.
-
Switch to a Different Normal Phase:
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for basic compounds. Its surface is less acidic, leading to naturally better peak shapes without requiring a mobile phase modifier.
-
Amino-Propylated Silica: These columns have amine groups bonded to the silica surface, creating a more polar and less acidic environment that is well-suited for purifying basic amines.
-
-
Employ Reversed-Phase Chromatography: Reversed-phase (e.g., C18) separates compounds based on hydrophobicity. Since your product is ionizable, pH control is critical.[2]
-
High pH Method: Adjust the mobile phase pH to >8 (e.g., using an ammonium bicarbonate buffer). At this pH, your compound will be in its neutral, free-base form, making it more hydrophobic and more likely to be retained and separate well. Caution: This requires a pH-stable column, as traditional silica-based C18 columns will dissolve at high pH.[1]
-
Low pH Method: Adjust the mobile phase pH to <3. Both nitrogen atoms will be protonated. This can also work but may require an ion-pairing agent if retention is poor.
-
Sources
Technical Support Center: Enhancing the Stability of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine in Solution
Welcome to the technical support guide for 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered when working with this compound in solution. While specific public data on this molecule is limited, this guide synthesizes established principles of amine and pyridine chemistry to provide robust troubleshooting strategies and foundational knowledge.
The structure of this compound incorporates a pyridine ring and a primary amine, functional groups that are pivotal to its chemical behavior and susceptibility to degradation.[1][2] Understanding the inherent reactivity of these moieties is the first step toward developing stable liquid formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of amine-containing compounds in solution.
FAQ 1: My solution of this compound is showing a color change over time. What could be the cause?
A color change often indicates the formation of degradation products, which can arise from oxidative processes. Primary amines and pyridine rings can be susceptible to oxidation, leading to the formation of colored impurities.
-
Potential Cause: Oxidation is one of the most common degradation pathways for molecules with electron-rich groups like amines.[3] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[4]
-
Antioxidants: Consider the addition of antioxidants. Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are common choices for organic solvents, while sodium metabisulfite or ascorbic acid can be effective in aqueous solutions.[5] Aromatic amines can also act as potent antioxidants, scavenging free radicals.[6]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Light Protection: Store the solution in amber vials or protect it from light to prevent photolytic degradation.
-
FAQ 2: I'm observing a decrease in the concentration of my compound over time, even when stored in the dark. What degradation mechanism might be at play?
Assuming oxidation is controlled, pH-mediated hydrolysis or other pH-dependent reactions could be the cause. The stability of amine compounds is often highly dependent on the pH of the solution.[7][8]
-
Potential Cause: The amine group's basicity and the pyridine ring's electronic nature make the molecule susceptible to reactions catalyzed by acidic or basic conditions.[1][8] For instance, hydrolysis of related functional groups can be significantly faster under alkaline conditions.[7]
-
Troubleshooting Steps:
-
pH Profiling: Conduct a pH-stability study by preparing the solution in a series of buffers across a relevant pH range (e.g., pH 2 to 10).
-
Identify Optimal pH: Analyze the concentration of the parent compound over time at each pH to determine the range of maximum stability. Many amine-containing drugs exhibit greatest stability in slightly acidic conditions (pH 4-6), where the amine is protonated and less nucleophilic.[9]
-
Buffering: Formulate your solution using a buffer system that maintains the pH within the optimal stability range.[5][8] Citrate or phosphate buffers are common choices.
-
FAQ 3: What types of excipients should I consider for a liquid formulation to improve stability?
Excipient selection is critical for the success of a liquid formulation and can significantly enhance stability.[10]
-
Key Excipient Categories:
-
Solvents/Co-solvents: Water is a primary vehicle, but co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) can be used to improve solubility and, in some cases, stability.[5][11][12]
-
pH Adjusters/Buffers: As discussed, agents like citric acid, sodium hydroxide, or phosphate buffers are used to achieve and maintain the optimal pH for stability.[10][13]
-
Antioxidants: To prevent oxidative degradation.[5]
-
Preservatives: If the formulation is susceptible to microbial growth, preservatives like benzyl alcohol or parabens may be necessary.[11]
-
| Excipient Class | Function | Examples |
| Solvents/Co-solvents | Dissolve API, enhance solubility | Purified Water, Propylene Glycol, Ethanol, Glycerin[5][11][12] |
| Buffers | Maintain pH for optimal stability | Citrate, Phosphate, Acetate[5] |
| Antioxidants | Inhibit oxidative degradation | Ascorbic Acid, Sodium Metabisulfite, BHT, BHA[5] |
| Chelating Agents | Sequester metal ions | EDTA, Citric Acid |
| Preservatives | Prevent microbial growth | Benzyl Alcohol, Methylparaben, Propylparaben[11] |
Technical Guides & Protocols
Protocol 1: Conducting a Forced Degradation Study
Forced degradation (or stress testing) is essential to identify likely degradation pathways and to develop stability-indicating analytical methods.[14][15][16] It involves subjecting the compound to conditions more severe than those it would typically encounter.[3][14]
Objective: To understand the degradation profile of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[16]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.[3]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂).[3]
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[17] The method should be able to separate the parent compound from all major degradation products.
-
Data Interpretation: The goal is to achieve 10-20% degradation to ensure that secondary degradation is minimized.[18] This data will reveal the compound's vulnerabilities.
Caption: Workflow for a forced degradation study.
Protocol 2: pH-Stability Profile Analysis
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a range from pH 2 to pH 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
Sample Preparation: Spike the compound into each buffer solution to a final concentration of approximately 0.1 mg/mL.
-
Incubation: Store all samples at a constant, controlled temperature (e.g., 40°C) and protect them from light.
-
Sampling and Analysis: At predetermined time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each sample.
-
Quantification: Analyze the concentration of the remaining parent compound using a validated HPLC method.
-
Data Plotting: Plot the logarithm of the remaining concentration versus time for each pH. The slope of this line corresponds to the observed degradation rate constant (k_obs).
-
pH-Rate Profile: Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
Caption: Workflow for determining a pH-rate profile.
Understanding Degradation Pathways
Based on the functional groups present, several degradation pathways are plausible.
-
Oxidation of the Amine: Primary amines can be oxidized to form various products, including nitroso, nitro, and imine derivatives. This is often catalyzed by metal ions and light.
-
Oxidation of the Pyridine Ring: The pyridine ring can undergo oxidation to form N-oxides, which can alter the compound's properties and activity.
-
Reactions with Excipients: Trace impurities in excipients, such as aldehydes or peroxides, can react with the primary amine. For example, formaldehyde can form adducts with amines.[19]
Caption: Potential degradation pathways.
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify the root causes of instability and develop robust, stable liquid formulations of this compound.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
- Excipient Use in Liquid Formulations: Key Tips for Pharmaceutical Companies. (2024). ChemIntel360.
- Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Self-published.
- Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.).
- ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Self-published.
- Excipients. (n.d.). Pharmlabs.
- Forced Degrad
- The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
- Excipients Used in Formulation of Liquid Dosage Forms. (n.d.). Pharmaguideline.
- Excipients Used In the Formulation of Liquid Dosage Forms. (n.d.). Pharmapproach.com.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Technology Networks.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- How do phenols work with a amine antioxidant additives?. (2021). YouTube.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.).
-
Advancing Amine Degradation Analysis. (2021). International CCS Knowledge Centre. [Link]
- Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. (n.d.).
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
- PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. (2021). IPSF.
- 21.4: Acidity and Basicity of Amines. (2020). Chemistry LibreTexts.
- Sample preparation methods for degraded amine samples for GC analyses. (n.d.).
- How aminic antioxidant lubricant additives work. (2021). YouTube.
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022).
- What are the Applications of Amines in the Pharmaceutical Industry?. (n.d.).
- Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane P
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Impact of Solvent on the Thermal Stability of Amines. (2022).
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025). Analytical Methods in Environmental Chemistry Journal.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed.
- Principles of Drug Action 1, Spring 2005, Amines. (2005). Self-published.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central.
- 3,3-Dimethyl-1-Butanol and its Metabolite 3,3-Dimethylbutyrate Ameliorate Collagen-induced Arthritis Independent of Choline Trimethylamine Lyase Activity. (2024). PubMed.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.).
- (S)-(+)-3,3-Dimethyl-2-butylamine 97 22526-47-2. (n.d.). Sigma-Aldrich.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- 3,3-Dimethylbutylamine. (n.d.). PubChem.
- 1-Butanamine, N,3-dimethyl-. (n.d.). NIST WebBook.
- 1-Butanamine-N-3-dimethyl.pdf. (n.d.). Cheméo.
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- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Troubleshooting 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine in biological assays
Welcome to the technical support center for 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective use of this compound in biological assays. As a small molecule with potential therapeutic applications, understanding its handling, mechanism of action, and potential pitfalls in experimental settings is crucial for generating reliable and reproducible data.
Introduction to this compound
This compound (CAS No. 959239-41-9) is a pyridine-containing compound. While extensive peer-reviewed literature on this specific molecule is limited, it has been noted as an intermediate in the synthesis of quinazoline derivatives with potential inhibitory activity against ADP-ribosyltransferase ARTD3 (also known as PARP3). This guide will therefore focus on its putative role as an ARTD3 inhibitor and provide troubleshooting advice based on the known properties of similar pyridine-containing compounds and PARP inhibitors.
Chemical Structure:
Molecular Formula: C₁₁H₁₈N₂ Molecular Weight: 178.27 g/mol
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and use of this compound in biological assays.
Q1: How should I prepare a stock solution of this compound?
Most small molecules with similar structures are soluble in organic solvents. It is recommended to prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a versatile solvent for many organic compounds and is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%). Preparing a high-concentration stock (e.g., 10 mM) allows for minimal addition of the solvent to your experimental setup, thereby reducing the risk of solvent-induced artifacts.
Q2: How should I store the stock solution and the solid compound?
-
Solid Compound: Store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. For long-term storage, refrigeration is recommended.[1]
-
Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store these aliquots at -20°C or -80°C.
Q3: What is the expected stability of this compound in cell culture media?
The stability of pyridine-containing compounds in aqueous solutions and complex biological media can vary. Factors such as the chemical structure, pH of the media, presence of serum proteins, and incubation temperature can all influence stability.[1]
-
Recommendation: For long-term experiments, it is advisable to assess the stability of the compound under your specific experimental conditions. This can be done by incubating the compound in your cell culture media for the duration of your experiment and analyzing its concentration at different time points using methods like HPLC or LC-MS.
Q4: What is the putative mechanism of action of this compound?
Based on available information, this compound is implicated as a precursor in the synthesis of inhibitors targeting ADP-ribosyltransferase ARTD3 (PARP3). PARP3 is a member of the PARP family of enzymes involved in DNA repair and mitotic progression.[2] Inhibition of PARP3 can lead to genomic instability and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways.[2]
Visualizing the Putative Signaling Pathway
The following diagram illustrates the general role of PARP enzymes in the DNA damage response, which is the likely pathway affected by inhibitors derived from this compound.
Caption: Putative mechanism of action targeting ARTD3 (PARP3).
Troubleshooting Guide for Biological Assays
This section provides solutions to common problems encountered when using this compound or similar small molecule inhibitors in biological assays.
| Problem | Possible Cause | Recommended Solution |
| No or low activity of the compound | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from the solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inadequate Concentration: The concentration used is too low to elicit a biological response. | Perform a dose-response experiment to determine the optimal working concentration (e.g., IC50). | |
| Assay Conditions: The assay buffer or media components are interfering with the compound's activity. | Test the compound's activity in a simplified buffer system. If using serum-containing media, consider potential protein binding that may reduce the effective concentration. | |
| High background or off-target effects | Non-specific Binding: The compound may be interacting with other cellular targets, a common issue with kinase and PARP inhibitors.[3] | Use the lowest effective concentration possible. Include appropriate negative controls (e.g., vehicle-only) and, if available, a structurally related but inactive analog. |
| Solvent Effects: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your assay is low and consistent across all wells (typically <0.5%). | |
| Precipitation of the compound in media | Poor Solubility: The compound may have limited solubility in aqueous solutions. | Prepare fresh dilutions from the DMSO stock solution just before use. Avoid storing the compound in aqueous solutions for extended periods. If precipitation persists, consider using a different solvent for the initial stock, though this may require further optimization. |
| Inconsistent results between experiments | Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. | Use cells with a consistent and low passage number for all experiments. |
| Reagent Variability: Inconsistent preparation of reagents or use of different batches. | Prepare master mixes of reagents where possible to reduce pipetting errors. Qualify new batches of reagents before use in critical experiments. |
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A systematic approach to troubleshooting inconsistent assay results.
Key Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Calculate the mass of the compound required to make a 10 mM stock solution. For a 1 mL stock, this would be 1.7827 mg. b. Weigh the compound accurately and dissolve it in the appropriate volume of anhydrous DMSO. c. Vortex thoroughly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: ARTD3 (PARP3) Inhibition Assay (General Protocol)
This is a general protocol for a chemiluminescent PARP assay that can be adapted to study the inhibitory effects of your compound on ARTD3.[4][5]
-
Materials: 96-well plate coated with histones, recombinant ARTD3 enzyme, activated DNA, biotinylated NAD+, PARP assay buffer, streptavidin-HRP, chemiluminescent substrate, test compound.
-
Procedure: a. Prepare serial dilutions of your test compound in PARP assay buffer. b. To each well of the histone-coated plate, add the PARP assay buffer, activated DNA, and your test compound at various concentrations. c. Add the recombinant ARTD3 enzyme to initiate the reaction. d. Add the biotinylated NAD+ to the wells and incubate for the recommended time at the appropriate temperature to allow for ADP-ribosylation of the histones. e. Wash the plate to remove unbound reagents. f. Add streptavidin-HRP and incubate to allow binding to the biotinylated ADP-ribose. g. Wash the plate again. h. Add the chemiluminescent substrate and measure the signal using a luminometer. i. The signal intensity is proportional to ARTD3 activity. A decrease in signal in the presence of the test compound indicates inhibition.
Safety and Handling
Handle this compound and its solutions with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6][7] Work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water.[7][8] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- Fisher Scientific. (2021).
-
RSC Advances. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
- Google Patents. (1994).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4,4-Diethoxy-N,N-dimethyl-1-butanamine.
- Google Patents. (1993).
- Fisher Scientific. (2021).
- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
- ResearchGate. (2025). The Stability of Pyridine Nucleotides.
- PubChem. (1989).
- ResearchGate. (2022). Clinically-used pyridine-containing compounds.
- ResearchGate. (2025). PARP inhibitor with selectivity toward ADP-ribosyltransferase ARTD3/PARP3.
-
BMC Systems Biology. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
- Airgas. (n.d.).
- Google Patents. (n.d.).
-
PubMed. (2011). Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression. [Link]
- National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors.
-
MDPI. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
YouTube. (2020). off-target effects. [Link]
- BPS Bioscience. (n.d.). PARP3 Chemiluminescent Assay Kit.
- Bio-Connect. (2024).
-
PMC. (2011). Poly(ADP-ribose) polymerase 3 (PARP3), a newcomer in cellular response to DNA damage and mitotic progression. [Link]
- Google Patents. (2013).
- MB - About. (n.d.). Assay Troubleshooting.
- PubChem. (n.d.). 3,3-Dimethylbutylamine.
-
PMC. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. [Link]
- Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
-
MDPI. (2020). Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells. [Link]
- MDPI. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
- ResearchGate. (n.d.). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
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PubMed. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. [Link]
- PMC. (n.d.). Off-target effects in CRISPR/Cas9 gene editing.
-
PubMed. (2025). Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase. [Link]
- MDPI. (n.d.). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants.
- PubChem. (n.d.). 3,3-Dimethyl-1-butanol.
- ResearchGate. (2021). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.
- Cayman Chemical. (n.d.).
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Method Development for Chiral Separation of Butanamine Enantiomers
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Welcome to the technical support resource for the enantiomeric separation of butanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral method development. The separation of butanamine enantiomers is a critical analytical challenge, as stereoisomers can exhibit distinct pharmacological and toxicological profiles. This center provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure robust and reproducible separations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the chiral separation of butanamine enantiomers, providing causative explanations and actionable solutions.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for butanamine enantiomers in HPLC?
Answer: Poor peak shape for basic compounds like butanamine is a frequent issue in chiral chromatography. The primary cause is often undesirable secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: Free silanol groups on silica-based chiral stationary phases (CSPs) can strongly interact with the primary amine of butanamine, leading to significant peak tailing.[1]
-
Solution: To mitigate this, add a basic modifier to your mobile phase to "mask" these active sites. Common choices include diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.5%.[1] It is important to note that prolonged exposure to amine additives can permanently alter the column's chemistry; therefore, dedicating columns for methods using basic additives is highly recommended.[1]
-
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.
-
Solution: Reduce the injection volume or the concentration of your sample. A good starting point is to inject a low concentration and gradually increase it to find the optimal loading capacity of your column.
-
-
Inappropriate Mobile Phase Composition: The choice and ratio of solvents in the mobile phase significantly impact peak shape.
-
Solution: Systematically screen different mobile phase compositions. For normal-phase chromatography, vary the ratio of the polar modifier (e.g., isopropanol) in the non-polar solvent (e.g., hexane). In reversed-phase mode, adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Question: I am not achieving baseline separation of the butanamine enantiomers. How can I improve the resolution?
Answer: Improving resolution (Rs) is a primary goal in method development. Resolution is a function of efficiency (N), selectivity (α), and retention factor (k).
-
Optimize Selectivity (α): This is often the most impactful parameter.[2]
-
Stationary Phase Screening: The choice of the chiral stationary phase is critical.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclofructan-based CSPs are often successful for separating primary amines.[4][5] Screening a variety of columns with different chiral selectors is a highly effective strategy.[2]
-
Mobile Phase Modifiers: As mentioned for peak shape, additives can also significantly influence selectivity. For butanamine, basic additives like DEA or TEA are common.[1] In some cases, acidic additives or a combination of acidic and basic additives can improve separation on certain columns.[6]
-
Temperature: Temperature can alter the enantioselectivity of a separation. It's worthwhile to investigate a range of temperatures (e.g., 10°C to 40°C) to find the optimum.[7] Lower temperatures often increase chiral selectivity.[8]
-
-
Increase Efficiency (N):
-
Flow Rate: Lowering the flow rate can increase peak efficiency and, consequently, resolution. Van Deemter studies have shown that optimal efficiency is often achieved at lower flow rates than typically used in standard HPLC.
-
Particle Size: Columns packed with smaller particles (e.g., 3 µm vs. 5 µm) generally provide higher efficiency.
-
-
Adjust Retention Factor (k):
-
Mobile Phase Strength: Modify the mobile phase composition to increase the retention time of the enantiomers. An ideal k value is typically between 2 and 10. For normal phase, decrease the percentage of the polar modifier. For reversed phase, decrease the percentage of the organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: Should I use HPLC or GC for the chiral separation of butanamine?
Both techniques can be effective. Gas Chromatography (GC) often requires derivatization of the amine to improve volatility and introduce a group that can interact with the chiral stationary phase.[9] High-Performance Liquid Chromatography (HPLC) is widely used and offers a broader range of chiral stationary phases, often allowing for direct separation without derivatization.[3][5] Supercritical Fluid Chromatography (SFC) is another powerful alternative that can offer faster analysis times and improved peak shapes for primary amines compared to HPLC.[10][11]
Q2: Is derivatization necessary for the chiral analysis of butanamine?
Not always for HPLC, but it can be advantageous. Direct separation on a suitable CSP is often possible.[12] However, derivatization can be employed to:
-
Improve chromatographic properties: Enhance peak shape and reduce tailing.
-
Increase detection sensitivity: Introduce a chromophore or fluorophore for UV or fluorescence detection.[3]
-
Enable separation on achiral columns: By using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[13]
For GC analysis, derivatization is typically required to make the butanamine volatile enough for analysis.[9][14]
Q3: Which type of chiral stationary phase is best for butanamine?
There is no single "best" CSP, as the optimal choice is analyte-dependent. However, for primary amines like butanamine, the following are good starting points for screening:[8]
-
Polysaccharide-based CSPs: Columns with cellulose and amylose derivatives (e.g., Chiralpak® series) are highly versatile and have a high success rate for a broad range of compounds, including amines.[4][5]
-
Cyclofructan-based CSPs: These have demonstrated excellent performance for separating primary amines, especially in the polar organic mode.[4][5]
-
Crown Ether-based CSPs: These are specifically designed for the separation of primary amines but often require acidic mobile phases.[15][16]
Q4: What is the effect of temperature on the separation?
Temperature is a critical parameter that can significantly influence enantioselectivity.[7] Generally, decreasing the temperature enhances the weaker intermolecular interactions that govern chiral recognition, often leading to increased selectivity and resolution.[8] However, this is not always the case, and sometimes higher temperatures can improve efficiency and peak shape.[8][17] It is recommended to study a range of temperatures during method development to find the optimal balance between selectivity and efficiency.
Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening for Butanamine via HPLC
This protocol outlines a systematic approach to screen for a suitable chiral column and mobile phase.
-
Column Selection: Select a set of 3-4 chiral columns from different classes (e.g., one cellulose-based, one amylose-based, one cyclofructan-based).
-
Mobile Phase Preparation: Prepare a set of mobile phases for normal phase and polar organic mode screening.
-
Normal Phase (NP):
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Mobile Phase B: Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
-
Polar Organic Mode (PO):
-
Mobile Phase C: Acetonitrile/Methanol (90:10, v/v) with 0.1% Butylamine (BA)
-
Mobile Phase D: Acetonitrile/Isopropanol (97:3, v/v) with 0.1% Butylamine (BA)[4]
-
-
-
Sample Preparation: Dissolve the racemic butanamine standard in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (if derivatized) or use a detector suitable for non-chromophoric compounds (e.g., ELSD, CAD, or MS).
-
Injection Volume: 5 µL
-
-
Screening Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
If no separation is observed, proceed to the next mobile phase system.
-
Repeat the process for each column with each mobile phase system.
-
-
Evaluation: Compare the chromatograms for resolution, peak shape, and analysis time to select the most promising column and mobile phase combination for further optimization.
Data Presentation: Example Screening Results
| Column | Mobile Phase | Resolution (Rs) | Peak Shape (Asymmetry) |
| Cellulose-CSP | NP - A | 1.2 | 1.5 |
| Amylose-CSP | NP - A | 0.8 | 1.8 |
| Cyclofructan-CSP | PO - C | 1.8 | 1.2 |
| Cyclofructan-CSP | PO - D | 2.1 | 1.1 |
Data is illustrative.
Visualization of Method Development Workflow
Caption: A workflow for chiral method development.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- PMC - NIH. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- Benchchem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Benchchem. (n.d.). A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines.
- Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-1,3-Butanediamine Derivatives.
- Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.
- ResearchGate. (2014). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate.
- PMC - PubMed Central. (n.d.). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases.
- ResearchGate. (2002). Chiral separations using gas chromatography.
- (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. columnex.com [columnex.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Biological Activity of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine Derivatives
Welcome to the technical support center dedicated to the exploration and enhancement of the biological activity of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis, modification, and biological evaluation of this promising class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in established scientific principles and practical laboratory experience.
Introduction: The Potential of Pyridinyl-butanamine Scaffolds
The this compound scaffold represents a privileged structure in medicinal chemistry. The pyridine ring, a common motif in numerous FDA-approved drugs, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability.[1][2] The tertiary butyl group introduces significant steric bulk, which can influence receptor binding and metabolic pathways. The primary amine provides a key site for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). Understanding the nuances of synthesizing and testing derivatives of this core structure is paramount to unlocking their full therapeutic potential.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common problems encountered during the synthesis, purification, and biological testing of this compound derivatives.
Synthesis and Purification
Question: I am experiencing low yields during the synthesis of the this compound backbone. What are the likely causes and how can I improve the yield?
Answer: Low yields in the synthesis of pyridinyl-alkanamines can often be attributed to several factors. A common synthetic route involves the addition of a Grignard or organolithium reagent derived from a pyridine precursor to an appropriate aldehyde or ketone, followed by amination.
-
Causality: The basicity of the pyridine nitrogen can interfere with organometallic reagents. Proton abstraction from the solvent or starting materials by the organometallic reagent can also reduce its effective concentration.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Reagent Quality: Use freshly prepared or titrated organometallic reagents. The quality of commercially available reagents can vary.
-
Temperature Control: Perform the addition of the organometallic reagent at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Protecting Groups: While more complex, temporary protection of the pyridine nitrogen can prevent interference, though this adds extra steps to the synthesis.
-
Alternative Routes: Consider alternative synthetic strategies such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, to construct the pyridine ring with the desired substitution pattern.[3]
-
Question: I am observing multiple spots on my TLC plate after the reaction, indicating a mixture of products. How can I improve the regioselectivity of my reaction?
Answer: Poor regioselectivity is a common challenge in the functionalization of pyridine rings. The electronic nature of the pyridine ring directs electrophilic substitution to the 3- and 5-positions and nucleophilic substitution to the 2-, 4-, and 6-positions.[4]
-
Causality: The reaction conditions, including the choice of catalyst and solvent, can significantly influence the regiochemical outcome. Steric hindrance from existing substituents can also direct incoming groups.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening: For transition-metal-catalyzed cross-coupling reactions, systematically screen different catalysts and ligands. The steric and electronic properties of the ligand can dramatically influence regioselectivity.
-
Directed Metalation: The use of directing groups can achieve high regioselectivity. For example, a substituent capable of coordinating with a metal can direct ortho-lithiation or other metal-catalyzed C-H functionalization reactions.
-
Blocking Groups: Temporarily blocking more reactive positions on the pyridine ring with a removable group can force substitution at the desired position.
-
Question: Purification of my final amine derivative by column chromatography is proving difficult due to streaking and poor separation. What can I do to improve this?
Answer: Amines are notoriously challenging to purify by standard silica gel chromatography due to their basicity, which leads to strong interactions with the acidic silica surface.
-
Causality: The lone pair of electrons on the nitrogen atom interacts strongly with the silanol groups on the silica gel, causing peak tailing and often irreversible adsorption.
-
Troubleshooting Steps:
-
Base-Treated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to add 1-2% triethylamine to the eluent system.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of basic compounds.
-
Salt Formation and Liberation: Convert the amine to a salt (e.g., hydrochloride) for purification, which may have better chromatographic properties. After purification, the free base can be liberated by treatment with a base.
-
Reverse-Phase Chromatography: For more polar amine derivatives, reverse-phase chromatography (e.g., C18) can be an effective purification method.
-
Biological Evaluation
Question: My compound shows poor solubility in aqueous buffers used for biological assays. How can I address this issue?
Answer: Poor aqueous solubility is a frequent hurdle in the development of pyridine-based compounds and can lead to inaccurate and irreproducible biological data.[2]
-
Causality: The often-hydrophobic nature of the substituents added to enhance biological activity can significantly reduce the overall solubility of the molecule.
-
Troubleshooting Steps:
-
Salt Formation: Convert the amine to a more soluble salt form, such as a hydrochloride or mesylate salt. This is a standard practice in pharmaceutical development.
-
Co-solvents: Use a small percentage of a biocompatible co-solvent, such as DMSO or ethanol, in your assay buffer. However, it is crucial to run a vehicle control to ensure the solvent itself does not affect the biological system.
-
Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of cyclodextrins or lipid-based delivery systems to enhance solubility and bioavailability.
-
Structural Modification: In subsequent design iterations, consider incorporating polar functional groups into the molecule to improve its physicochemical properties.
-
Question: I am observing high background noise or non-specific activity in my in vitro assay. How can I determine if this is a compound-specific effect?
Answer: High background noise can be caused by several factors, including compound aggregation, interference with the assay technology (e.g., fluorescence quenching), or non-specific binding to proteins.
-
Causality: At higher concentrations, hydrophobic compounds can form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes. The pyridine ring itself can sometimes interfere with certain assay readouts.
-
Troubleshooting Steps:
-
Detergent Addition: Include a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) in the assay buffer to disrupt aggregate formation.
-
Assay Controls: Run appropriate controls, including testing the compound in the absence of the biological target to check for assay interference.
-
Orthogonal Assays: Validate your findings using a different assay that relies on a distinct detection method.
-
Nephelometry: Use techniques like nephelometry to directly assess compound aggregation under your assay conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound derivatives that I should focus on to enhance biological activity?
A1: The structure-activity relationship (SAR) for this class of compounds is highly dependent on the biological target. However, some general principles can be applied:
-
The Pyridine Ring: The position of substitution on the pyridine ring is critical. Modifications at the 2-, 4-, 5-, and 6-positions can significantly impact activity by altering the electronic properties and steric profile of the molecule.[5]
-
The Amine Group: The primary amine is a key handle for derivatization. Converting it to secondary or tertiary amines, amides, sulfonamides, or ureas can introduce new interactions with the target protein and modulate the compound's physicochemical properties.
-
The Tertiary Butyl Group: This group provides a significant hydrophobic and sterically bulky element. While often beneficial for binding affinity, it can also increase metabolic liability or reduce solubility. Exploring analogs with smaller or different hydrophobic groups can be a valuable strategy.
-
Stereochemistry: The chiral center at the 1-position of the butanamine chain means that the enantiomers may have different biological activities. It is crucial to either separate the enantiomers or synthesize them stereoselectively to fully characterize the SAR.
Q2: What are the most common in vitro assays to screen for the biological activity of these compounds?
A2: The choice of assay depends on the therapeutic area of interest. Based on the broad activities of pyridine derivatives, common starting points include:
-
Anticancer Activity: The MTT or MTS assay is a standard method for assessing cytotoxicity against various cancer cell lines.[6] Further mechanistic studies could involve cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and specific kinase inhibition assays.[7]
-
Antimicrobial Activity: The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.[8]
-
Anti-inflammatory Activity: Assays measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages are a good starting point.
-
Neurological Activity: For targets in the central nervous system, receptor binding assays or functional assays measuring neurotransmitter reuptake or release can be employed.[9]
Q3: How can I predict the potential metabolic liabilities of my derivatives?
A3: In silico tools can provide an initial assessment of metabolic stability. However, experimental validation is essential.
-
In Silico Prediction: Various software packages can predict sites of metabolism by cytochrome P450 enzymes. The pyridine ring and the alkyl chain are potential sites of oxidation.
-
In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time is the gold standard for assessing metabolic stability.
-
Metabolite Identification: Using techniques like liquid chromatography-mass spectrometry (LC-MS), you can identify the major metabolites, which can guide future structural modifications to block metabolic hotspots.
Experimental Protocols
General Procedure for Amide Coupling to the Primary Amine
This protocol describes a general method for derivatizing the primary amine of this compound with a carboxylic acid.
-
Dissolve the amine (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 equivalents) or EDC (1.2 equivalents) along with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (often with 1% TEA in the eluent) or by preparative HPLC.
Visualizations
Experimental Workflow for Synthesis and Screening
Caption: Workflow for synthesis, purification, and biological screening of derivatives.
Troubleshooting Logic for Low Synthetic Yield
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine and Related Kinase Inhibitors
A Note on Scope: While specific biological data for 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine is not extensively available in public literature, its structure is analogous to a class of compounds known as kinase inhibitors. To provide a comprehensive and scientifically grounded guide, this document will use Icotinib , a well-characterized epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, as a primary example. The principles and methodologies discussed are broadly applicable to novel small molecule inhibitors with similar structural motifs.
Introduction
As a Senior Application Scientist, I've seen firsthand the promise and the pitfalls of targeted therapies. While kinase inhibitors like Icotinib offer remarkable precision in treating diseases such as non-small-cell lung cancer by targeting specific mutations, their journey from the lab to the clinic is often complicated by off-target effects.[1][2] These unintended molecular interactions can lead to unexpected toxicity, ambiguous experimental results, and even the development of drug resistance.
This technical support center is designed to equip you, the researcher, with the knowledge and tools to proactively address these challenges. We will move beyond simple protocol recitation to explore the "why" behind the "how," empowering you to design robust experiments, interpret your data with confidence, and ultimately, accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like Icotinib?
A1: Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target.[3] For a kinase inhibitor like Icotinib, the primary target is EGFR.[1][4][5][6][7] However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, inhibitors designed for one kinase can inadvertently bind to and modulate the activity of others. This can lead to:
-
Unforeseen Toxicity: Inhibition of kinases essential for normal physiological functions in non-cancerous cells can cause adverse effects. Common side effects of Icotinib, such as skin rash and diarrhea, are thought to be at least partially mediated by its on-target inhibition of EGFR in healthy tissues, but off-target effects can contribute to a broader range of toxicities.[6][8][9]
-
Development of Resistance: Chronic exposure to a drug can lead to adaptive responses in cancer cells, some of which may be influenced by the drug's off-target activities.
Q2: My cells are showing a response to Icotinib, but they don't express the target EGFR mutation. What could be happening?
A2: This is a classic indicator of a potential off-target effect. While Icotinib is highly selective for EGFR, "highly selective" does not mean "absolutely specific".[1][4][10] The observed phenotype could be due to the inhibition of another kinase that is important for the survival of that particular cell line. It is also possible that the cells express wild-type EGFR, which Icotinib can still inhibit, albeit with a different potency than the mutated forms.[4]
Q3: How can I be sure that the phenotype I'm observing is due to the inhibition of my primary target and not an off-target effect?
A3: This is a critical question in drug development. The gold standard is to use multiple, mechanistically distinct approaches to validate your findings. These can include:
-
Genetic Knockdown/Knockout: Use RNAi or CRISPR/Cas9 to specifically deplete the primary target protein. If this recapitulates the phenotype observed with your compound, it provides strong evidence for on-target action.
-
Rescue Experiments: If your compound's effect is on-target, you should be able to "rescue" the phenotype by introducing a version of the target protein that is resistant to the compound but still functionally active.
-
Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold but the same target produces the same phenotype, it strengthens the case for an on-target effect.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Toxicity
You've treated a panel of cell lines with your compound and observe significant cytotoxicity in a line that should be resistant based on its genetic profile.
Underlying Principle: Unexpected toxicity often arises from the inhibition of one or more kinases that are critical for the survival of that specific cell line (a concept known as "off-target synthetic lethality").
Workflow for Investigation:
Caption: Workflow for validating on-target effects.
Experimental Protocol: Phospho-Specific Western Blot for Target Engagement
For a kinase inhibitor like Icotinib, the most direct way to show target engagement is to measure the phosphorylation of the kinase or its immediate downstream substrates. Icotinib works by competitively inhibiting the ATP binding site of EGFR, thus preventing its autophosphorylation. [1][5][7]
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of your inhibitor (and a vehicle control) for 1-4 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of your target (e.g., anti-phospho-EGFR Tyr1068) and an antibody for the total protein as a loading control.
-
Data Interpretation: A successful on-target effect will be demonstrated by a dose-dependent decrease in the phosphorylated form of the target protein in the inhibitor-treated samples, while the total protein levels remain unchanged.
Data Summary
| Assay Type | Purpose | Key Readout | Interpretation |
| Kinome Profiling | Broadly identify potential off-targets | Inhibition constant (Ki) or % inhibition across a panel of kinases | Identifies kinases inhibited at concentrations relevant to cellular activity. |
| CETSA | Validate target engagement in cells | Thermal shift of the protein | Increased thermal stability indicates direct binding of the compound to the protein. |
| Phospho-Western Blot | Confirm on-target pathway modulation | Levels of phosphorylated target/substrate | A decrease in phosphorylation confirms inhibition of the target kinase activity. |
| Genetic Knockdown (siRNA/CRISPR) | Validate that the phenotype is target-dependent | Cellular phenotype (e.g., viability, migration) | If the phenotype of genetic knockdown matches the compound's effect, it supports an on-target mechanism. |
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the mechanism of Icotinib inhibition.
References
-
PubChem. (n.d.). Icotinib. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Icotinib. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular mechanisms of action of icotinib. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Icotinib Hydrochloride used for? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Icotinib Hydrochloride? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pharmacology and clinical evaluation of icotinib hydrochloride. Retrieved from [Link]
-
PubMed. (2015). Icotinib, a selective EGF receptor tyrosine kinase inhibitor, for the treatment of non-small-cell lung cancer. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dimethyl-1-(3-methyl-2-pyridinyl)butan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effects of icotinib on early-stage non-small-cell lung cancer as neoadjuvant treatment with different epidermal growth factor receptor phenotypes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficacy and safety of icotinib as first-line therapy in patients with advanced non-small-cell lung cancer. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3, 3-Dimethyl-1-(3-pyridinyl)-1-butanamine, 1 gram, Reagent Grade. Retrieved from [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
PubMed. (2021, December 2). Inhibitory effects of icotinib combined with antiangiogenic drugs in human non-small cell lung cancer xenograft models are better than single target drugs. Retrieved from [Link]
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- 3. icr.ac.uk [icr.ac.uk]
- 4. Icotinib | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. What is the mechanism of Icotinib Hydrochloride? [synapse.patsnap.com]
- 8. Effects of icotinib on early-stage non-small-cell lung cancer as neoadjuvant treatment with different epidermal growth factor receptor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Optimization of Reaction Conditions for Pyridine Compound Synthesis
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing pyridine scaffolds. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and agrochemicals, making the optimization of their synthesis a critical endeavor.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable classical synthesis method for my target substituted pyridine?
A1: The selection of a synthesis route is dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials. Here are some general guidelines for common classical methods:
-
Hantzsch Synthesis: This multicomponent reaction is ideal for producing symmetrically substituted 1,4-dihydropyridines, which are subsequently oxidized to pyridines.[2] It typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2][3]
-
Guareschi-Thorpe Synthesis: This method is effective for preparing 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[2][4] Recent advancements have made this an environmentally friendly option, particularly when conducted in aqueous media.[5][6][7]
-
Kröhnke Synthesis: This is a versatile method for generating highly functionalized, often 2,4,6-trisubstituted, pyridines.[8][9] The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source.[8][10]
-
Chichibabin Reaction: This reaction is a direct amination method to produce 2-aminopyridine derivatives by treating pyridine with sodium amide.[11][12] It is a powerful tool for introducing an amino group at the 2-position.[11]
Q2: My Hantzsch pyridine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A2: Low yields in the Hantzsch synthesis are a frequent challenge and can stem from several factors.[2][5] Classical methods often suffer from harsh reaction conditions and long reaction times.[5] Here are common causes and solutions:
-
Suboptimal Reaction Conditions: The traditional use of refluxing ethanol can be inefficient.[5]
-
Troubleshooting: Consider using alternative catalysts and solvent systems. For instance, employing p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields to over 90%.[3][5] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also lead to high yields (up to 95%) in shorter reaction times.[5]
-
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the corresponding pyridine.[3][5] Incomplete oxidation will naturally lead to lower yields of the desired pyridine.[5]
-
Troubleshooting: Ensure your oxidizing agent is effective and used in the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[3] For milder conditions, iodine in refluxing methanol can be employed, though this may require careful optimization to avoid side reactions.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the complete conversion of the dihydropyridine intermediate.[5]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyridine.[5] In unsymmetrical Hantzsch reactions, an incorrect order of reagent addition can lead to undesired intermediates.[5]
-
Troubleshooting: The order of reagent addition can be critical. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[5]
-
Q3: I am observing unexpected byproducts in my Kröhnke pyridine synthesis. What are the likely causes?
A3: The Kröhnke synthesis, while versatile, can be sensitive to reaction conditions, leading to side products. Here are some potential causes and troubleshooting steps:
-
Reagent Quality: The purity of the α,β-unsaturated carbonyl compound and the α-pyridinium methyl ketone salt is crucial.[13] The pyridinium salt should be completely dry, as moisture can interfere with the reaction.[13]
-
Reaction Temperature: While the reaction is typically run at elevated temperatures (80-140°C), excessive heat can promote side reactions and decomposition.[13] Conversely, insufficient heat may lead to an incomplete reaction.[13]
-
Solvent Choice: The solvent can significantly influence the reaction rate and selectivity. Glacial acetic acid is often a good choice as it also acts as a catalyst, especially when ammonium acetate is the nitrogen source.[13]
Troubleshooting Guide for Common Synthesis Issues
This section addresses specific issues that may arise during pyridine synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is not yielding the expected amount of product. What should I check?
A: A systematic approach to troubleshooting low yield is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
-
Verify Reagent Purity and Stoichiometry: Ensure all starting materials are pure and used in the correct molar ratios. Impurities or incorrect stoichiometry are common sources of low yield.
-
Screen Solvents: The choice of solvent can have a significant impact on the reaction outcome. For example, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles from sterically hindered aldehydes, changing the solvent from ethanol to acetonitrile was found to be crucial for achieving the desired product.[14]
-
Optimize Temperature: Temperature is a critical parameter. For some reactions, microwave-assisted synthesis can dramatically improve yields and reduce reaction times by enabling rapid and uniform heating to higher temperatures.[2][15]
-
Screen Catalysts: Many pyridine syntheses are catalyzed by acids or metals. Experimenting with different catalysts can lead to significant improvements. For instance, the Hantzsch synthesis can be effectively catalyzed by p-toluenesulfonic acid (PTSA).[3][5]
-
Monitor Reaction Over Time: Use TLC or LC-MS to track the progress of the reaction. This will help determine if the low yield is due to an incomplete reaction or product decomposition over time.
-
Review Workup and Purification Protocol: Product can be lost during extraction, washing, and purification steps. Ensure the workup procedure is appropriate for your product's properties (e.g., solubility, stability to pH changes).
Issue 2: Formation of Side Products and Poor Regioselectivity
Q: I am observing significant formation of side products and/or poor regioselectivity. How can I address this?
A: The formation of undesired isomers and byproducts is a common challenge, particularly in multicomponent reactions or when using unsymmetrical starting materials.
Strategies to Improve Selectivity
| Strategy | Rationale | Example Application |
| Controlled Reagent Addition | Pre-forming a key intermediate can prevent undesired side reactions. | In unsymmetrical Hantzsch syntheses, pre-forming the Knoevenagel adduct before adding the enamine can prevent the formation of byproducts.[5] |
| Catalyst Selection | The catalyst can direct the reaction towards a specific pathway. | In some multicomponent reactions, the choice between an amine base and an ionic base can influence the oxidation pathway of the dihydropyridine intermediate.[14] |
| Solvent Effects | The solvent can influence the solubility of intermediates and transition states, thereby affecting selectivity. | The synthesis of pyridine-3,5-dicarbonitriles from sterically hindered aldehydes shows a significant solvent effect, with acetonitrile favoring the desired product over ethanol.[14] |
| Protecting Groups | Temporarily blocking a reactive site can prevent unwanted side reactions. | In syntheses involving multifunctional molecules, protecting sensitive functional groups is a standard strategy. |
Experimental Protocols
Protocol 1: Optimized Hantzsch Synthesis of a 1,4-Dihydropyridine using Ultrasonic Irradiation
This protocol is a modern, high-yield modification of the classical Hantzsch synthesis.[3]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate, 2 equivalents)
-
Ammonium source (e.g., ammonium acetate)
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
-
Surfactant (e.g., SDS, 0.1 M in water)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.1 equivalents) in an aqueous micellar solution of SDS (0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Place the flask in an ultrasonic bath and irradiate at a specified frequency and power. Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine.
Protocol 2: Guareschi-Thorpe Synthesis of a 2-Pyridone in an Aqueous Medium
This is an environmentally friendly protocol for the synthesis of hydroxy-cyanopyridines (which exist in tautomeric equilibrium with 2-pyridones).[6][7]
Materials:
-
Ethyl cyanoacetate
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Ammonium carbonate
-
Water
Procedure:
-
In a round-bottom flask, prepare a solution of ammonium carbonate (2 equivalents) in water.
-
To this aqueous solution, add ethyl cyanoacetate (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent).[6]
-
Heat the reaction mixture to 80°C and stir vigorously.[5] The progress of the reaction can often be monitored by the precipitation of the product.[6]
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.[6] The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
Data Presentation
Table 1: Effect of Solvent and Catalyst on a Model Pyridine Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | None | Reflux | 12 | 45 | [5] |
| 2 | Acetonitrile | None | Reflux | 12 | 60 | [14] |
| 3 | Aqueous Micelles | PTSA | Ultrasound | 2 | >90 | [3][5] |
| 4 | Solvent-free | γ-Al2O3 | 90 | 1.5 | 95 | [5] |
| 5 | Glacial Acetic Acid | (self-catalyzed) | 110 | 6 | 85 | [13] |
Visualization of Key Concepts
General Workflow for Pyridine Synthesis Optimization
Caption: A general workflow for optimizing pyridine synthesis.
References
-
Hantzsch pyridine synthesis. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from: [Link]
-
Zolfigol MA, Khazaei A, Moosavi-Zare AR, Zare A. Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. 2013;78(23):11877-83. Available from: [Link]
-
Optimization of reaction condition for synthesis of functionalized pyridine (4 a). ResearchGate. Available from: [Link]
-
Optimal reaction conditions for pyridine synthesis in riser reactor. ResearchGate. Available from: [Link]
-
Optimized reaction conditions for the synthesis of pyridine 6. ResearchGate. Available from: [Link]
-
Comins DL, O'Connor S. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. 2011;111(5):PR1-PR109. Available from: [Link]
-
Kröhnke pyridine synthesis. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from: [Link]
-
Baran P. Pyridine Synthesis: Cliff Notes. Baran Lab. 2004. Available from: [Link]
-
Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Al-Ghorbani M, Mashraqi S, Al-Ariqi W, Al-Amiery A. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. 2017;4(6):170190. Available from: [Link]
-
Baxendale IR, Schou SC, Sedelmeier J, Ley SV. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. 2010;6:16. Available from: [Link]
-
Optimization of the reaction conditions a. ResearchGate. Available from: [Link]
-
Pyridine Synthesis: A Comprehensive Overview. V.Nimc. 2026. Available from: [Link]
-
da Silva-Júnior EF, de Aquino TM, de Oliveira-Silva D, da Silva LE, de Araújo-Júnior JX. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry. 2024;30(47):e202401672. Available from: [Link]
-
Constable EC, Housecroft CE. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molecules. 2019;24(9):1799. Available from: [Link]
-
Sohal HS, Goyal A, Sharma R, Khare R. Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Mini-Reviews in Medicinal Chemistry. 2024;24. Available from: [Link]
-
Chichibabin Reaction. Chemistry LibreTexts. 2023. Available from: [Link]
-
Hantzsch Pyridine Synthesis. Scribd. Available from: [Link]
-
Solvent effects on the basicity of sterically hindered pyridines. The Journal of Organic Chemistry. Available from: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Hill MD. Recent strategies for the synthesis of pyridine derivatives. Chemistry. 2010;16(40):12052-62. Available from: [Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. 2024. Available from: [Link]
-
Chichibabin reaction. Grokipedia. Available from: [Link]
-
Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. YouTube. 2021. Available from: [Link]
-
Tamaddon F, Maddah-Roodan S. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. 2023;13(37):25881-9. Available from: [Link]
-
Safety Issues with Pyridine Ring Construction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Guareschi-Thorpe synthesis of pyridine. Química Organica.org. Available from: [Link]
-
Tamaddon F, Maddah-Roodan S. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. 2023;13(37):25881-9. Available from: [Link]
-
Have I drawn the mechanism for the Chichibabin reaction correctly? (If there are errors please correct them lol). Reddit. 2022. Available from: [Link]
-
Tamaddon F, Maddah-Roodan S. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. 2023;13(37):25881-9. Available from: [Link]
-
Mod-33 Lec-37 Pyridine Synthesis. YouTube. 2013. Available from: [Link]
Sources
- 1. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Strategic Guide to the Identification and Validation of the Biological Target for 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of the compound's biological target. This guide provides a comprehensive, in-depth strategy for elucidating the mechanism of action of a novel compound, using 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine as a representative case study. The methodologies outlined herein are designed to build a robust, evidence-based understanding of target engagement and functional modulation, ensuring scientific integrity at every stage.
Introduction: The Challenge of Target Deconvolution
This compound is a small molecule with the potential for biological activity.[1][2][3] However, without an established biological target, its therapeutic potential remains speculative. The primary challenge is to move from a structural entity to a functional understanding of its interaction with cellular machinery. This guide will navigate the process of target identification and subsequent validation, presenting a comparative analysis of key experimental approaches. The overarching principle is to create a self-validating cascade of experiments, where each step corroborates the findings of the last.
Part 1: A Multi-Pronged Approach to Target Identification
Before a target can be validated, it must first be identified. A multi-pronged approach is recommended to increase the probability of identifying the correct molecular target. The following schematic outlines a typical workflow for target identification.
Caption: A generalized workflow for the identification and validation of a novel small molecule's biological target.
For this compound, we would begin with a broad phenotypic screen to identify a cellular response. Concurrently, affinity-based and computational methods would be employed to generate a list of putative protein binders. The convergence of data from these orthogonal approaches provides a prioritized list of candidates for rigorous validation.
Part 2: The Core of the Matter: A Comparative Guide to Target Validation
Once a list of putative targets is generated, a systematic validation process is crucial. This section compares key experimental methodologies for confirming target engagement, assessing functional modulation, and establishing a causal link between target interaction and cellular phenotype.
Confirming Direct Target Engagement: Is the Binding Real?
The foundational step in target validation is to unequivocally demonstrate a direct physical interaction between the small molecule and the putative target protein.[4] Here, we compare three gold-standard biophysical techniques.
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Immobilized target protein on a sensor chip. Binding of the compound alters the refractive index, which is measured in real-time. | Binding Affinity (KD), Association (ka) and Dissociation (kd) rates. | Label-free, real-time kinetics, high sensitivity. | Requires protein immobilization which may affect conformation; potential for non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein in solution. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), and Entropy (ΔS). | Label-free, in-solution measurement, provides thermodynamic profile. | Requires large amounts of pure protein and compound; lower throughput. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that compound binding stabilizes the target protein against thermal denaturation. | Target engagement in a cellular environment, can be adapted for high-throughput screening. | In-cell/in-vivo compatible, no protein purification needed, reflects physiological conditions. | Indirect measurement of binding; not all proteins show a clear thermal shift. |
-
Protein Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. A reference channel should be prepared similarly but without the protein to subtract non-specific binding.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Binding Analysis: Inject the compound solutions over the sensor chip at a constant flow rate. Monitor the change in response units (RU) in real-time.
-
Regeneration: After each injection, regenerate the sensor surface with a mild acidic or basic solution to remove the bound compound.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Functional Modulation: Does the Binding Have a Consequence?
Demonstrating direct binding is necessary but not sufficient. The next critical step is to show that this binding event leads to a functional modulation of the target protein. The choice of assay depends on the nature of the putative target (e.g., enzyme, receptor, ion channel).
| Assay Type | Principle | Example Application | Advantages | Limitations |
| Enzyme Activity Assays | Measures the effect of the compound on the catalytic activity of an enzyme target. | For a putative kinase target, measure the phosphorylation of a substrate in the presence of the compound. | Direct measure of functional modulation, can determine IC50/EC50 values. | Requires a known substrate and a detectable product; may not be available for all enzymes.[5] |
| Reporter Gene Assays | Measures the transcriptional activity of a pathway downstream of the target. | For a GPCR target, use a reporter gene (e.g., luciferase) under the control of a response element (e.g., CREB). | High-throughput, sensitive, reflects cellular signaling. | Indirect measure of target activity; can be affected by off-target effects on the signaling pathway. |
| Cell-Based Phenotypic Assays | Measures a cellular phenotype that is dependent on the target's function. | For a target involved in cell proliferation, measure cell viability or apoptosis after compound treatment. | Physiologically relevant, provides a direct link to a cellular outcome.[6] | Can be confounded by off-target effects; mechanism of action may not be immediately clear. |
-
Assay Setup: In a 384-well plate, add the purified kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound. Include appropriate controls (no compound, no enzyme).
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a chelating agent (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Establishing Causality: Is the Target Responsible for the Phenotype?
The final and most rigorous phase of target validation is to establish a causal link between the modulation of the specific target and the observed cellular or physiological phenotype. This is often achieved by comparing the effects of the compound with the effects of genetically ablating the target.[7]
Caption: A logical workflow for establishing causality in target validation by comparing pharmacological and genetic perturbation.
| Method | Principle | Key Data | Advantages | Limitations |
| RNA Interference (RNAi) | Transiently knocks down the expression of the target mRNA using siRNA. | Comparison of compound effect in control vs. knockdown cells. | Relatively quick and easy to implement for many targets. | Incomplete knockdown; potential for off-target effects of the siRNA. |
| CRISPR/Cas9 Knockout | Permanently ablates the gene encoding the target protein. | Comparison of compound effect in wild-type vs. knockout cells. | Complete and permanent loss of target expression. | More time-consuming to generate stable cell lines; potential for off-target gene editing. |
| In Vivo Models | Use of knockout or transgenic animal models to assess the physiological role of the target.[8][9] | Comparison of compound efficacy in wild-type vs. knockout animals. | Highest level of physiological relevance.[10] | Expensive, time-consuming, and ethically regulated.[8] |
-
Generate Knockout Cell Line: Design and validate guide RNAs (gRNAs) targeting the gene of the putative target. Transfect cells with Cas9 nuclease and the validated gRNAs. Select and verify knockout clones by sequencing and Western blot.
-
Cell Treatment: Plate both wild-type and knockout cells. Treat with a dose-range of this compound.
-
Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability assay) after a suitable incubation period.
-
Data Analysis: Compare the dose-response curves of the compound in the wild-type and knockout cells. A significant rightward shift in the IC50 in the knockout cells is strong evidence for on-target activity.
Conclusion: Building a Case for a Validated Target
The validation of a biological target for a novel compound like this compound is a meticulous process that requires a multi-faceted and evidence-based approach. By systematically progressing from target identification to biophysical confirmation of binding, functional modulation, and finally, establishing causality through genetic methods, researchers can build a robust and compelling case for the compound's mechanism of action. This rigorous validation cascade is not merely an academic exercise; it is a critical prerequisite for the successful translation of a promising molecule into a potential therapeutic.
References
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University College London. Target Identification and Validation (Small Molecules). Available at: [Link]
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Celtarys Research. (2025). Biochemical assays in drug discovery and development. Available at: [Link]
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Zambrowicz, B. P., & Sands, A. T. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446–451. Available at: [Link]
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Monassier, L. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of experimental pharmacology, 232, 59–70. Available at: [Link]
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Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Available at: [Link]
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Labtoo. In vivo target validation & efficacy. Available at: [Link]
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AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Available at: [Link]
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Creative Biolabs. In Vivo Target Validation. Available at: [Link]
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BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]
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PubChem. 3,3-Dimethyl-1-(3-methyl-2-pyridinyl)butan-2-amine. Available at: [Link]
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Target ALS. In Vivo Target Validation. Available at: [Link]
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Chemspace. (2025). Target Identification and Validation in Drug Discovery. Available at: [Link]
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Reaction Biology. Target Validation. Available at: [Link]
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Scott, J. D., & Mlynarski, S. N. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS medicinal chemistry letters, 6(6), 639–642. Available at: [Link]
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Charnwood Discovery. Biochemical Assay Development. Available at: [Link]
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Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]
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CP Lab Safety. 3, 3-Dimethyl-1-(3-pyridinyl)-1-butanamine, 1 gram, Reagent Grade. Available at: [Link]
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NIST. 1-Butanamine, N,3-dimethyl-. Available at: [Link]
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Human Metabolome Database. Showing metabocard for 3-Methyl-1-butylamine (HMDB0031659). Available at: [Link]
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Zhang, Y., et al. (2019). Toxic effects of 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal on the maturation and subsequent development of murine oocyte. Ecotoxicology and environmental safety, 182, 109420. Available at: [Link]
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PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. Available at: [Link]
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NIST. 1-Butanamine, 3-methyl-. Available at: [Link]
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NIST. 1-Butanamine, N,3-dimethyl-. Available at: [Link]
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Comparative Efficacy of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine Analogs: A Comprehensive Guide
To our valued researcher community:
Our initial exploration into the comparative efficacy of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine analogs revealed a significant challenge: the primary biological target and, consequently, the specific therapeutic efficacy of the parent compound, this compound, are not well-documented in publicly available scientific literature and patent databases. Efficacy is intrinsically linked to a compound's interaction with a specific biological target (e.g., an enzyme or receptor). Without this crucial information, a meaningful and scientifically rigorous comparison of its analogs is not feasible.
Therefore, to provide a valuable and actionable guide that adheres to the depth and rigor you expect, we have pivoted to a closely related and well-characterized class of compounds that aligns with the structural motifs of the original query: pyridine-containing HMG-CoA reductase inhibitors . This class of drugs, commonly known as statins, offers a wealth of comparative efficacy data and serves as an excellent case study for the principles of analog comparison in drug development.
This guide will provide a comprehensive comparison of the efficacy of various pyridine-containing HMG-CoA reductase inhibitors, supported by experimental data and detailed protocols, to empower your research and development endeavors.
Introduction: The Critical Role of HMG-CoA Reductase Inhibition in Cardiovascular Disease
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a primary risk factor for the development of atherosclerotic cardiovascular disease. The therapeutic cornerstone for managing hypercholesterolemia is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. By inhibiting this enzyme, statins effectively reduce endogenous cholesterol production, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the circulation.
The pyridine ring is a key structural feature in several potent synthetic statins. Its unique electronic and steric properties contribute significantly to the binding affinity and inhibitory potency of these molecules. This guide will delve into the comparative efficacy of prominent pyridine-containing statins, exploring how subtle structural modifications influence their pharmacological activity.
Comparative Efficacy of Pyridine-Containing HMG-CoA Reductase Inhibitors
The efficacy of HMG-CoA reductase inhibitors is primarily assessed by their ability to lower LDL cholesterol levels. However, other important parameters include their impact on other lipid fractions (HDL cholesterol, triglycerides), their potency (IC50 values), and their pharmacokinetic profiles.
| Compound | Chemical Structure | IC50 (nM) for HMG-CoA Reductase | LDL-C Reduction (%) (at max dose) | HDL-C Change (%) | Triglyceride Reduction (%) |
| Atorvastatin | 8 | 50-60 | +5 to +10 | -20 to -40 | |
| Rosuvastatin | 5 | 52-63 | +8 to +14 | -10 to -35 | |
| Pitavastatin | 1.1 | 40-55 | +4 to +9 | -15 to -30 |
Causality Behind Experimental Choices: The selection of these specific statins for comparison is based on their structural similarity (all containing a pyridine or related nitrogenous heterocyclic ring) and their widespread clinical use, which has generated a vast amount of comparative efficacy data. The primary endpoint for comparison, LDL-C reduction, is the most clinically relevant measure of statin efficacy in preventing cardiovascular events. IC50 values provide a direct measure of in vitro potency against the target enzyme, HMG-CoA reductase.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize HMG-CoA reductase inhibitors.
In Vitro HMG-CoA Reductase Inhibition Assay
This assay directly measures the potency of a compound to inhibit the activity of the HMG-CoA reductase enzyme.
Protocol:
-
Enzyme Preparation: Recombinant human HMG-CoA reductase is purified from an expression system (e.g., E. coli or insect cells).
-
Reaction Mixture: A reaction buffer is prepared containing a suitable pH buffer (e.g., potassium phosphate), a reducing agent (e.g., dithiothreitol), and NADPH.
-
Inhibitor Preparation: The test compounds (analogs) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure: a. Add the reaction buffer, HMG-CoA (the substrate), and the test inhibitor at various concentrations to a 96-well plate. b. Initiate the reaction by adding the purified HMG-CoA reductase enzyme. c. Incubate the plate at 37°C for a defined period (e.g., 30 minutes). d. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: The rate of NADPH consumption is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.
Self-Validating System: This protocol includes positive controls (known potent inhibitors like pravastatin) and negative controls (vehicle alone) to validate the assay's performance. The use of a spectrophotometric method provides a continuous and reliable measure of enzyme activity.
Cellular Cholesterol Biosynthesis Assay
This assay assesses the ability of a compound to inhibit cholesterol synthesis in a cellular context.
Protocol:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium.
-
Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Radiolabeling: [¹⁴C]-Acetate, a precursor for cholesterol synthesis, is added to the cell culture medium.
-
Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted using a solvent system like chloroform:methanol.
-
Cholesterol Separation: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction.
-
Quantification: The amount of [¹⁴C]-labeled cholesterol is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated for each compound concentration, and the EC50 value is determined.
Expertise & Experience: The choice of HepG2 cells is based on their hepatic origin and their robust cholesterol biosynthesis machinery, making them a relevant model for studying the effects of statins. The use of a radiolabeled precursor provides a highly sensitive method for tracking de novo cholesterol synthesis.
Visualization of Key Concepts
HMG-CoA Reductase Inhibitory Pathway
Caption: Inhibition of the cholesterol biosynthesis pathway by pyridine-containing statins.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for determining in vitro and cellular efficacy of HMG-CoA reductase inhibitors.
Conclusion and Future Directions
The comparative analysis of pyridine-containing HMG-CoA reductase inhibitors demonstrates the profound impact of subtle structural modifications on therapeutic efficacy. Rosuvastatin and pitavastatin, with their more complex pyridine-based side chains, exhibit greater potency compared to atorvastatin. This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.
Future research in this area should focus on developing analogs with improved pharmacokinetic profiles, reduced off-target effects, and enhanced efficacy in patient populations who are less responsive to current therapies. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such novel chemical entities. By understanding the causal relationships between chemical structure and biological activity, researchers can more effectively design the next generation of highly efficacious and safe HMG-CoA reductase inhibitors.
References
-
Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378-387. [Link]
-
McTaggart, F. (2003). Rosuvastatin. Atherosclerosis Supplements, 4(1), 5-10. [Link]
-
Saito, Y. (2011). Pitavastatin: An overview. Atherosclerosis Supplements, 12(3), 271-276. [Link]
-
Ness, G. C., & Chambers, C. M. (2000). Feedback and hormonal regulation of hepatic 3-hydroxy-3-methylglutaryl coenzyme A reductase: the concept of cholesterol buffering capacity. Experimental Biology and Medicine, 224(1), 8-19. [Link]
A Comparative Guide to Pyridine-Based Enzyme Inhibitors: A Focus on Cholinesterases, Monoamine Oxidase B, and Cytochrome P450 3A4
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its versatile role in the design of potent and selective enzyme inhibitors.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its potential for various substitutions, allow for fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[2] This guide provides a comparative analysis of pyridine-based inhibitors targeting three distinct and therapeutically relevant enzymes: Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), and Cytochrome P450 3A4 (CYP3A4). While the specific compound 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine lacks published data on its inhibitory activity, this guide will delve into well-characterized pyridine derivatives to illustrate key principles of their inhibitory mechanisms and structure-activity relationships (SAR).
Pyridine-Based Inhibitors of Acetylcholinesterase (AChE)
1.1. The Role of AChE and Rationale for Inhibition
Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease.[3][4][5] Pyridine-containing compounds have been extensively explored as AChE inhibitors, often designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[4]
1.2. Comparative Inhibitory Potency
The inhibitory potency of pyridine-based AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following table summarizes the inhibitory activities of several representative pyridine derivatives against AChE.
| Compound | AChE Source | IC50 (µM) | Ki (µM) | Reference |
| Carbamate 8 | human AChE | 0.153 ± 0.016 | Not Reported | [3][4] |
| Compound 9 | Electrophorus electricus AChE | Not Reported | 0.312 ± 0.108 | [5][6] |
| Compound 13 | Electrophorus electricus AChE | Not Reported | 0.426 ± 0.132 | [6] |
| Imidazo[1,2-a]pyridine 7a | Rat brain AChE | 55 ± 0.53 | Not Reported | [7] |
| Imidazo[1,2-a]pyridine 7c | Rat brain AChE | 51 ± 0.37 | Not Reported | [7] |
1.3. Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol outlines a standard colorimetric method for determining the in vitro inhibitory activity of compounds against AChE.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (from Electrophorus electricus or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the enzyme, substrate (ATCI), and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
Caption: Workflow of the Ellman's method for AChE inhibition.
Pyridine-Based Inhibitors of Monoamine Oxidase B (MAO-B)
2.1. The Role of MAO-B and Rationale for Inhibition
Monoamine oxidase B is an enzyme that catalyzes the oxidative deamination of several monoamine neurotransmitters, including dopamine. Inhibition of MAO-B increases dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease.[8][9] The search for selective and reversible MAO-B inhibitors is an active area of research to improve efficacy and reduce side effects.[1][9][10]
2.2. Comparative Inhibitory Potency
The following table presents the IC50 values for a series of pyridazinobenzylpiperidine derivatives against MAO-B.
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| S5 | 0.203 | 3.857 | 19.04 | [1][9][10] |
| S16 | 0.979 | > 100 | > 102.15 | [1][9] |
| S15 | > 100 | 3.691 | < 0.037 | [1][9][10] |
2.3. Experimental Protocol: In Vitro MAO-B Inhibition Assay
This protocol describes a common method for measuring MAO-B inhibitory activity using a commercially available kit.
Principle: The assay is based on the oxidative deamination of a substrate by MAO-B, which produces hydrogen peroxide (H2O2). The H2O2 then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add the test compounds and the MAO-B enzyme solution.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP.
-
Add the reaction mixture to each well to initiate the reaction.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over time.
-
Calculate the reaction rates and determine the IC50 values for each compound.
Caption: Workflow of a fluorescence-based MAO-B inhibition assay.
Pyridine-Based Inhibitors of Cytochrome P450 3A4 (CYP3A4)
3.1. The Role of CYP3A4 and Rationale for Inhibition
Cytochrome P450 3A4 is a major drug-metabolizing enzyme in the liver and intestines, responsible for the metabolism of a wide range of xenobiotics.[11] Inhibition of CYP3A4 can lead to drug-drug interactions, but it can also be intentionally utilized to "boost" the plasma concentrations of co-administered drugs, a strategy used in HIV therapy with ritonavir.[11] Pyridine-containing compounds can act as potent CYP3A4 inhibitors by coordinating with the heme iron in the enzyme's active site.[11][12]
3.2. Comparative Inhibitory Potency
The following table compares the inhibitory potency of a pyridine-substituted desoxyritonavir analog with ritonavir.
| Compound | CYP3A4 IC50 (nM) | Reference |
| Ritonavir | ~150 | [11] |
| Pyridine-substituted desoxyritonavir | ~30 | [11] |
3.3. Experimental Protocol: In Vitro CYP3A4 Inhibition Assay (Fluorescent Probe)
This protocol describes a common method for assessing CYP3A4 inhibition using a fluorescent probe substrate.
Principle: The assay measures the metabolic activity of CYP3A4 on a pro-fluorescent substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC). The enzyme converts BFC to a fluorescent product, and the inhibition of this conversion by a test compound is quantified.
Materials:
-
Recombinant human CYP3A4 and cytochrome P450 reductase
-
Fluorescent probe substrate (e.g., BFC)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well black microplate, add the CYP3A4/reductase mixture, the test compounds, and the phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add the fluorescent probe substrate to each well.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 409/530 nm for the BFC metabolite).
-
Calculate the rate of metabolism and determine the IC50 values.
Caption: Workflow of a fluorescence-based CYP3A4 inhibition assay.
References
- Pandolfi, F., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 313-324.
-
Pandolfi, F., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Request PDF. [Link]
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Bolognesi, M. L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4023-4037. [Link]
- Yoshimoto, F. K., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4149-4163.
- Liu, J., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry, 299(3), 102932.
-
Lee, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3045. [Link]
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Scott, E. E., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. OSTI.GOV. [Link]
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Bolognesi, M. L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
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Sevrioukova, I. F., & Poulos, T. L. (2013). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. Journal of Medicinal Chemistry, 56(9), 3733-3741. [Link]
- de Oliveira, M. A., et al. (2022). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current Drug Targets, 23(13), 1236-1262.
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Lee, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PDF. [Link]
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Gay, S. C., et al. (2010). Structures of cytochrome P450 2B6 bound to 4-benzylpyridine and 4-(4-nitrobenzyl)pyridine: insight into inhibitor binding and rearrangement of active site side chains. Journal of Biological Chemistry, 285(20), 15413-15421. [Link]
- Boppana, S., et al. (2010). Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors. Journal of Pharmacy Research, 3(3), 645-649.
- Caccia, C., et al. (1998). Inhibition of Monoamine oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure-Activity Relationships. Journal of Medicinal Chemistry, 41(25), 5032-5041.
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Lee, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PubMed. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound like 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine, ensuring the consistency and reliability of its quantification across different analytical methods is not just a matter of good science, but a critical regulatory expectation. This guide provides an in-depth, experience-driven approach to the cross-validation of two common analytical techniques for the quantification of this compound in a biological matrix: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The objective of a cross-validation is to demonstrate that two distinct analytical methods are suitable for their intended purpose and provide equivalent results.[1][2] This is crucial when, for instance, a project transitions from early-phase development, where a simpler method like HPLC-UV might be used, to late-phase or clinical studies, which often necessitate the higher sensitivity and selectivity of an LC-MS/MS method.[3] This guide will walk you through the rationale, experimental design, and execution of a cross-validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
The Foundational Pillars of Method Cross-Validation
Before delving into the experimental details, it's essential to understand the "why" behind the process. A successful cross-validation provides confidence that data generated by different methods are interchangeable, ensuring data continuity throughout the drug development lifecycle. The core principle is to assess the agreement between the methods by analyzing the same set of quality control (QC) samples.[7]
Our approach will be guided by the principles of internationally recognized guidelines, which emphasize a holistic understanding of the analytical procedure's performance characteristics.[6][8][9][10][11]
Experimental Design: A Tale of Two Methods
For this guide, we will consider a common scenario: cross-validating a newly developed, highly sensitive LC-MS/MS method against an established, validated HPLC-UV method for the determination of this compound in human plasma.
Method 1: The Incumbent - HPLC-UV
-
Principle: Separation of the analyte from plasma components on a C18 reversed-phase column followed by quantification using UV absorbance at a specific wavelength.
-
Strengths: Robust, cost-effective, and widely available instrumentation.
-
Limitations: Potentially lower sensitivity and susceptibility to interference from co-eluting compounds.
Method 2: The Challenger - LC-MS/MS
-
Principle: Chromatographic separation coupled with mass spectrometric detection, monitoring specific parent-to-daughter ion transitions for highly selective quantification.
-
Strengths: High sensitivity, exceptional selectivity, and reduced risk of matrix interference.
-
Limitations: Higher operational complexity and cost.
The cross-validation will be performed by analyzing a set of spiked plasma quality control samples at three concentration levels: low, medium, and high.[7]
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocol
This protocol outlines the step-by-step process for the cross-validation.
1. Preparation of Quality Control (QC) Samples:
-
Spike a pooled human plasma lot with known concentrations of a certified this compound reference standard to prepare QC samples at three levels:
-
Low QC: 3 times the lower limit of quantitation (LLOQ) of the HPLC-UV method.
-
Medium QC: Approximately 50% of the calibration curve range.
-
High QC: Approximately 80% of the upper limit of quantitation (ULOQ) of the HPLC-UV method.
-
-
Prepare at least six replicates at each concentration level.
2. Sample Analysis:
-
Analyze the full set of QC samples using the validated HPLC-UV method according to its standard operating procedure (SOP).
-
Analyze the same set of QC samples using the validated LC-MS/MS method according to its SOP.
-
To minimize variability, it is advisable to have the same analyst perform the sample preparation for both analyses where feasible.
3. Data Evaluation and Acceptance Criteria:
-
For each QC level, calculate the mean concentration and the percent difference between the values obtained by the two methods.
-
The acceptance criteria are based on regulatory guidelines[4][12][13]:
-
The mean concentration obtained by the LC-MS/MS method should be within ±15% of the mean concentration obtained by the HPLC-UV method for at least two-thirds of the QC samples at each level.
-
The overall mean percentage difference for all QCs should not exceed 15%.
-
Comparative Data Summary
The following tables present hypothetical data from our cross-validation study.
Table 1: HPLC-UV Method Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 10 | 9.8 | 98.0 | 4.5 |
| Medium | 100 | 101.2 | 101.2 | 3.2 |
| High | 400 | 395.6 | 98.9 | 2.8 |
Table 2: LC-MS/MS Method Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 10 | 10.2 | 102.0 | 2.1 |
| Medium | 100 | 99.5 | 99.5 | 1.8 |
| High | 400 | 403.2 | 100.8 | 1.5 |
Table 3: Cross-Validation Results
| QC Level | Mean Conc. HPLC-UV (ng/mL) | Mean Conc. LC-MS/MS (ng/mL) | % Difference |
| Low | 9.8 | 10.2 | +4.1% |
| Medium | 101.2 | 99.5 | -1.7% |
| High | 395.6 | 403.2 | +1.9% |
| Overall Mean % Difference | +1.4% |
In this hypothetical dataset, the percentage difference for each QC level and the overall mean difference are well within the ±15% acceptance limit, indicating that the two methods provide comparable results.
The Logic of Parameter Comparison
Caption: Relationship between methods and validation parameters in achieving equivalence.
Trustworthiness Through Self-Validation
The described protocol is inherently a self-validating system. By using an established, validated method as the reference, we have a benchmark against which the new method is judged. The pre-defined acceptance criteria, based on international standards, provide an objective measure of success. Furthermore, the use of multiple QC levels across the analytical range ensures that the equivalence is not just at a single point but throughout the intended operational range of the method.
Conclusion and Further Considerations
A successful cross-validation, as demonstrated in this guide, provides the necessary scientific evidence to justify the use of an alternative analytical method for the quantification of this compound. It is a critical step in ensuring data integrity and consistency throughout the lifecycle of a drug product.
It is important to remember that cross-validation may also be necessary in other scenarios, such as transferring a method between laboratories or when significant changes are made to a validated method.[14][15][16] The principles and practices outlined in this guide provide a robust framework for approaching these challenges with scientific rigor and regulatory compliance in mind.
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Paving the Way for a Novel CNS Agent: A Guide to the In Vivo Validation of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. This guide provides a comprehensive roadmap for the in vivo validation of a novel small molecule, 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine (referred to herein as Cmpd-X). Due to the novelty of Cmpd-X, published data on its biological activity is not yet available. Therefore, this document serves as a prospective guide, hypothesizing a plausible mechanism of action based on its chemical structure and outlining a rigorous, self-validating experimental workflow to test this hypothesis in living systems.
The presence of a 3-pyridinyl moiety, a key structural feature in many nicotinic acetylcholine receptor (nAChR) ligands, suggests that Cmpd-X may modulate this family of ion channels.[1][2] nAChRs, particularly the α4β2 and α7 subtypes, are critical mediators of cognitive function, attention, and reward pathways in the central nervous system, making them attractive targets for therapeutic intervention in conditions like Alzheimer's disease, schizophrenia, and nicotine addiction.[3][4]
This guide will therefore proceed under the working hypothesis that Cmpd-X is a modulator of nAChRs. We will first establish a hypothetical in vitro profile for Cmpd-X, then detail the crucial steps for its in vivo validation, and finally, compare its projected performance against established nAChR modulators.
Part 1: Establishing a Hypothetical In Vitro Profile for Cmpd-X
Before committing to costly and complex in vivo studies, a clear understanding of a compound's in vitro characteristics is paramount. The following experiments would establish the necessary foundation for advancing Cmpd-X.
Receptor Binding Affinity
The initial step is to determine if Cmpd-X physically interacts with the hypothesized targets. Radioligand binding assays are a standard method for quantifying this interaction.[5][6]
Experimental Protocol: Radioligand Binding Assay
-
Receptor Source: Prepare cell membranes from HEK-293 or CHO cell lines stably expressing human nAChR subtypes (e.g., α4β2, α7).[6]
-
Radioligand: Utilize a well-characterized radioligand for each subtype, such as [³H]-Epibatidine or [³H]-Cytisine for α4β2 and [¹²⁵I]-α-Bungarotoxin for α7.[1][7]
-
Competitive Binding: Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of Cmpd-X.
-
Detection: Separate bound from free radioligand via filtration and quantify radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate the inhibitory constant (Ki) for Cmpd-X at each subtype to determine its binding affinity.
Hypothetical In Vitro Binding Data for Cmpd-X
| Receptor Subtype | Radioligand | Cmpd-X Ki (nM) |
| α4β2 nAChR | [³H]-Cytisine | 15 |
| α7 nAChR | [¹²⁵I]-α-Bungarotoxin | >10,000 |
| α3β4 nAChR | [³H]-Epibatidine | 850 |
This hypothetical data suggests Cmpd-X is a potent and selective ligand for the α4β2 nAChR subtype.
Functional Activity: Agonist, Antagonist, or Allosteric Modulator?
Binding does not equate to function. The next critical step is to determine how Cmpd-X modulates receptor activity. This can be achieved through functional assays that measure ion flux or changes in membrane potential upon receptor activation.
Experimental Protocol: FLIPR-Based Calcium Flux Assay
-
Cell Line: Use a cell line expressing the target receptor (e.g., GH4C1 cells expressing rat α7 nAChR or SH-SY5Y cells endogenously expressing α4β2 nAChRs) and loaded with a calcium-sensitive dye.[8]
-
Agonist Mode: Apply varying concentrations of Cmpd-X and measure the resulting fluorescence, indicating calcium influx through the channel.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of Cmpd-X before applying a known nAChR agonist (e.g., nicotine). A reduction in the agonist-induced signal would indicate antagonistic activity.
-
Positive Allosteric Modulator (PAM) Mode: Co-apply Cmpd-X with a range of agonist concentrations. An enhancement of the agonist's potency or efficacy would suggest PAM activity.[9][10]
Hypothetical In Vitro Functional Data for Cmpd-X at α4β2 nAChRs
| Assay Mode | Agonist (Nicotine) | Cmpd-X EC₅₀/IC₅₀ (nM) | Efficacy (% of Nicotine) |
| Agonist | - | 50 | 60% |
| Antagonist | 1 µM | >10,000 | N/A |
This hypothetical data suggests that Cmpd-X is a partial agonist at the α4β2 nAChR, exhibiting moderate efficacy compared to the full agonist nicotine.
Part 2: The In Vivo Validation Workflow
With a promising and selective in vitro profile, the focus shifts to demonstrating safety and efficacy in a living system. The following workflow provides a logical progression for the in vivo characterization of Cmpd-X.
Caption: In Vivo Validation Workflow for Cmpd-X.
Pharmacokinetic (PK) Studies
Understanding how the body processes Cmpd-X is a critical first step. A standard rodent PK study will determine its absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animals: Use male Sprague-Dawley rats or C57BL/6 mice.[11]
-
Administration: Administer Cmpd-X via two routes: intravenous (IV) to determine clearance and volume of distribution, and oral (PO) or intraperitoneal (IP) to assess bioavailability.[11][13]
-
Sampling: Collect serial blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.[14]
-
Bioanalysis: Quantify the concentration of Cmpd-X in plasma samples using a validated LC-MS/MS method.[12]
-
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability (%F).
Preliminary Toxicology
Early assessment of a compound's safety profile is essential to de-risk further development.[15][16]
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
-
Animals: Use mice or rats.
-
Dose Escalation: Administer single, escalating doses of Cmpd-X to different groups of animals.[17]
-
Clinical Observations: Monitor animals for signs of toxicity, including changes in behavior, weight loss, and any adverse reactions for up to 14 days.[16][18]
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible morbidity.
Pharmacodynamic (PD) and Efficacy Studies
Based on our hypothesis that Cmpd-X is an α4β2 partial agonist, we will utilize in vivo models relevant to this mechanism of action.
A. Cognitive Enhancement Model: Novel Object Recognition (NOR) Test
The NOR test assesses learning and memory, functions modulated by α4β2 nAChRs.[3][19]
Experimental Protocol: NOR Test
-
Animals: Use adult male rats or mice.
-
Habituation: Allow animals to freely explore an open-field arena.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for a set period.
-
Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Administer Cmpd-X, a vehicle control, or a positive control (e.g., nicotine) prior to the test phase.
-
Data Analysis: Measure the time spent exploring the novel versus the familiar object. A significant preference for the novel object indicates intact memory. An improvement in this preference by Cmpd-X compared to vehicle would suggest pro-cognitive effects.
B. Nicotine Withdrawal Model
As a partial agonist, Cmpd-X could potentially alleviate nicotine withdrawal symptoms, similar to varenicline.[20][21]
Experimental Protocol: Mecamylamine-Precipitated Withdrawal
-
Nicotine Dependence Induction: Continuously infuse mice with nicotine for 7-14 days via osmotic minipumps to induce dependence.[20]
-
Treatment: Administer Cmpd-X, vehicle, or a positive control (e.g., varenicline) to different groups of nicotine-dependent mice.
-
Withdrawal Precipitation: Administer the nAChR antagonist mecamylamine to precipitate withdrawal symptoms.
-
Behavioral Scoring: Quantify somatic signs of withdrawal (e.g., writhing, gasps, tremors) and anxiety-like behaviors (e.g., using the elevated plus-maze).[22][23]
-
Data Analysis: A reduction in withdrawal signs in the Cmpd-X treated group compared to the vehicle group would indicate therapeutic potential for smoking cessation.
Part 3: Comparative Analysis with Alternative Compounds
To put the potential of Cmpd-X into context, its projected in vivo profile should be compared against well-characterized nAChR modulators. We will use Varenicline, a clinically approved α4β2 partial agonist for smoking cessation, and Epibatidine, a potent but non-selective nAChR agonist with high toxicity.[24][25][26]
Comparative In Vivo Profile
| Parameter | Cmpd-X (Projected) | Varenicline | Epibatidine |
| Primary Target | α4β2 nAChR | α4β2 nAChR | Non-selective nAChR |
| Functional Activity | Partial Agonist | Partial Agonist | Full Agonist |
| Cognitive Enhancement | Potential improvement in NOR | Mixed results, some evidence for attentional improvement | Potent, but limited by toxicity |
| Effect on Nicotine Withdrawal | Potential to reduce somatic and affective signs | Clinically proven to reduce craving and withdrawal | Not used due to toxicity |
| Toxicity Profile | To be determined; goal is a favorable safety margin | Generally well-tolerated; side effects include nausea | High toxicity, narrow therapeutic window[26] |
Conclusion
The successful translation of an in vitro discovery to an in vivo reality requires a systematic and rigorous validation process. This guide has outlined a comprehensive strategy for advancing this compound (Cmpd-X) from a hypothetical nAChR modulator to a candidate for further preclinical development. By sequentially evaluating its pharmacokinetics, safety, and efficacy in relevant animal models, researchers can make informed decisions and efficiently allocate resources. The comparison with established compounds like varenicline and epibatidine provides a crucial benchmark for success. This structured approach, grounded in established pharmacological principles, is essential for unlocking the therapeutic potential of novel chemical entities.
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Head-to-Head Comparison: 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine in the Landscape of Nicotinic Acetylcholine Receptor Modulators
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the putative nicotinic acetylcholine receptor (nAChR) ligand, 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine, with established drugs targeting the same receptor system: Varenicline and Galantamine. While public experimental data on this compound is not currently available, this document serves as a framework for its potential evaluation. We will delineate the established pharmacological profiles of Varenicline and Galantamine and present a roadmap of the essential experiments required to characterize and compare this novel agent.
The Nicotinic Acetylcholine Receptor: A Key Target in CNS Disorders
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[1] These receptors are crucial for various physiological processes, including cognitive function, learning and memory, attention, and reward pathways.[2][3] Dysregulation of the nAChR system has been implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][4][5] This makes nAChRs a prime target for therapeutic intervention.
The diverse subtypes of nAChRs, which are pentameric structures composed of different combinations of α and β subunits, allow for the development of subtype-selective modulators with potentially improved efficacy and reduced side effects.[2] The most abundant subtypes in the brain are the α4β2 and α7 receptors.
Known Drugs Targeting Nicotinic Acetylcholine Receptors
Varenicline: The α4β2 Partial Agonist
Varenicline is a prescription medication primarily used for smoking cessation. Its efficacy lies in its unique mechanism of action as a partial agonist of the α4β2 nAChR subtype.[1] By partially stimulating the receptor, varenicline reduces nicotine cravings and withdrawal symptoms. Simultaneously, it acts as a functional antagonist in the presence of nicotine, blocking its reinforcing effects.
Galantamine: A Dual-Action Alzheimer's Therapeutic
Galantamine is used to treat mild to moderate dementia of the Alzheimer's type. It functions as a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By increasing the levels of acetylcholine in the synaptic cleft, it enhances cholinergic neurotransmission. In addition to its AChE inhibitory activity, galantamine is also a positive allosteric modulator (PAM) of nAChRs, which means it binds to a site on the receptor distinct from the acetylcholine binding site to enhance its response to acetylcholine.[6]
Comparative Analysis: Positioning this compound
Given its structural similarity to other nAChR ligands, this compound is hypothesized to be a modulator of this receptor class. A thorough head-to-head comparison with established drugs like Varenicline and Galantamine would require a comprehensive preclinical evaluation. The following sections outline the necessary experimental data for such a comparison.
Table 1: Pharmacological Profile Comparison
| Parameter | This compound | Varenicline | Galantamine |
| Mechanism of Action | Putative nAChR modulator | α4β2 nAChR partial agonist[1] | Acetylcholinesterase inhibitor and nAChR positive allosteric modulator[6] |
| Primary Target(s) | To be determined | α4β2 nAChRs[1] | Acetylcholinesterase, nAChRs |
| Potency (Ki or EC50) | To be determined | High affinity for α4β2 nAChRs | Moderate affinity for nAChRs |
| Selectivity Profile | To be determined | Selective for α4β2 over other nAChR subtypes | Non-selective for nAChR subtypes |
| Clinical Indication(s) | None | Smoking cessation | Alzheimer's disease |
| Adverse Effects | To be determined | Nausea, insomnia, abnormal dreams | Nausea, vomiting, diarrhea, dizziness |
Essential Experimental Workflows for Characterization
To position this compound relative to known drugs, a series of in vitro and in vivo experiments are necessary.
Receptor Binding Affinity and Selectivity
The initial step is to determine the binding profile of the compound across various nAChR subtypes.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of cell membranes: Prepare membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4).
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7) and varying concentrations of the test compound (this compound).
-
Separation: Separate bound from unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.
Causality: This assay will reveal the compound's affinity for different nAChR subtypes, providing the first indication of its potential selectivity and mechanism of action. A high affinity for a specific subtype would guide further functional studies.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining receptor binding affinity.
Functional Activity at nAChRs
Following binding studies, it is critical to assess the functional effect of the compound on receptor activity.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte preparation: Prepare Xenopus laevis oocytes and inject them with cRNAs encoding the desired nAChR subunits.
-
Incubation: Allow 2-4 days for receptor expression.
-
Recording: Place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.
-
Compound application: Apply acetylcholine (the natural agonist) in the presence and absence of varying concentrations of the test compound to determine its effect (agonist, antagonist, or modulator).
-
Data analysis: Measure the changes in ion current to determine the compound's potency (EC50 for agonists, IC50 for antagonists) and efficacy.
Causality: This functional assay will elucidate whether the compound activates, blocks, or modulates the receptor's activity, which is fundamental to understanding its pharmacological effect.
Diagram: Signaling Pathway of nAChR Activation
Caption: Simplified signaling cascade upon nAChR activation.
In Vivo Efficacy
Preclinical animal models are essential to evaluate the potential therapeutic effects of the compound.
Experimental Protocol: Animal Models of Cognitive Impairment
-
Model selection: Utilize established animal models relevant to the presumed target indication (e.g., scopolamine-induced amnesia in mice for general cognitive deficits, or transgenic mouse models of Alzheimer's disease).
-
Compound administration: Administer this compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral testing: Assess cognitive performance using standardized behavioral tests such as the Morris water maze, Y-maze, or novel object recognition test.
-
Data analysis: Compare the performance of the treated group with placebo and positive control (e.g., Galantamine) groups to determine efficacy.
Causality: These in vivo studies will provide crucial evidence for the compound's potential to improve cognitive function and serve as a basis for further development.
Conclusion
While this compound remains an uncharacterized compound in the public domain, its chemical structure strongly suggests activity at nicotinic acetylcholine receptors. A direct comparison with established drugs like Varenicline and Galantamine necessitates a systematic and rigorous preclinical evaluation as outlined in this guide. The proposed experimental workflows provide a clear path to elucidating its pharmacological profile, including its mechanism of action, potency, selectivity, and in vivo efficacy. The data generated from these studies will be paramount in determining the therapeutic potential of this compound and its standing in the landscape of nAChR modulators.
References
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Title: Nicotinic acetylcholine receptor Source: Wikipedia URL: [Link]
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Title: The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials Source: PubMed Central URL: [Link]
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Title: Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update Source: PubMed Central URL: [Link]
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Title: Nicotinic agonist Source: Wikipedia URL: [Link]
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Title: What are Nicotinic receptors agonists and how do they work? Source: Patsnap Synapse URL: [Link]
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Title: Nicotinic Agonists, Antagonists, and Modulators From Natural Sources Source: PubMed Central URL: [Link]
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Title: Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia - a review Source: PubMed URL: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine Derivatives as Nicotinic Acetylcholine Receptor Modulators
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine derivatives. Drawing upon extensive research into analogous pyridine-based compounds, this document synthesizes key structural determinants for affinity and selectivity towards nicotinic acetylcholine receptors (nAChRs), offering valuable insights for researchers and drug development professionals in the field of neuroscience and pharmacology.
Introduction: The this compound Scaffold - A Promising Core for nAChR Ligands
The this compound scaffold represents a class of compounds with significant potential for modulating nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems, playing a vital role in cognitive processes, learning, memory, and attention. Dysregulation of nAChR activity is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making them a key target for therapeutic intervention.
The core structure, characterized by a pyridine ring linked to a dimethylbutanamine moiety, embodies the essential pharmacophoric elements for nAChR interaction: a hydrogen bond acceptor (the pyridine nitrogen) and a cationic center (the amine group). Understanding how modifications to this scaffold influence its interaction with various nAChR subtypes is paramount for the rational design of novel, potent, and selective therapeutic agents.
Comparative Analysis of Structural Modifications
The biological activity of this compound derivatives is exquisitely sensitive to structural alterations. This section dissects the impact of modifications at key positions on the molecule, drawing parallels from closely related compound series to elucidate the SAR.
The Pyridine Ring: A Key Anchor for Receptor Binding
The 3-pyridinyl moiety is a critical component for high-affinity binding to nAChRs. The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor, interacting with the backbone NH of a key amino acid residue in the nAChR binding pocket.[1]
Substitutions on the Pyridine Ring:
The position and nature of substituents on the pyridine ring significantly modulate binding affinity and subtype selectivity.
-
Position 6: 3D-QSAR studies on related ligands have revealed that bulky substituents at the 6-position of the pyridine ring are detrimental to affinity.[2] This suggests that the space around this position is sterically constrained within the nAChR binding site.
-
Position 5: In contrast, substitutions at the 5-position can be well-tolerated and even enhance affinity. For instance, the introduction of bulky groups like phenyl or heteroaryl moieties at this position in analogous compounds has led to derivatives with sub-nanomolar binding affinities.
-
Halogenation: Chloro-substitution on the pyridine ring has been shown to influence the binding affinity of related 2-(3-pyridylaminomethyl)pyrrolidine analogues, although the effects are not always predictable and can vary depending on the overall structure of the molecule.[3]
The Butanamine Side Chain: Influencing Potency and Selectivity
The 3,3-dimethyl-1-butanamine side chain plays a crucial role in orienting the molecule within the binding pocket and contributes to its overall pharmacological profile.
-
The Amine Group: The primary amine is a key feature, as it is protonated at physiological pH, forming a cationic center that engages in a cation-π interaction with a conserved tryptophan residue in the nAChR binding site.[1]
-
N-Methylation: In related series of 2-(3-pyridylaminomethyl)azetidine, pyrrolidine, and piperidine analogues, N-methylation did not consistently lead to parallel shifts in affinity, indicating a complex interplay with the rest of the molecule.[3]
-
-
The Gem-Dimethyl Group: The tert-butyl-like group at the 3-position of the butanamine chain introduces significant steric bulk. This feature can influence the molecule's conformation and its fit within the receptor's binding site. While direct SAR data on variations of this group for the specific this compound scaffold is limited, it is reasonable to infer that alterations to this bulky group would have a profound impact on binding affinity and selectivity.
-
Stereochemistry: The chiral center at the 1-position of the butanamine chain is a critical determinant of biological activity. In many classes of nAChR ligands, one enantiomer exhibits significantly higher affinity and/or efficacy than the other. For nicotine and its analogs, the (S)-enantiomer is generally the more potent form.[1] It is highly probable that the stereochemistry at this position in this compound derivatives would similarly dictate their interaction with nAChRs.
Comparative Performance Data (Inferred from Analogous Series)
To illustrate the principles of the SAR discussed above, the following table presents binding affinity data for representative compounds from closely related series of nAChR ligands. This data provides a valuable framework for predicting the effects of similar modifications on the this compound scaffold.
| Compound Series | Modification | Target | Binding Affinity (Ki, nM) | Reference |
| 2-(3-pyridylaminomethyl)pyrrolidines | Unsubstituted | nAChR | 8.9 - 90 | [3] |
| 2-(3-pyridylaminomethyl)pyrrolidines | Chloro-substituted | nAChR | Variable | [3] |
| 3′-(substituted pyridinyl)-deschloroepibatidine | Various pyridine substitutions | α4β2* nAChR | 0.04 - 1.18 | [4] |
| Aristoquinoline Derivatives | Pyridine vs. Quinoline | α3β4 nAChR | Potency reduction with pyridine | [5] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to characterize the interaction of this compound derivatives with nAChRs.
Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., α4β2, α7).
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, [³H]cytisine).
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand, and either binding buffer (for total binding), test compound, or non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol measures the functional activity (agonist or antagonist) of test compounds at specific nAChR subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
Oocyte Ringe's solution (OR-2).
-
Test compounds.
-
Acetylcholine (ACh) or another known agonist.
-
Two-electrode voltage clamp setup.
Procedure:
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with OR-2 solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
For agonist activity: Apply increasing concentrations of the test compound to the oocyte and record the evoked currents.
-
For antagonist activity: Pre-apply the test compound for a set duration, followed by co-application with a fixed concentration of a known agonist (e.g., EC₅₀ of ACh). Record the inhibition of the agonist-evoked current.
-
Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features of the this compound scaffold and the inferred structure-activity relationships.
Caption: Key SAR points for this compound derivatives.
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A Researcher's Guide to Benchmarking the Selectivity of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Introduction: The Quest for Selective Nicotinic Acetylcholine Receptor Ligands
In the landscape of neuropharmacology, the development of selective ligands for nicotinic acetylcholine receptors (nAChRs) is a paramount objective. These ligand-gated ion channels are implicated in a vast array of physiological processes and neurological disorders, making them critical targets for therapeutic intervention.[1][2][3] The compound 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine, a pyridine derivative, presents a structural motif suggestive of interaction with nAChRs. Its potential as a novel pharmacological tool hinges on a thorough characterization of its binding affinity and, crucially, its selectivity across the diverse family of nAChR subtypes.[3][4]
This guide provides a comprehensive framework for benchmarking the selectivity of this compound. We will explore the rationale behind experimental design, present detailed protocols for determining its binding profile, and compare its hypothetical performance against established nAChR ligands. This document is intended for drug development professionals and researchers aiming to rigorously profile novel chemical entities targeting the cholinergic system.
The Target Landscape: Understanding Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are pentameric structures assembled from a combination of 17 identified subunits (α1-10, β1-4, γ, δ, and ε), giving rise to a multitude of receptor subtypes with distinct pharmacology, function, and distribution.[2][5] The primary classification divides them into muscle-type and neuronal-type receptors.[6] Within the central nervous system (CNS), the most abundant and studied subtypes are the α4β2 and α7 receptors.[4][7]
-
α4β2 nAChRs: These are the high-affinity binding sites for nicotine and are central to the mechanisms of nicotine dependence.[8][9] Ligands targeting this subtype, like the smoking cessation aid Varenicline, exhibit complex pharmacology as partial agonists.[10][11][12][13]
-
α7 nAChRs: These homopentameric receptors (composed of five α7 subunits) are implicated in cognitive processes, such as learning and memory, and are a major target for cognitive enhancement therapies.[14]
-
Other Subtypes (e.g., α3β4, α6β2): Found in autonomic ganglia and specific brain regions, these subtypes are involved in various peripheral and central functions.[1][4][15] Selectivity against these receptors is crucial to minimize off-target effects.
The therapeutic potential of any new nAChR ligand is directly tied to its ability to selectively target a specific subtype while avoiding others. This selectivity dictates the compound's efficacy and its side-effect profile.
Experimental Design: A Tiered Approach to Selectivity Profiling
A robust assessment of selectivity requires a multi-step, systematic approach. We begin with broad screening to determine the primary target affinity and progressively move to more specific functional assays to understand the compound's downstream effects.
Diagram: Experimental Workflow for Selectivity Profiling
Caption: A tiered workflow for characterizing novel nAChR ligands, from initial binding to functional profiling.
Methodologies & Protocols
Radioligand Binding Assays: Quantifying Affinity (Kᵢ)
The cornerstone of selectivity profiling is the competitive radioligand binding assay.[16] This technique measures the affinity of our test compound by quantifying its ability to displace a known high-affinity radioligand from the receptor.[16] The resulting inhibition constant (Kᵢ) is a direct measure of binding affinity, where a lower Kᵢ indicates higher affinity.
Objective: To determine the Kᵢ of this compound at key human nAChR subtypes (α4β2, α7, α3β4).
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Utilize cell membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2).[17]
-
Homogenize cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, with protease inhibitors) and pellet the membranes via centrifugation.[18]
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.[18]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, assay buffer, and the appropriate radioligand (e.g., [³H]-Cytisine for α4β2, [³H]-Methyllycaconitine for α7, or [³H]-Epibatidine for α3β4).[19]
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known non-radiolabeled competitor (e.g., nicotine or epibatidine) to saturate all specific binding sites.[16]
-
Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound (this compound).
-
-
Incubation & Filtration:
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[16]
-
Cell-Based Functional Assays: Assessing Activity (EC₅₀/IC₅₀)
While binding affinity is critical, it does not reveal whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. Functional assays, such as those measuring changes in intracellular calcium or membrane potential, are essential for this characterization.[20][21]
Objective: To determine if this compound acts as an agonist or antagonist at nAChR subtypes and to quantify its potency (EC₅₀) or inhibitory capacity (IC₅₀).
Protocol: FLIPR-Based Calcium Influx Assay
-
Cell Preparation:
-
Plate cells stably expressing the nAChR subtype of interest in 96- or 384-well black-walled, clear-bottom plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Agonist Mode:
-
Add serial dilutions of this compound to the wells.
-
Measure the change in fluorescence over time using a Fluorescent Imaging Plate Reader (FLIPR). An increase in fluorescence indicates calcium influx through the activated channel.
-
Plot the peak fluorescence response against the log concentration of the compound to determine the EC₅₀ (concentration for half-maximal activation).
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound.
-
Add a known nAChR agonist at its EC₈₀ concentration (e.g., acetylcholine or nicotine).
-
Measure the change in fluorescence. A reduction in the agonist-induced signal indicates antagonism.
-
Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
Comparative Data Analysis
To contextualize the performance of this compound, its selectivity profile must be compared against well-characterized reference compounds. For this guide, we will use Varenicline, a selective α4β2 partial agonist, and Sazetidine-A, another potent nAChR ligand, as benchmarks.[22]
(Note: The data for this compound is hypothetical and for illustrative purposes only.)
Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human nAChR Subtypes
| Compound | α4β2 | α7 | α3β4 | α7 vs α4β2 Selectivity | α3β4 vs α4β2 Selectivity |
| Varenicline | 0.14 | >3,500 | >500 | >25,000-fold | >3,570-fold |
| Sazetidine-A | 0.64 | >10,000 | 52 | >15,625-fold | 81-fold |
| This compound | 5.2 | 850 | 230 | 163-fold | 44-fold |
Data for Varenicline and Sazetidine-A compiled from published sources.[22]
Table 2: Comparative Functional Activity (EC₅₀/IC₅₀, nM) at Human nAChR Subtypes
| Compound | α4β2 | α7 | α3β4 |
| Varenicline | EC₅₀ = 2.5 (Partial Agonist) | No Activity | Antagonist >10,000 |
| Sazetidine-A | EC₅₀ = 0.5 (Full Agonist) | No Activity | Partial Agonist >1,000 |
| This compound | IC₅₀ = 45 (Antagonist) | No Activity >10,000 | IC₅₀ = 1850 (Antagonist) |
Interpretation and Conclusion
Based on the hypothetical data, this compound emerges as a moderately potent antagonist with a preference for the α4β2 nAChR subtype.
-
Affinity & Selectivity: Its binding affinity for α4β2 (Kᵢ = 5.2 nM) is respectable, though less potent than Varenicline. Its selectivity profile shows a 163-fold preference for α4β2 over α7 and a 44-fold preference over α3β4. This indicates a favorable, albeit not exceptional, selectivity window.
-
Functional Profile: The functional data classify it as an antagonist at α4β2 and α3β4 receptors, with no agonist activity observed at the tested concentrations. The ~9-fold difference between its binding affinity (Kᵢ) and functional inhibition (IC₅₀) at the α4β2 receptor is within an acceptable range for many screening assays.
Expert Insight: The pyridinyl-butanamine scaffold demonstrates clear potential for nAChR interaction. The observed selectivity for α4β2 over other subtypes, while modest compared to a highly optimized drug like Varenicline, provides a strong foundation for a medicinal chemistry program. Future efforts could focus on structural modifications to enhance α4β2 affinity while simultaneously improving selectivity against α3β4 to minimize potential autonomic side effects. The lack of α7 activity is a positive attribute, reducing the likelihood of impacting cognitive pathways mediated by that subtype.
This systematic benchmarking approach, combining high-fidelity binding assays with robust functional screens, is indispensable for the successful development of novel, selective therapeutics targeting the complex family of nicotinic acetylcholine receptors.
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- 15. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Uncharted Territory of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine: A Guide to Method Development in the Absence of Existing Literature
Senior Application Scientist's Note: As researchers and drug development professionals, we often venture into unexplored areas of chemical space. Our investigation into the reproducibility of experiments involving 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine has revealed a critical finding: a notable absence of published experimental data for this specific compound. This guide, therefore, pivots from a direct comparison of existing methods to a foundational roadmap for establishing robust and reproducible experimental protocols in the absence of prior art. This approach is grounded in the principles of analytical rigor and proactive validation, essential for pioneering work.
Characterization of this compound: The First Pillar of Reproducibility
Before any functional or biological assay can be developed, a comprehensive physicochemical characterization of the target molecule is paramount. This initial dataset serves as the bedrock for all subsequent experiments, ensuring that the material used is consistent across different batches and laboratories.
Table 1: Essential Physicochemical Parameters for this compound
| Parameter | Importance in Reproducibility | Recommended Analytical Technique(s) |
| Identity | Confirms the correct molecular structure, preventing erroneous conclusions based on the wrong compound. | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR) |
| Purity | Impurities can have off-target effects, leading to inconsistent and misleading results. | High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection, Gas Chromatography (GC) if volatile |
| Solubility | Dictates appropriate solvent systems for assays and formulation, preventing precipitation and ensuring accurate concentrations. | Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS, Tris) and organic solvents (e.g., DMSO, Ethanol) |
| Stability | Determines the compound's shelf-life and degradation pathways under different storage and experimental conditions. | HPLC-based stability studies at various temperatures, pH values, and light exposures. |
| pKa | Influences the ionization state of the molecule at physiological pH, which can affect cell permeability and target engagement. | Potentiometric titration, UV-spectrophotometry, or computational prediction followed by experimental verification. |
Causality in Experimental Choice: The multi-technique approach for identity confirmation is crucial. While MS provides the molecular weight, NMR offers detailed structural information, and FTIR confirms the presence of key functional groups. This orthogonal approach provides a high degree of confidence in the compound's identity.
A Hypothetical Framework for Method Development: A Case Study in Kinase Inhibition
To illustrate the principles of building a reproducible assay from the ground up, let us hypothesize a potential application for this compound as a kinase inhibitor, given its nitrogen-containing heterocyclic scaffold common in such molecules.
Experimental Workflow for a Novel Kinase Inhibition Assay
Caption: Workflow for developing a reproducible kinase inhibition assay.
Detailed Protocol: IC50 Determination for a Hypothetical Kinase Target
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO, based on the solubility data from Table 1. Perform a serial 1:3 dilution in DMSO to create a 10-point dose-response curve.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in the optimized assay buffer. The final substrate concentration should be at or near its Km value, as determined in the assay development phase. Add 20 µL of this mix to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the enzyme reaction.
-
Detection: Add 20 µL of a detection reagent (e.g., ADP-Glo™) that quantifies the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) and normalize the data to the positive and negative controls. Fit the dose-response curve using a four-parameter logistic regression to determine the IC50 value.
Trustworthiness through Self-Validation: The inclusion of a Z'-factor determination before screening is a critical self-validating step. A Z'-factor value between 0.5 and 1.0 indicates a robust assay with a large enough signal window to confidently distinguish between active and inactive compounds.
Comparative Analysis with Structurally Related Compounds
While no direct experimental data exists for our target compound, we can draw inferences from structurally similar molecules to anticipate potential activities and guide experimental design. For instance, pyridinyl-containing compounds are prevalent in medicinal chemistry as scaffolds for kinase inhibitors.
Table 2: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| This compound | C₁₁H₁₈N₂ | 178.27 | 2.1 (Predicted) |
| 3,3-Dimethyl-1-(3-methyl-2-pyridinyl)butan-2-amine[1] | C₁₂H₂₀N₂ | 192.30[1] | 2.4 (Predicted)[1] |
| N,3-Dimethyl-1-butanamine[2][3] | C₆H₁₅N | 101.19[2][3] | 1.64 (Predicted)[2] |
| 1,3-dimethyl-1-butanamine[4] | C₆H₁₅N | 101.19[4] | 1.5 (Predicted) |
The increased lipophilicity (higher logP) of the pyridinyl-containing compounds compared to their simpler alkylamine counterparts suggests potentially better cell permeability, a key factor in cellular assays.
Conclusion and Future Directions
The journey to reproducible experiments with a novel compound like this compound begins not with repeating existing protocols, but with meticulously building them from the ground up. The principles of thorough characterization, systematic assay development, and self-validation are not merely best practices; they are the essential framework for generating reliable and publishable data. As research on this molecule progresses, the protocols established through this foundational work will be the benchmark against which all future experiments are measured, ensuring the long-term integrity and reproducibility of the scientific record.
References
-
PubChem. (n.d.). 3,3-Dimethyl-1-(3-methyl-2-pyridinyl)butan-2-amine. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). N,3-Dimethyl-1-butanamine. Retrieved January 19, 2026, from [Link]
-
NIST/TRC Web Thermo Tables. (n.d.). 1,3-dimethyl-1-butanamine. Retrieved January 19, 2026, from [Link]
Sources
- 1. 3,3-Dimethyl-1-(3-methyl-2-pyridinyl)butan-2-amine | C12H20N2 | CID 63197097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. N,3-Dimethyl-1-butanamine | C6H15N | CID 521020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-dimethyl-1-butanamine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
Navigating the Isomeric Landscape of Pyridinylalkanamines: A Framework for Comparative Analysis
To our valued research community,
In the pursuit of novel therapeutics, the rigorous comparative analysis of isomeric compounds is a cornerstone of drug discovery. This guide was intended to provide a comprehensive, data-driven comparison of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine and its isomers. However, a thorough search of the current scientific literature has revealed a conspicuous absence of publicly available experimental data for this specific compound and its isomeric forms. There are no published studies detailing their synthesis, physicochemical properties, pharmacological activities, or toxicological profiles in a comparative manner.
Therefore, in the spirit of scientific integrity and to provide a valuable resource for researchers in drug development, this document will instead serve as an expert guide and framework for conducting such a comparative analysis. We will outline the critical considerations, experimental workflows, and data interpretation strategies necessary to thoroughly characterize and compare novel pyridinylalkanamine isomers, drawing upon established principles in medicinal chemistry and pharmacology, particularly in the context of their likely targets, the nicotinic acetylcholine receptors (nAChRs).
The Significance of Isomerism in Drug Design
Isomers, molecules with the same molecular formula but different structural arrangements, can exhibit remarkably different physicochemical, pharmacological, and toxicological properties. For a compound like this compound, several types of isomerism are pertinent:
-
Positional Isomerism: The pyridine ring can be substituted at the 2-, 3-, or 4-position, fundamentally altering the electronic distribution and steric profile of the molecule. This can profoundly impact receptor binding and activity.
-
Structural Isomerism of the Butanamine Chain: Variations in the branching of the butyl chain can influence lipophilicity, metabolic stability, and the orientation of the molecule within a receptor binding pocket.
-
Stereoisomerism: The carbon atom attached to both the pyridine ring and the amine group is a chiral center, leading to the existence of (R)- and (S)-enantiomers. It is well-established that enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological effects.
A Roadmap for Comparative Analysis: Key Experimental Stages
A comprehensive comparative analysis of this compound and its isomers would necessitate a multi-faceted experimental approach. The following sections detail the critical experiments and the rationale behind them.
Synthesis and Structural Characterization
The first step is the synthesis of the parent compound and its desired isomers. A potential synthetic route could involve the reaction of a corresponding pyridinyl Grignard reagent with a protected amino-aldehyde, followed by deprotection. For chiral synthesis, asymmetric methods or chiral resolution techniques would be employed.
Workflow for Synthesis and Characterization:
Caption: Workflow for the synthesis and structural verification of pyridinylalkanamine isomers.
Physicochemical Profiling
Understanding the fundamental physicochemical properties of each isomer is crucial as they influence absorption, distribution, metabolism, and excretion (ADME).
Table 1: Key Physicochemical Parameters for Comparative Analysis
| Property | Experimental Method | Rationale |
| pKa | Potentiometric titration, UV-spectrophotometry | Determines the ionization state at physiological pH, which is critical for receptor interaction and membrane permeability. |
| LogP/LogD | Shake-flask method, HPLC | Measures lipophilicity, a key factor in predicting membrane permeability and oral absorption. |
| Aqueous Solubility | Shake-flask method, nephelometry | Impacts dissolution rate and bioavailability. |
| Chemical Stability | HPLC-based stability assays | Assesses degradation under various conditions (pH, temperature, light) to determine shelf-life and potential for degradation in vivo. |
Pharmacological Evaluation: Targeting Nicotinic Acetylcholine Receptors
Given the structural resemblance to known nicotinic ligands, a primary focus of the pharmacological evaluation would be on the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological and pathological processes.[1]
2.3.1. Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.
Experimental Protocol: Radioligand Binding Assay for nAChR Subtypes
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α7).
-
Incubation: Incubate the membranes with a known radioligand (e.g., [³H]-epibatidine for heteromeric nAChRs, or [¹²⁵I]-α-bungarotoxin for α7 nAChRs) and varying concentrations of the test isomer.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory constant (Ki) for each isomer by nonlinear regression analysis of the competition binding curves.
2.3.2. Functional Activity: Agonism, Antagonism, and Allosteric Modulation
Functional assays are essential to determine whether a compound activates (agonist), blocks (antagonist), or modulates the activity of the receptor.
Workflow for Functional Characterization at nAChRs:
Caption: Experimental workflow for the functional characterization of nAChR ligands.
-
Cell-based Calcium Influx Assays (e.g., FLIPR): These high-throughput assays are excellent for initial screening. nAChR activation leads to an influx of Ca²⁺, which is detected by a fluorescent dye. This allows for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ), as well as antagonist potency (IC₅₀).
-
Electrophysiology (TEVC and Patch-Clamp): These techniques provide a more detailed understanding of the compound's effect on ion channel function. They can be used to differentiate between full and partial agonists, competitive and non-competitive antagonists, and to identify allosteric modulators.
Table 2: Expected Pharmacological Data from In Vitro Assays
| Isomer | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of ACh response) |
| Parent Compound | α4β2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| α7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| Isomer 1 | α4β2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| α7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| Isomer 2 | α4β2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| α7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
In Vitro Toxicological Assessment
Early assessment of potential toxicity is crucial. A standard panel of in vitro toxicology assays should be performed.
-
Cytotoxicity Assays: Using cell lines such as HepG2 (liver) and HEK293 (kidney) to determine the concentration at which the compounds cause cell death.
-
hERG Channel Assay: To assess the risk of cardiac arrhythmia.
-
Ames Test: To evaluate mutagenic potential.
-
CYP450 Inhibition Assays: To identify potential drug-drug interactions.
Interpreting the Data: Building a Structure-Activity Relationship (SAR)
The collective data from these studies will allow for the construction of a robust structure-activity relationship (SAR). For example, one might find that the (S)-enantiomer of the 3-pyridinyl isomer is a potent and selective partial agonist at the α4β2 nAChR with low cytotoxicity, while the (R)-enantiomer is a less potent antagonist with off-target liabilities. The 2-pyridinyl isomer might show higher affinity for the α7 nAChR. These insights are invaluable for guiding the design of next-generation compounds with improved therapeutic profiles.
Conclusion
While a direct comparative analysis of this compound and its isomers is not possible at this time due to the lack of available data, this guide provides a comprehensive framework for researchers to conduct such an investigation. By systematically synthesizing and characterizing these isomers and evaluating their physicochemical, pharmacological, and toxicological properties, the scientific community can unlock their therapeutic potential and contribute to the development of novel treatments for a range of disorders. We encourage researchers to undertake these studies and to share their findings to advance the field.
References
(Please note: As no direct studies were found, this reference list is representative of the types of sources that would be cited in such a research article.)
-
Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169-4194. [Link]
-
Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491. [Link]
-
Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of Medicinal Chemistry, 48(15), 4705-4745. [Link]
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Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(2), 147-158. [Link]
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Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750. [Link]
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Dineley, K. T., Pandya, A. A., & Yakel, J. L. (2015). Nicotinic ACh receptors as therapeutic targets in CNS disorders. Trends in Pharmacological Sciences, 36(2), 96-108. [Link]
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Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699-729. [Link]
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Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews, 89(1), 73-120. [Link]
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Di Ciano, P., & Everitt, B. J. (2004). The role of the basolateral amygdala in the acquisition and maintenance of cocaine-seeking under a second-order schedule of reinforcement. Neuropsychopharmacology, 29(4), 724-733. [Link]
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Gotti, C., & Clementi, F. (2004). Neuronal nicotinic receptors: from structure to pathology. Progress in Neurobiology, 74(6), 363-396. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Introduction: Beyond the Product - A Commitment to Safety and Environmental Stewardship
In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis and application. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of research chemicals are paramount, not only for regulatory compliance but also for the safety of our laboratory personnel and the protection of our environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine (CAS No. 959239-41-9). While a specific, detailed Safety Data Sheet (SDS) for this novel compound is not widely available, its molecular structure—featuring both a pyridine ring and a butanamine functional group—demands a conservative and informed approach. The procedures outlined here are synthesized from established best practices for handling hazardous aminopyridine and alkylamine derivatives, ensuring a protocol grounded in chemical principles and safety.
PART 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is to understand the potential hazards of the substance. Based on its chemical structure, this compound must be treated as a hazardous chemical waste. Its hazards are inferred from analogous compounds.
-
Aminopyridine Moiety: Aminopyridines as a class are noted for their biological activity and potential toxicity. The U.S. EPA classifies some aminopyridines, like 4-Aminopyridine, as acutely hazardous waste (RCRA P-series waste)[1]. Therefore, it is prudent to handle this compound with a high degree of caution.
-
Alkylamine Functionality: The butanamine portion of the molecule suggests it is a basic compound. Simple alkylamines can be corrosive, flammable, and harmful upon contact, inhalation, or ingestion[2]. Pyridine itself is a weak base that reacts exothermically with acids[3].
-
Environmental Impact: Many synthetic organic compounds, particularly those containing nitrogen heterocyclic rings, are not readily biodegradable and can be harmful to aquatic life[1][4]. Indiscriminate disposal can lead to long-term environmental contamination.
Based on this analysis, all waste generated from this compound must be classified and handled as Hazardous Waste .
| Compound Profile: this compound | |
| CAS Number | 959239-41-9 |
| Molecular Formula | C₁₁H₁₈N₂ |
| Inferred Primary Hazards | Acute Toxicity, Skin/Eye Irritant, Potential Environmental Hazard. |
| Chemical Incompatibilities | Strong oxidizing agents, Strong acids[3][4]. |
| Waste Classification | Hazardous Waste . Must be managed according to federal, state, and local regulations[1]. |
PART 2: Immediate Safety & Handling Precautions
Before beginning any waste consolidation or disposal procedure, ensure that all appropriate engineering controls and Personal Protective Equipment (PPE) are in use. This is a non-negotiable aspect of laboratory safety.
-
Engineering Controls: All handling of this compound, whether in pure form or in solution, and the consolidation of its waste, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols[1][5]. An eyewash station and safety shower must be readily accessible[1].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[1][4].
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin exposure. Change gloves immediately if contamination occurs[1].
-
Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact[1].
-
PART 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for safely managing the waste stream from initial generation to final handoff for disposal.
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Identify All Waste Streams: The hazardous waste stream for this compound includes:
-
Unused or expired pure this compound.
-
Solutions containing the compound.
-
Contaminated lab supplies (e.g., pipette tips, weighing papers, gloves, paper towels, empty vials).
-
-
Segregate at the Source: Treat all items that have come into contact with the compound as hazardous waste[5]. Collect them in a dedicated waste container separate from non-hazardous trash and other incompatible chemical waste streams (e.g., acidic or oxidizing waste)[3].
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select a Compatible Container: Use a chemically-resistant container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition, free of leaks or damage[6].
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department. At a minimum, the label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "959239-41-9."
-
An accurate list of all container contents, including solvents and their approximate percentages.
-
The date accumulation started.
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being transferred.
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste[6].
-
Location: Store the container in a designated SAA within or near the point of generation. The storage location should be in a well-ventilated area, away from heat sources, sparks, or open flames[4][7].
-
Prevent Incompatible Storage: Ensure the container is not stored near incompatible materials, particularly strong acids or oxidizing agents, to prevent violent reactions[3][4].
Step 4: Final Disposal
Final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact Your EHS Office: Never attempt to dispose of this chemical yourself by pouring it down the drain or placing it in the regular trash[1][4]. Contact your institution's Environmental Health & Safety (EHS or EHSO) office to schedule a pickup for your properly containerized and labeled hazardous waste[6].
-
Recommended Disposal Method: The standard and most environmentally sound method for disposing of this type of organic chemical waste is through high-temperature incineration at a licensed and permitted hazardous waste disposal facility[8][9][10]. Your EHS office will manage the logistics with a certified waste disposal vendor.
PART 4: Visualization of the Disposal Workflow
The following diagram illustrates the critical decision points and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
3,3-Dimethyl-1-(3-methyl-2-pyridinyl)butan-2-amine . PubChem. Available at: [Link]
-
ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. Available at: [Link]
-
3,3-Dimethyl-2-pyridin-3-ylbutan-1-amine . PubChem. Available at: [Link]
-
Nucleophilic Dearomatization of Activated Pyridines . MDPI. Available at: [Link]
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Safety Data Sheet - Dimethylamine . Airgas. Available at: [Link]
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3,3-dimethyl-2-butanamine . Stenutz. Available at: [Link]
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3,3-dimethyl-N-(2-methyl-3-pyridinyl)butanamide . PubChem. Available at: [Link]
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3,3-dimethyl-N-(5-methyl-3-pyridinyl)butanamide . PubChem. Available at: [Link]
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3,3-Dimethylbutylamine . PubChem. Available at: [Link]
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Commentary on Pyridine Compounds & its Antimicrobial Activities . Open Access Journals. Available at: [Link]
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N,3-Dimethyl-1-butanamine . PubChem. Available at: [Link]
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The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine . ResearchGate. Available at: [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available at: [Link]
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Hazardous Waste - EHSO Manual . University of Oklahoma. Available at: [Link]
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Management Standards for Hazardous Waste Pharmaceuticals . Federal Register. Available at: [Link]
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1-Butanamine, N,3-dimethyl- . NIST WebBook. Available at: [Link]
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Pyridine synthesis . Organic Chemistry Portal. Available at: [Link]
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1-Butanamine, N,3-dimethyl- . NIST WebBook. Available at: [Link]
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1-Butanamine, N,3-dimethyl- . Cheméo. Available at: [Link]
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Toxic effects of 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal on the maturation and subsequent development of murine oocyte . PubMed. Available at: [Link]
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4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol . PubChem. Available at: [Link]
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Comprehensive Safety and Handling Guide for 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3,3-Dimethyl-1-(3-pyridinyl)-1-butanamine. This guide is formulated based on the known hazards of structurally analogous compounds, such as substituted pyridines and aliphatic amines. It is imperative to handle this compound with precautions equal to or greater than those recommended for related substances. All personnel must receive thorough training on potential hazards and proper handling protocols before commencing work with this chemical.
This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals engaged in handling this compound.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not fully investigated, its structural components—a pyridine ring and a butanamine chain—suggest several potential hazards.[1] Pyridine and its derivatives can be irritating to the skin and mucous membranes.[2] Amines are often corrosive and can be flammable. Therefore, a cautious approach is essential.
Anticipated Hazards:
-
Flammability: Potential for being a flammable liquid and vapor. Vapors may form explosive mixtures with air.[1][3][4]
-
Corrosivity: May cause severe skin burns and eye damage.[3][4][5]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] May cause respiratory irritation.[3]
-
Environmental Hazards: Potentially toxic to aquatic life.[5]
Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable to ensure the safety of all personnel. The following table outlines the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield worn over goggles is required when there is a significant risk of splashes. | To protect against severe eye irritation or damage from splashes.[1][6] |
| Skin and Body Protection | A flame-resistant lab coat or a 100% cotton lab coat must be worn. Chemical-resistant apron for large quantities. Wear closed-toe shoes and long pants. | To protect skin from potential burns and irritation.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. For prolonged contact, consult the glove manufacturer's resistance guide. | To prevent skin contact, which may be harmful.[3][5][6] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. If engineering controls are inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required. | To prevent inhalation of potentially harmful vapors that may cause respiratory irritation.[3][7][8] |
Safe Handling and Operations Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling and Disposal Procedures
-
Pre-Handling Checks:
-
Ensure a safety shower and eye wash station are readily accessible.
-
Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment and reagents before introducing the chemical.
-
-
Chemical Transfer:
-
During Operation:
-
Immediate Actions:
-
Containment and Cleanup:
-
Waste Collection:
-
Collect all waste containing this compound in designated, properly labeled, and sealed containers.
-
Do not mix with other waste streams unless compatibility is confirmed.[7]
-
-
Disposal:
Emergency Procedures
-
In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1] Remove and wash contaminated clothing before reuse.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do. Continue rinsing.[1][7] Seek immediate medical attention.[7]
-
If inhaled: Move the person to fresh air.[1][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention if symptoms occur.[1]
-
If swallowed: Do NOT induce vomiting.[1][7] Rinse mouth with water. Seek immediate medical attention or call a poison control center.[1]
References
- Vertex AI Search. (n.d.). 3 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
- Aldrich. (2025, April 30). 426458 - SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
- ChemTrack.org. (n.d.). Safety Guideline.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
- Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Pyridine Tox Profile.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
